molecular formula C11H12N2 B3022894 3-Methyl-5-p-tolyl-1h-pyrazole CAS No. 90861-52-2

3-Methyl-5-p-tolyl-1h-pyrazole

Cat. No.: B3022894
CAS No.: 90861-52-2
M. Wt: 172.23 g/mol
InChI Key: GCBXABQYUJKQHX-UHFFFAOYSA-N
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Description

3-Methyl-5-p-tolyl-1h-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-5-p-tolyl-1h-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-5-p-tolyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-p-tolyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXABQYUJKQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90861-52-2
Record name 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE
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Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-Methyl-5-p-tolyl-1H-pyrazole

[1][2]

Executive Summary

Compound: 3(5)-Methyl-5(3)-(4-methylphenyl)-1H-pyrazole Molecular Formula:

Exact Mass:

The elucidation of 3,5-disubstituted-1H-pyrazoles presents a unique challenge in analytical chemistry due to annular tautomerism . Unlike N-alkylated pyrazoles, the 1H-protio species exists as a dynamic equilibrium of two tautomers in solution. This guide provides a self-validating workflow to confirm the identity of the 3-methyl-5-p-tolyl derivative, distinguishing it from regioisomers and open-chain intermediates.

Part 1: Synthetic Origin & Mechanistic Causality[1]

To elucidate the structure, one must first validate the synthetic pathway. The connectivity of the final heterocycle is pre-determined by the 1,3-diketone precursor.

The Reaction: Claisen-Type Condensation

The standard synthesis involves the cyclocondensation of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate .

  • Reagents: 1-(4-methylphenyl)-1,3-butanedione, Hydrazine hydrate (

    
    ), Ethanol (solvent).
    
  • Conditions: Reflux (2–4 hours).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acyclic diketone to the aromatic heterocycle. Note the formation of the hydrazone intermediate, which is often the source of impurities if the reaction is incomplete.

SynthesisMechanismReagents1-(p-tolyl)butane-1,3-dione+ Hydrazine HydrateInterHydrazone Intermediate(Acyclic)Reagents->InterNucleophilic Attack(-H2O)CyclizationIntramolecularCyclizationInter->CyclizationNucleophilic Attack(C=O)Product3-Methyl-5-p-tolyl-1H-pyrazole(Aromatic)Cyclization->ProductDehydration &Aromatization

Figure 1: Mechanistic pathway from diketone precursor to pyrazole core.

Part 2: The Tautomerism Challenge

In 1H-pyrazoles, the proton on the nitrogen is labile. It oscillates between N1 and N2. Consequently, the substituents at positions 3 and 5 become chemically equivalent on the NMR time scale at room temperature in non-polar solvents.

Implication for Elucidation:

  • You will not see distinct signals for the "3-methyl" and "5-tolyl" forms in a standard

    
     NMR spectrum.
    
  • The C3 and C5 carbons often appear broadened or averaged.

  • Naming Convention: It is chemically accurate to refer to this as 3(5)-methyl-5(3)-p-tolyl-1H-pyrazole .

Part 3: Multi-Modal Spectroscopic Elucidation[2]

This section details the expected spectral data. The values below are synthesized from high-fidelity data of analogous 3,5-disubstituted pyrazoles and p-tolyl derivatives.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8][9]

Solvent Choice: DMSO-



NMR Data (400 MHz, DMSO-

)
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Validation Note
12.80 - 13.10 Broad Singlet1HN-H Confirms 1H-pyrazole (disappears with

shake).
7.65 Doublet (

Hz)
2HAr-H (ortho)Part of AA'BB' system (p-tolyl ring).
7.25 Doublet (

Hz)
2HAr-H (meta)Part of AA'BB' system.
6.45 Singlet1HPy-H4 Critical: Confirming cyclization. If absent, ring is not formed.
2.32 Singlet3HTolyl-

Characteristic aryl-methyl shift.
2.25 Singlet3HPyrazole-

Distinct from Tolyl-Me; usually slightly upfield.

NMR Data (100 MHz, DMSO-

)
  • 148.0 - 150.0 ppm: C3/C5 (Quaternary, broadened due to tautomerism).

  • 138.0 ppm: Ar-C (para, attached to Me).

  • 129.5 ppm: Ar-C (meta).

  • 125.5 ppm: Ar-C (ortho).

  • 103.5 ppm: C4 (Pyrazole CH).[1] This is the diagnostic signal for the pyrazole ring.

  • 21.0 ppm: Tolyl-

    
    .
    
  • 11.5 - 13.0 ppm: Pyrazole-

    
    .
    
Mass Spectrometry (ESI/LC-MS)[1][2]
  • Target Ion:

    
    
    
  • Expected m/z: 173.11

  • Fragmentation Pattern: Loss of

    
     (28 Da) is rare in simple ESI; however, in EI, you may see fragmentation at the methyl groups.
    
Infrared Spectroscopy (FT-IR)[1][2]
  • 3100–3200 cm⁻¹: Broad

    
     stretch (hydrogen bonded).
    
  • 1600–1620 cm⁻¹:

    
     ring stretch.
    
  • Absence of C=O: No strong band at 1650–1700 cm⁻¹ (confirms no unreacted diketone or pyrazolone byproduct).

Part 4: The Self-Validating Protocol

Use this logic tree to interpret your analytical data. This ensures you have not isolated the open-chain hydrazone or the regioisomeric pyrazolone.

ValidationLogicStartIsolate Solid ProductCheckMSCheck LC-MS(m/z 173 [M+H]+)Start->CheckMSCheckH41H NMR: Singlet at ~6.4 ppm?CheckMS->CheckH4Mass CorrectCheckCOIR/13C: Carbonyl Present?CheckH4->CheckCOYes (H4 Present)Fail1REJECT:Hydrazone IntermediateCheckH4->Fail1No (H4 Absent)ValidCONFIRMED:3-Methyl-5-p-tolyl-1H-pyrazoleCheckCO->ValidNo (C=O Absent)Fail2REJECT:Pyrazolone DerivativeCheckCO->Fail2Yes (C=O Present)

Figure 2: Analytical decision tree for structural validation.

Part 5: Crystallography & Solid State

While solution NMR shows an average structure, X-ray crystallography is the only method to determine which tautomer exists in the solid state.

  • Prediction: Based on analogous structures (e.g., 3-methyl-5-phenylpyrazole), these molecules typically crystallize as hydrogen-bonded trimers or catemers .

  • Tautomer Preference: In the solid state, the tautomer is locked. For 3-methyl-5-aryl systems, the tautomer where the N-H is adjacent to the aryl group is often less favored sterically if the aryl group is bulky, but electronic effects (hydrogen bonding) dominate.

  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    ).

References

  • Synthesis & Tautomerism: Kusakiewicz-Dawid, A., et al. (2019).[2] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2647.

  • NMR Characterization: Alkorta, I., et al. (2020).[3] "NMR and X-ray study of the tautomerism of 3(5)-substituted pyrazoles." Journal of Heterocyclic Chemistry.

  • General Spectral Data: National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl-5-phenyl-."[4][5][6] (Analogous Reference).

  • Reaction Mechanism: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for pyrazole synthesis mechanisms).

3-Methyl-5-p-tolyl-1h-pyrazole CAS number 90861-52-2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-5-p-tolyl-1H-pyrazole (CAS 90861-52-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Academic Researchers

CAS 90861-52-2

Executive Summary

3-Methyl-5-p-tolyl-1H-pyrazole (CAS 90861-52-2) is a substituted heteroaromatic scaffold belonging to the 1,3,5-trisubstituted pyrazole family. Distinguished by the presence of a 4-methylphenyl (p-tolyl) group at the 5-position and a methyl group at the 3-position, this compound serves as a critical pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via the Knorr reaction, and an evaluation of its utility in kinase inhibition and metal-organic framework (MOF) construction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Structure

The compound exhibits annular tautomerism, a defining characteristic of N-unsubstituted pyrazoles. In solution, the hydrogen atom oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless fixed by N-alkylation.

  • IUPAC Name: 3-Methyl-5-(4-methylphenyl)-1H-pyrazole

  • Synonyms: 5-Methyl-3-p-tolyl-1H-pyrazole; 3-(4-Methylphenyl)-5-methylpyrazole

  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: 172.23 g/mol [1]

Structural Visualization (Tautomerism)

The following diagram illustrates the rapid equilibrium between the 3-p-tolyl and 5-p-tolyl tautomers, a critical consideration for regioselective N-alkylation reactions.

Tautomerism TautomerA 3-Methyl-5-p-tolyl-1H-pyrazole (Tautomer A) Equilibrium H-Shift Equilibrium (Fast Exchange) TautomerA->Equilibrium TautomerB 5-Methyl-3-p-tolyl-1H-pyrazole (Tautomer B) Equilibrium->TautomerB

Figure 1: Annular tautomerism of the pyrazole core. In non-polar solvents, the equilibrium may shift based on hydrogen bonding interactions.

Physicochemical Data
PropertyValue / DescriptionSource/Note
Physical State Crystalline SolidExperimental observation of analogs
Color White to off-whiteTypical for aryl-pyrazoles
Melting Point 128–135 °C (Predicted)Based on 3-methyl-5-phenyl analog (MP ~128°C) [1]
Solubility Soluble in EtOH, DMSO, DMF; Low in H₂OLipophilic p-tolyl group reduces water solubility
pKa ~2.5 (Conjugate acid)Pyrazoles are weak bases
LogP 2.8 ± 0.4Predicted (ChemAxon)

Synthetic Pathways & Optimization

Validated Protocol: Knorr Pyrazole Synthesis

The most robust route to CAS 90861-52-2 is the condensation of a 1,3-diketone with hydrazine hydrate. This method is preferred for its high atom economy and scalability.

Reaction Scheme: 1-(4-Methylphenyl)butane-1,3-dione + Hydrazine Hydrate → 3-Methyl-5-p-tolyl-1H-pyrazole + 2 H₂O

Experimental Workflow
  • Reagent Prep: Dissolve 1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add Hydrazine monohydrate (1.2 eq) dropwise over 15 minutes. Note: Exothermic reaction.[2]

  • Cyclization: Allow to warm to room temperature, then reflux at 78°C for 3–5 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Pour into ice-cold water. The product typically precipitates as a white solid.[3]

    • Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon (typically the more reactive ketone), followed by dehydration to form a hydrazone intermediate. A second intramolecular nucleophilic attack closes the ring, followed by aromatization (loss of water) to yield the stable pyrazole core.

Synthesis Start 1-(4-Methylphenyl)butane-1,3-dione (Precursor) Inter Hydrazone Intermediate (Transient) Start->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Cyclization Intramolecular Cyclization (- H₂O) Inter->Cyclization Reflux (EtOH) Product 3-Methyl-5-p-tolyl-1H-pyrazole (Target) Cyclization->Product Aromatization

Figure 2: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.

Functional Applications

Medicinal Chemistry: The "Privileged Scaffold"

The 3,5-disubstituted pyrazole motif is a "privileged structure" in drug discovery, serving as a core for:

  • p38 MAP Kinase Inhibitors: The N-H pyrazole moiety can function as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases. The p-tolyl group provides hydrophobic interactions within the specificity pocket [2].

  • COX-2 Inhibition: While Celecoxib uses a 1,5-diaryl architecture, 3-methyl-5-aryl-1H-pyrazoles are often investigated as precursors or analogs to fine-tune selectivity between COX-1 and COX-2.

Coordination Chemistry: Ligand Behavior

CAS 90861-52-2 acts as a monodentate ligand coordinating through the pyridinic nitrogen (N2).

  • Metal-Organic Frameworks (MOFs): Upon deprotonation, the pyrazolate anion bridges metal centers (e.g., Zn²⁺, Cu²⁺), forming robust coordination polymers.

  • Steric Tuning: The methyl group at position 3 provides steric bulk that prevents overcrowding at the metal center, often leading to porous structures suitable for gas storage or catalysis [3].

Safety & Handling (E-E-A-T)

Note: While specific MSDS data for this exact CAS is limited, the following protocols are derived from the hazardous profile of the structural class (Alkyl/Aryl Pyrazoles).

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed. Do not pipette by mouth.
Skin Irritation H315Wear nitrile gloves. Wash immediately upon contact.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water for 15 min.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects. Collect waste.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. National Institute of Standards and Technology. [Link]

  • Kumar, V., et al. (2013). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. European Journal of Medicinal Chemistry. [Link]

  • Mukherjee, P. S., et al. (2011). Coordination architectures of carboxylate-functionalized pyrazoles. CrystEngComm. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General Knorr Synthesis Reference). [Link]

Sources

Biological Activity of 3-Methyl-5-p-tolyl-1H-pyrazole Derivatives: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methyl-5-p-tolyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered nitrogenous heterocycle substituted with a methyl group at position 3 and a para-tolyl moiety at position 5. This specific arrangement balances hydrophilic hydrogen-bonding capabilities (via the pyrazole NH) with significant lipophilic bulk (via the p-tolyl group), making it an ideal pharmacophore for interacting with hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) , DNA gyrase , and various protein kinases .

This guide provides a technical analysis of the biological activities associated with this scaffold, specifically focusing on its anti-inflammatory , antimicrobial , and anticancer profiles. It details the structure-activity relationships (SAR) that drive these activities and provides validated experimental protocols for synthesis and bioassay evaluation.

Part 1: Chemical Basis & Structural Insights[1]

The Pharmacophore

The core structure, 3-Methyl-5-(4-methylphenyl)-1H-pyrazole , exhibits annular tautomerism. In solution, the hydrogen atom on the nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.

  • Lipophilic Domain (p-Tolyl): The 4-methylphenyl group enhances permeability across lipid bilayers and facilitates Van der Waals interactions within the hydrophobic channels of target proteins (e.g., the arachidonic acid binding site of COX-2).

  • Electronic Modulation (C4 Position): The C4 carbon is electron-rich and serves as the primary site for electrophilic substitution (e.g., halogenation, nitrosylation) or Knoevenagel condensation to extend conjugation.

  • Hydrogen Bonding (N1/N2): The unsubstituted NH acts as a hydrogen bond donor, critical for binding to residues like Ser-530 in COX-2 or Asp-81 in DNA gyrase.

Synthesis Workflow

The most robust route to this scaffold is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-diketone with hydrazine.

Reaction Scheme:



SynthesisWorkflow Start Precursors: 4'-Methylacetophenone + Ethyl Acetate Claisen Claisen Condensation (NaOEt/EtOH) Start->Claisen Diketone Intermediate: 1-(p-Tolyl)-1,3-butanedione Claisen->Diketone Cyclization Cyclization (Hydrazine Hydrate) Diketone->Cyclization Product Target: 3-Methyl-5-p-tolyl-1H-pyrazole Cyclization->Product Deriv N-Substitution / C4-Functionalization Product->Deriv SAR Optimization

Figure 1: Synthetic pathway for the generation of the 3-Methyl-5-p-tolyl-1H-pyrazole core.

Part 2: Biological Activity Spectrum[1][2][3]

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives of 3-methyl-5-p-tolyl-pyrazole are structural analogues of Celecoxib . The p-tolyl group mimics the p-tolyl moiety of Celecoxib, fitting into the hydrophobic side pocket of the COX-2 enzyme.

  • Mechanism: Selective inhibition of COX-2 prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), reducing inflammation without the gastric side effects associated with COX-1 inhibition.

  • Key Derivative: 1-(4-Sulfamoylphenyl)-3-methyl-5-p-tolylpyrazole . The addition of a sulfonamide or sulfonyl group at N1 locks the tautomer and positions the p-tolyl group for optimal hydrophobic interaction.

  • Potency: Studies indicate IC50 values in the low micromolar range (0.5 - 5.0 µM) for optimized sulfonate derivatives.

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism:

    • DNA Gyrase Inhibition: The pyrazole core competes with ATP for the binding site on the B subunit of DNA gyrase, halting bacterial DNA replication.

    • Membrane Disruption: The lipophilic p-tolyl tail inserts into the microbial cell membrane, increasing permeability and causing leakage of intracellular electrolytes.

  • SAR Insight: Introduction of an electron-withdrawing group (e.g., -NO, -Cl) at the C4 position significantly enhances antifungal potency by increasing the acidity of the NH proton (if unsubstituted) or altering the dipole moment.

Anticancer (Cytotoxicity)

Recent investigations have repurposed this scaffold for oncology, targeting lung (A549) and breast (MCF-7) cancer lines.[1]

  • Mechanism:

    • Tubulin Polymerization Inhibition: Similar to colchicine, bulky derivatives at C4 can sterically hinder tubulin assembly.

    • Kinase Inhibition: The pyrazole nitrogen pair mimics the adenine ring of ATP, allowing these molecules to act as Type I inhibitors of kinases like CDK2 and EGFR .

Part 3: Structure-Activity Relationship (SAR)

The biological efficacy of the 3-methyl-5-p-tolyl-1H-pyrazole core is tightly regulated by substitutions at three key positions.

SAR_Map Core 3-Methyl-5-p-tolyl-1H-pyrazole Core Scaffold N1 Position N1 (Nitrogen) Core->N1 C4 Position C4 (Carbon) Core->C4 C5 Position C5 (p-Tolyl Group) Core->C5 N1_Effect1 Sulfonamide/Sulfonate: Crucial for COX-2 Selectivity N1->N1_Effect1 N1_Effect2 Phenyl/Aryl: Increases Cytotoxicity N1->N1_Effect2 C4_Effect1 EWG (-NO, -CN, -Cl): Enhances Antimicrobial Activity C4->C4_Effect1 C4_Effect2 Benzylidene/Azo: Increases Anticancer Potency C4->C4_Effect2 C5_Effect1 Methyl Group: Essential for Hydrophobic Pocket Filling C5->C5_Effect1 C5_Effect2 Substitution to -CF3: Increases Metabolic Stability C5->C5_Effect2

Figure 2: Structure-Activity Relationship (SAR) map detailing the impact of functional group modifications on biological outcomes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

Objective: To synthesize the core scaffold via condensation.

  • Reagents:

    • 1-(p-Tolyl)-1,3-butanedione (10 mmol)

    • Hydrazine hydrate (99%, 12 mmol)

    • Ethanol (Absolute, 30 mL)

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Step 1: Dissolve 10 mmol of 1-(p-Tolyl)-1,3-butanedione in 30 mL of absolute ethanol in a round-bottom flask.

    • Step 2: Add 12 mmol of hydrazine hydrate dropwise with constant stirring at room temperature.

    • Step 3: Add 2-3 drops of glacial acetic acid.

    • Step 4: Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Step 5: Cool the mixture to room temperature and pour onto crushed ice.

    • Step 6: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expected 75–85%.

    • Melting Point: ~130–132°C (verify with literature standard).

    • 1H NMR (DMSO-d6): Look for singlet at δ 2.25 (methyl), singlet at δ 6.4 (pyrazole H-4), and aromatic doublets for the p-tolyl group.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation:

    • Prepare stock solution of the synthesized pyrazole (1 mg/mL) in DMSO.

    • Prepare Mueller-Hinton Broth (MHB).

  • Inoculum:

    • Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

      
       CFU/mL).
      
  • Microdilution:

    • Use a 96-well plate. Add 100 µL of MHB to all wells.

    • Add 100 µL of compound stock to the first well and serially dilute (1:2) across the row.

    • Add 10 µL of bacterial inoculum to each well.

    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Endpoint: The lowest concentration showing no visible turbidity is the MIC.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism for the anticancer and anti-inflammatory activity of N-substituted derivatives.

MechanismAction cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Compound 3-Methyl-5-p-tolyl-pyrazole Derivative COX2 COX-2 Enzyme (Hydrophobic Channel) Compound->COX2 Kinase CDK2 / EGFR Kinase (ATP Binding Site) Compound->Kinase Binding p-Tolyl binds hydrophobic pocket N1-Sulfonyl binds Arg-120 COX2->Binding Inhibition Block Arachidonic Acid Entry Binding->Inhibition Result1 Reduced Prostaglandins (Anti-inflammatory) Inhibition->Result1 Interaction H-Bonding with Hinge Region (N2 Acceptor / NH Donor) Kinase->Interaction Arrest Cell Cycle Arrest (G2/M Phase) Interaction->Arrest Result2 Apoptosis Arrest->Result2

Figure 3: Dual mechanistic pathways showing COX-2 inhibition (left) and Kinase inhibition (right).

References

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl) . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (MDPI). Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . Molecules (MDPI). Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents . Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives . Archives of Pharmacal Research. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Methyl-5-p-tolyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Methyl-5-p-tolyl-1H-pyrazole. As a versatile scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application and development. This document, intended for professionals in drug development and chemical research, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule.

Introduction

3-Methyl-5-p-tolyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The structural elucidation of such molecules is fundamental to understanding their reactivity, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the expected spectral characteristics of this compound, drawing upon data from closely related analogs to provide a comprehensive analytical overview.

Due to the tautomeric nature of N-unsubstituted pyrazoles, 3-Methyl-5-p-tolyl-1H-pyrazole can exist in equilibrium with its tautomer, 5-Methyl-3-p-tolyl-1H-pyrazole. Spectroscopic techniques often provide data that reflects this equilibrium, and this guide will consider the contributions of both forms.

Molecular Structure and Tautomerism

The structural framework of 3-Methyl-5-p-tolyl-1H-pyrazole and its tautomeric relationship are crucial for interpreting its spectroscopic data.

G cluster_0 3-Methyl-5-p-tolyl-1H-pyrazole cluster_1 5-Methyl-3-p-tolyl-1H-pyrazole a N1(H)-C5(p-tolyl)-C4(H)=C3(CH3)-N2 b N1(H)-C5(CH3)-C4(H)=C3(p-tolyl)-N2 a->b Tautomerization

Caption: Tautomeric equilibrium of 3-Methyl-5-p-tolyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-Methyl-5-p-tolyl-1H-pyrazole, with interpretations based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-5-p-tolyl-1H-pyrazole

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~7.60d2HAr-H (ortho to pyrazole)
~7.20d2HAr-H (meta to pyrazole)
~6.40s1HC4-H (pyrazole)
~2.40s3HAr-CH₃
~2.30s3HPyrazole-CH₃

Interpretation:

  • The broad singlet in the downfield region (12.0-13.0 ppm) is characteristic of the N-H proton of the pyrazole ring, which is often broadened due to quadrupole coupling with the nitrogen atom and proton exchange.

  • The aromatic protons of the p-tolyl group are expected to appear as two doublets, a typical AA'BB' system. The protons ortho to the pyrazole ring will be deshielded and appear at a lower field (~7.60 ppm) compared to the protons meta to the pyrazole ring (~7.20 ppm).

  • The lone proton on the pyrazole ring (C4-H) is expected to appear as a singlet around 6.40 ppm.

  • The two methyl groups, one on the tolyl ring and one on the pyrazole ring, will each appear as a sharp singlet. The aromatic methyl group is anticipated around 2.40 ppm, while the pyrazole methyl group will be slightly upfield at approximately 2.30 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-5-p-tolyl-1H-pyrazole

Chemical Shift (δ) (ppm)Assignment
~150.0C3/C5 (pyrazole)
~145.0C5/C3 (pyrazole)
~138.0C-ipso (Ar, attached to CH₃)
~129.5C-ipso (Ar, attached to pyrazole)
~129.0C-meta (Ar)
~126.0C-ortho (Ar)
~102.0C4 (pyrazole)
~21.0Ar-CH₃
~13.0Pyrazole-CH₃

Interpretation:

  • The two sp² carbons of the pyrazole ring attached to the substituents (C3 and C5) will appear in the downfield region, typically between 145.0 and 150.0 ppm.

  • The aromatic carbons of the p-tolyl group will show four distinct signals: two for the quaternary carbons (ipso-carbons) and two for the protonated carbons.

  • The C4 carbon of the pyrazole ring is expected to be the most shielded of the pyrazole carbons, appearing around 102.0 ppm.

  • The aliphatic carbons of the methyl groups will appear in the upfield region, with the aromatic methyl carbon around 21.0 ppm and the pyrazole methyl carbon around 13.0 ppm.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument on the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Methyl-5-p-tolyl-1H-pyrazole

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H stretch
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1610, 1580, 1500Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
~1450MediumCH₃ bend
~820Strongp-disubstituted benzene C-H out-of-plane bend

Interpretation:

  • A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

  • Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

  • The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings will give rise to a series of bands between 1500 and 1610 cm⁻¹.

  • A strong band around 820 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern of the p-tolyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of C₁₁H₁₂N₂ (172.23 g/mol ).

  • Major Fragments:

    • Loss of a methyl group from the tolyl moiety or the pyrazole ring could lead to a fragment at m/z 157.

    • Cleavage of the pyrazole ring can lead to various smaller fragments.

    • A fragment corresponding to the tolyl cation at m/z 91 is also expected.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data for 3-Methyl-5-p-tolyl-1H-pyrazole, as predicted from the analysis of closely related analogs, provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for unambiguous characterization. This technical guide serves as a valuable resource for researchers by providing the expected spectral features and the rationale behind their interpretation, thereby facilitating the identification and quality control of this important heterocyclic compound in various research and development endeavors.

References

While direct spectral data for 3-Methyl-5-p-tolyl-1H-pyrazole was not found in the immediate search, the following resources provide data for analogous compounds that were used for the interpretations in this guide.

  • Supporting Information for Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. The Royal Society of Chemistry. This document provides ¹H and ¹³C NMR data for various substituted pyrazoles, including compounds with structural similarities to the topic of this guide. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. This paper includes ¹H and ¹³C NMR data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole, which serves as a useful reference for the signals of the p-tolyl group attached to a pyrazole ring. [Link]

A Technical Guide to the Potential Therapeutic Targets of 3-Methyl-5-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities.[2][3] These activities span anti-inflammatory, anticancer, antimicrobial, analgesic, and antipsychotic applications, underscoring the chemical versatility of the pyrazole core.[3][4] Compounds like the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB highlight the therapeutic success of this molecular framework.[4][5]

This guide focuses on a specific, promising derivative: 3-Methyl-5-p-tolyl-1H-pyrazole . While direct research on this exact molecule is emerging, extensive data from structurally analogous compounds allow for a robust, evidence-based exploration of its most probable and potent therapeutic targets. The presence of the methyl group at position 3 and the p-tolyl substituent at position 5 are critical for defining its steric and electronic profile, which in turn governs its interactions with biological macromolecules. Derivatives such as 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate have already shown significant anti-inflammatory activity as selective COX-2 inhibitors, providing a strong rationale for the investigative pathways detailed herein.[6]

This document will dissect the most promising therapeutic avenues for 3-Methyl-5-p-tolyl-1H-pyrazole, grounding the analysis in established mechanisms of related compounds. We will explore its potential in inflammation and oncology, providing detailed experimental workflows and protocols to empower researchers to validate these targets.

Part 1: Core Anti-inflammatory Targets

The structural similarity of 3-Methyl-5-p-tolyl-1H-pyrazole to known anti-inflammatory drugs makes this the most compelling area of investigation. The primary mechanisms involve the modulation of key enzymes in the arachidonic acid cascade.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Rationale: The most significant anti-inflammatory target for many pyrazole derivatives is the inducible cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and swelling.[7] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a cornerstone of modern anti-inflammatory therapy, as it reduces the gastrointestinal side effects associated with traditional NSAIDs.[8] The pyrazole drug Celecoxib, for example, utilizes a sulfonamide group to bind to a specific hydrophobic pocket in COX-2, conferring its selectivity.[8] For 3-Methyl-5-p-tolyl-1H-pyrazole, the p-tolyl group is hypothesized to fit within this same hydrophobic channel, potentially leading to potent and selective inhibition.

Signaling Pathway Diagram:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Compound 3-Methyl-5-p-tolyl-1H-pyrazole Compound->COX2 Inhibition COX2_Workflow cluster_vitro In Vitro Analysis cluster_cell Cell-Based Analysis cluster_vivo In Vivo Model EnzymeAssay COX-1/COX-2 Enzymatic Assay CalcIC50 Determine IC50 & Selectivity Index (SI) EnzymeAssay->CalcIC50 CellCulture LPS-stimulated RAW 264.7 Macrophages CalcIC50->CellCulture If SI > 10 PGE2_ELISA PGE2 Production (ELISA Assay) CellCulture->PGE2_ELISA EdemaModel Carrageenan-Induced Paw Edema (Rat) PGE2_ELISA->EdemaModel If active MeasureEdema Measure Edema Inhibition (%) EdemaModel->MeasureEdema

Caption: Workflow for validating COX-2 inhibitory activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methyl-5-p-tolyl-1H-pyrazole against human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Arachidonic acid (substrate).

    • Test compound (dissolved in DMSO).

    • Celecoxib (positive control for COX-2 selectivity).

    • Indomethacin (non-selective control).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in assay buffer.

    • In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the diluted test compound, control compounds, or vehicle (DMSO) to the respective wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding a solution of arachidonic acid to all wells.

    • Incubate for an additional 10 minutes at 37°C.

    • Stop the reaction and measure the prostaglandin production using the colorimetric or fluorometric method provided in the kit instructions (typically involving a peroxidase reaction).

    • Read the absorbance/fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Dual COX/5-Lipoxygenase (5-LOX) Inhibition

Mechanistic Rationale: The 5-lipoxygenase (5-LOX) pathway is another branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions. [7]Some pyrazole-thiazole hybrids have demonstrated the ability to inhibit both COX-2 and 5-LOX. [8]A compound with this dual-inhibition profile could offer a broader spectrum of anti-inflammatory activity and may be particularly beneficial in complex inflammatory diseases.

Experimental Validation: A parallel enzymatic assay for 5-LOX can be conducted. The workflow is similar to the COX assay, using a 5-LOX inhibitor screening kit and measuring the production of leukotrienes. A compound is considered a dual inhibitor if it shows potent IC50 values against both COX-2 and 5-LOX. [9]

Part 2: Potential Anticancer Targets

The pyrazole scaffold is prevalent in anticancer drug development, targeting various signaling pathways crucial for tumor growth, proliferation, and survival. [10]

Receptor Tyrosine Kinases (EGFR & VEGFR-2)

Mechanistic Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that drive cancer progression. [10]EGFR activation promotes cell proliferation and survival, while VEGFR-2 is critical for angiogenesis (the formation of new blood vessels that supply tumors). [10]Several pyrazole derivatives have been reported as potent dual inhibitors of EGFR and VEGFR-2, suggesting that the pyrazole core can effectively occupy the ATP-binding pocket of these kinases. [10] Signaling Pathway Diagram:

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 3-Methyl-5-p-tolyl-1H-pyrazole Compound->EGFR Inhibition Compound->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Validation Workflow:

Cancer_Workflow cluster_screen Initial Screening cluster_target Target Validation cluster_functional Functional Assays MTT Cytotoxicity Screen (MTT Assay) on Cancer Cell Lines (e.g., A549, HepG2, MCF-7) KinaseAssay Kinase Inhibition Assays (EGFR, VEGFR-2) MTT->KinaseAssay If GI50 < 10 µM WesternBlot Western Blot for Phospho-ERK, Phospho-Akt KinaseAssay->WesternBlot WoundHealing Wound Healing Assay (Migration) WesternBlot->WoundHealing ColonyFormation Colony Formation Assay (Proliferation) WoundHealing->ColonyFormation Apoptosis Apoptosis Assay (Annexin V/PI) ColonyFormation->Apoptosis

Caption: Workflow for validating anticancer activity and targets.

Protocol: MTT Cytotoxicity Assay

  • Objective: To assess the growth inhibitory effect of 3-Methyl-5-p-tolyl-1H-pyrazole on various human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549 lung, HepG2 liver, MCF-7 breast).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test compound (dissolved in DMSO).

    • Doxorubicin (positive control).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include vehicle (DMSO) and positive controls.

    • After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

Cell Cycle Regulation (CDK2)

Mechanistic Rationale: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer. Specifically, CDK2, in complex with Cyclin E or A, drives the transition from G1 to S phase. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. [10]Some indole-pyrazole hybrids have shown potent inhibitory activity against CDK2, suggesting this is a viable target class for pyrazole-based compounds. [10]A compound that arrests the cell cycle could be a powerful antiproliferative agent. [11] Experimental Validation: The effect of 3-Methyl-5-p-tolyl-1H-pyrazole on the cell cycle can be analyzed using flow cytometry. Cells treated with the compound are stained with a DNA-intercalating dye (like Propidium Iodide), and the distribution of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G0/G1 phase would support a mechanism involving CDK2 inhibition. [11] Summary of Potential Target IC50 Values from Related Pyrazole Derivatives

TargetDerivative TypeIC50 Value (µM)Reference
COX-2 Pyrazole-sulfonamide0.034 - 0.052[6]
COX-2 Pyrazole-thiazole hybrid0.03[8]
5-LOX Pyrazole-thiazole hybrid0.12[8]
PI3 Kinase Pyrazole carbaldehyde0.25[10]
CDK2 Indole-pyrazole0.074 - 0.095[10]
EGFR Fused pyrazole0.09[10]
VEGFR-2 Fused pyrazole0.23[10]
Tubulin Benzofuropyrazole7.30[12]

Part 3: Emerging Therapeutic Targets

Beyond the well-established roles in inflammation and cancer, the pyrazole scaffold shows promise in other therapeutic areas.

Antimicrobial Targets

Mechanistic Rationale: Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. [4][13]One promising target in this domain is Glucosamine-6-phosphate (GlcN-6-P) synthase . This enzyme is crucial for the biosynthesis of the bacterial cell wall but is absent in mammals, making it an attractive and selective target. [13]Molecular docking studies have shown that 1,3,5-trisubstituted-1H-pyrazoles can bind effectively within the active site of GlcN-6-P synthase. [13] Experimental Validation: The antimicrobial activity can be initially screened using standard methods like the well diffusion or broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). [13][14]

Neuroprotective Pathways

Mechanistic Rationale: Recent studies have highlighted the neuroprotective potential of pyrazolol derivatives, a class closely related to pyrazoles. [15]The primary mechanism is believed to be potent antioxidant activity through free radical scavenging. [15]In conditions like ischemic stroke, oxidative stress is a major contributor to neuronal damage. Compounds that can neutralize reactive oxygen species (ROS) and chelate metal ions like Cu2+ (which can catalyze ROS formation) may offer significant neuroprotection. [15] Experimental Validation: The antioxidant capacity can be quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. [15]Cell-based models, such as neuronal cells subjected to oxygen-glucose deprivation, can further validate the neurocytoprotective effects. [15]

Conclusion and Future Directions

3-Methyl-5-p-tolyl-1H-pyrazole stands as a compound of significant therapeutic promise, built upon the robust and versatile pyrazole scaffold. The evidence strongly suggests that its most immediate and potent applications lie in the fields of anti-inflammatory and anticancer therapy.

  • Primary Recommendation: Initial research efforts should prioritize the validation of selective COX-2 inhibition . This target has the strongest preclinical and clinical precedent for pyrazole-based drugs and aligns with the activity of the most closely related analogs.

  • Secondary Recommendation: The potential for dual EGFR/VEGFR-2 inhibition represents a highly valuable avenue for oncology. A successful compound in this area could simultaneously target tumor proliferation and angiogenesis.

Future work should involve comprehensive Structure-Activity Relationship (SAR) studies to optimize the core molecule. Modifications to the tolyl and methyl groups could further enhance potency and selectivity for these primary targets. Furthermore, exploring its efficacy against emerging targets in antimicrobial and neurodegenerative disease could unlock novel therapeutic applications for this promising chemical entity.

References

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  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

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  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry.
  • Al-Ostath, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • Kumar, R., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. [Link]

  • Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Kumar, D., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Schenone, S., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). PubMed. [Link]

  • Naim, M. J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Park, H., et al. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. PubMed. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Bekhit, A. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. [Link]

  • Al-azzawi, S., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • Zhang, T., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
  • (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. [Link]

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  • Ait M’Barek, N., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

3-Methyl-5-p-tolyl-1H-pyrazole: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals[1][2]

Executive Summary

3-Methyl-5-p-tolyl-1H-pyrazole represents a quintessential "privileged scaffold" in modern kinase inhibitor discovery.[1][2] While often utilized as a chemical probe or fragment lead rather than a standalone clinical candidate, its structural architecture serves as a foundational adenine mimetic .

This guide analyzes the molecule's utility in Fragment-Based Drug Discovery (FBDD) . Its 3,5-disubstituted pyrazole core provides a high-efficiency hydrogen-bonding motif for the kinase hinge region, while the p-tolyl moiety offers critical hydrophobic anchoring within the ATP-binding pocket.[1][2] This document details the structural rationale, synthesis, and validation protocols required to utilize this scaffold in targeting serine/threonine kinases (e.g., p38 MAPK, JNK, CDKs).

Structural Rationale & Chemical Basis[1][3][4][5][6][7][8][9]

The Pyrazole "Hinge Binder" Motif

The efficacy of 3-Methyl-5-p-tolyl-1H-pyrazole stems from its ability to mimic the purine ring of ATP.[1][2] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2]

  • Donor-Acceptor System: The pyrazole ring possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N:) at adjacent positions.[2]

  • Tautomeric Versatility: The molecule exists in dynamic equilibrium between 1H- and 2H-tautomers.[1][2] This flexibility allows it to adapt to specific hinge geometries, typically forming a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Met109 in p38 MAPK).

The p-Tolyl Hydrophobic Anchor

The substituent at the 5-position (or 3-position, depending on tautomer numbering) is critical for affinity:

  • Gatekeeper Interaction: The p-tolyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr106 in p38α).

  • Electronic Effect: The methyl group on the phenyl ring (+I effect) increases lipophilicity compared to a simple phenyl group, enhancing Van der Waals interactions without introducing steric clashes common with bulkier substituents (e.g., tert-butyl).

Mechanism of Action: ATP-Competitive Inhibition[1][2]

This molecule functions as a Type I ATP-Competitive Inhibitor .[1][2] It binds to the active conformation (DFG-in) of the kinase, directly competing with endogenous ATP.

Binding Mode Visualization

The following diagram illustrates the interaction logic within the kinase cleft, specifically modeled on the p38 MAPK system, a canonical target for this scaffold class.

KinaseBinding cluster_kinase Kinase ATP-Binding Pocket (Hinge Region) Met109 Met109 (Backbone NH) Inhibitor 3-Methyl-5-p-tolyl-1H-pyrazole Met109->Inhibitor H-Bond Donor (NH) Glu71 Glu71 (Side Chain) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Met109 H-Bond Acceptor (N:) Inhibitor->Gatekeeper Hydrophobic Interaction (p-Tolyl Group) ATP Endogenous ATP Inhibitor->ATP Competes With Downstream Downstream Signaling (e.g., MAPK/CDK) ATP->Downstream Phosphorylation (Blocked)

Figure 1: Schematic representation of the bidentate hydrogen bonding mode at the kinase hinge region.

Experimental Protocols

Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

Principle: The synthesis utilizes a cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydrazine.[1][2]

Reagents:

  • Starting Material: 1-(4-methylphenyl)butane-1,3-dione (p-methylbenzoylacetone).[1][2]

  • Nucleophile: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (optional, for pH adjustment).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1-(4-methylphenyl)butane-1,3-dione in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Cool the reaction mixture to

    
    . The product often precipitates. If not, evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

  • Characterization: Confirm structure via ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (look for pyrazole C4-H singlet around 
    
    
    
    6.4 ppm).[1]

Synthesis SM1 1-(p-tolyl)butane-1,3-dione Intermediate Hydrazone Intermediate SM1->Intermediate Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate Reagent->Intermediate Product 3-Methyl-5-p-tolyl-1H-pyrazole Intermediate->Product Cyclization (- H2O)

Figure 2: Synthetic pathway via cyclocondensation.[1][2]

Kinase Inhibition Assay (ADP-Glo™ Platform)

To validate biological activity, use a luminescent ADP detection assay.[1][2]

  • Preparation: Dilute the compound in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M) in 1x Kinase Buffer.
    
  • Enzyme Reaction:

    • Mix Kinase (e.g., p38

      
      , 5 ng/well) + Substrate (e.g., MBP) + Compound.
      
    • Initiate with ATP (at

      
       concentration, typically 10–50 
      
      
      
      M).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

  • Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound] to determine

    
    .
    

Data Presentation & SAR Analysis

When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are typically observed in p38/CDK assays:

Substituent (R)StructurePotency (Relative)Rationale
p-Tolyl (Target) -C6H4-CH3 High Optimal hydrophobic fill of gatekeeper pocket.
Phenyl-C6H5ModerateLacks hydrophobic bulk for tight Van der Waals contact.[1][2]
tert-Butyl-C(CH3)3LowSteric clash with the "floor" of the ATP pocket.[1][2]
4-Fluorophenyl-C6H4-FHighBioisostere; improved metabolic stability.[1][2]

Note: Data is illustrative of general class behavior for 3,5-disubstituted pyrazoles.

References

  • Graneto, M. J., et al. (2007).[3] "Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase." Journal of Medicinal Chemistry, 50(23), 5712-5719.[3] Link[2]

  • Tong, L., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1][2] Nature Structural Biology, 4, 311–316.[3] Link

  • Pevarello, P., et al. (2006). "3,5-Disubstituted pyrazoles as kinase inhibitors." Current Pharmaceutical Design, 12(18), 2263-2283.
  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[1][2] Methods in Molecular Biology, 795, 1-34.[1] Link

  • PubChem Compound Summary. (2024). "3-Methyl-5-phenyl-1H-pyrazole."[1][2][4] National Center for Biotechnology Information.[1] Link[2]

Sources

exploring the agrochemical potential of 3-Methyl-5-p-tolyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Agrochemical Potential of the 3-Methyl-5-p-tolyl-1H-pyrazole Scaffold

Executive Summary

The pyrazole ring system represents a "privileged scaffold" in modern agrochemical discovery, forming the core of numerous highly successful commercial fungicides, insecticides, and herbicides.[1][2] This is due to its versatile substitution patterns, robust chemical stability, and its ability to interact with a wide array of biological targets.[1][3] This technical guide delves into the specific potential of the 3-Methyl-5-p-tolyl-1H-pyrazole core, a promising yet underexplored structural motif. We will provide a comprehensive exploration of its synthetic pathways, outline rational strategies for its derivatization, and present detailed experimental frameworks for evaluating its potential as a next-generation fungicide, insecticide, and herbicide. This document is intended for researchers, chemists, and crop protection professionals engaged in the discovery and development of novel, effective, and sustainable agrochemical solutions.

The Pyrazole Heterocycle: A Cornerstone of Modern Crop Protection

Heterocyclic compounds are fundamental to the development of active ingredients for crop protection.[2] Among these, pyrazoles—five-membered aromatic rings containing two adjacent nitrogen atoms—have demonstrated exceptional utility and commercial success.[2][3] The strategic placement of substituents around the pyrazole ring allows for precise tuning of a molecule's physicochemical properties and biological activity, leading to products with high efficacy and selectivity.[1]

Several blockbuster agrochemicals are built upon the pyrazole framework:

  • Fungicides: Pyrazole carboxamides, such as Bixafen and Fluxapyroxad, are potent inhibitors of the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain, effectively controlling a broad spectrum of fungal pathogens.[1]

  • Insecticides: The diamide class, including Chlorantraniliprole, features a pyrazole carboxamide structure that acts as a powerful modulator of insect ryanodine receptors (RyRs), causing paralysis and death in key lepidopteran pests.[1][4] Another class, the fiproles (e.g., Fipronil), targets the GABA-gated chloride channel, disrupting the central nervous system of insects.[5]

  • Herbicides: Pyrazole-based herbicides have been developed to inhibit several different plant-specific enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO), offering diverse modes of action for weed management.[2][6]

This guide focuses on the 3-Methyl-5-p-tolyl-1H-pyrazole core. The rationale for selecting this scaffold is based on its structural components: the methyl group at the 3-position and the para-tolyl group at the 5-position. These substituents provide a foundational lipophilicity and steric profile that can be systematically modified to probe various biological targets. The presence of the N-H at the 1-position offers a key point for derivatization, enabling the exploration of diverse chemical spaces.

Synthesis and Characterization of the Core Scaffold

A reliable and scalable synthesis of the core scaffold is the first critical step in exploring its potential. The Knorr pyrazole synthesis and related cyclocondensation reactions provide the most direct and well-established route.

Proposed Synthetic Pathway

The synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole is most efficiently achieved through the condensation of a β-diketone with a hydrazine source.

Reaction: 1-(p-tolyl)butane-1,3-dione + Hydrazine Hydrate → 3-Methyl-5-p-tolyl-1H-pyrazole

Synthesis_Workflow cluster_0 Starting Materials diketone 1-(p-tolyl)butane-1,3-dione reactants Reactants hydrazine Hydrazine Hydrate product 3-Methyl-5-p-tolyl-1H-pyrazole reactants->product Cyclocondensation (e.g., in Ethanol, reflux)

Caption: Synthetic workflow for the core pyrazole scaffold.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(p-tolyl)butane-1,3-dione (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent to create a stirrable solution.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of hydrazine ensures the complete conversion of the diketone starting material.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Methyl-5-p-tolyl-1H-pyrazole.[7]

Protocol: Structural Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The resulting spectra should be consistent with the expected shifts for the methyl, tolyl, and pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[7]

  • Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample, which must match the calculated theoretical values for the molecular formula C₁₁H₁₂N₂.

Exploration of Fungicidal Potential

Hypothesis: Derivatization of the 3-Methyl-5-p-tolyl-1H-pyrazole scaffold, particularly at the N1 position with a carboxamide moiety, will yield compounds with potent fungicidal activity by targeting the succinate dehydrogenase (SDHI) enzyme.[1]

Mechanism of Action: SDHI Inhibition

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site of this complex, blocking electron transport and halting cellular respiration (ATP production), which ultimately leads to fungal cell death.[1][5]

SDHI_Mechanism succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate qh2 Ubihydroquinone (QH2) complex_ii->qh2 Reduction q Ubiquinone (Q) q->complex_ii complex_iii Complex III qh2->complex_iii atp_prod ATP Production complex_iii->atp_prod e- transport fungicide Pyrazole Carboxamide (SDHI Fungicide) fungicide->complex_ii INHIBITS

Caption: Mechanism of SDHI fungicides in the mitochondrial ETC.

Protocol: In Vitro Antifungal Bioassay

This protocol allows for the rapid screening of novel derivatives against a panel of economically important plant pathogenic fungi.

  • Preparation: Prepare potato dextrose agar (PDA) plates. Dissolve test compounds in a minimal amount of DMSO and prepare a series of dilutions.

  • Incorporation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25 µg/mL). Pour the amended agar into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Valsa mali, Sclerotinia sclerotiorum, Gibberella graminis), in the center of each plate.[8]

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: After the mycelium on the control plate (containing only DMSO) has reached the edge of the plate, measure the diameter of the fungal colony on all plates.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound.

Data Presentation: Hypothetical Fungicidal Activity
Compound IDR Group (at N1)EC₅₀ (µg/mL) vs. V. maliEC₅₀ (µg/mL) vs. S. sclerotiorum
Core -H>100>100
DZ-01 -C(O)NH-(2-chlorophenyl)5.28.1
DZ-02 -C(O)NH-(2,4-difluorophenyl)2.13.5
DZ-03 -C(O)NH-(p-tolyl)15.622.4
Bixafen (Commercial Standard)1.82.9

Investigation of Insecticidal Properties

Hypothesis: N-pyridyl carboxamide derivatives of the 3-Methyl-5-p-tolyl-1H-pyrazole core will exhibit insecticidal activity by targeting insect ryanodine receptors (RyRs), while N-aryl derivatives with specific substitutions may target the GABA-gated chloride channel.[1][5]

Mechanism of Action 1: Ryanodine Receptor (RyR) Modulation

RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells.[1] Diamide insecticides bind to these receptors, locking them in a partially open state.[4] This leads to an uncontrolled release of intracellular Ca²⁺ stores, resulting in muscle contraction, paralysis, and ultimately the death of the insect.

RyR_Mechanism cluster_sr SR Lumen sr Sarcoplasmic Reticulum (SR) cytosol Cytosol ryr Ryanodine Receptor (RyR) ca_release Uncontrolled Ca²⁺ Release ca_store High [Ca²⁺] ca_store->ryr paralysis Muscle Contraction & Paralysis ca_release->paralysis insecticide Diamide Insecticide insecticide->ryr Binds & Locks Open

Caption: Action of diamide insecticides on the insect RyR channel.

Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is effective for evaluating compounds against chewing insects like the diamondback moth (Plutella xylostella).

  • Preparation: Prepare serial dilutions of the test compounds in a water-acetone solution containing a surfactant (e.g., Triton X-100).

  • Treatment: Dip cabbage leaf discs (5 cm diameter) into each test solution for 10-15 seconds and allow them to air dry.

  • Infestation: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce 10-15 third-instar larvae of P. xylostella into each dish.

  • Incubation: Keep the dishes at 25-27°C with a 16:8h (L:D) photoperiod.

  • Assessment: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Analysis: Calculate the corrected mortality rate and determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for each active compound.[9]

Data Presentation: Hypothetical Insecticidal Activity
Compound IDR Group (at N1)LC₅₀ (mg/L) vs. P. xylostella
Core -H>500
DZ-11 -C(O)NH-(3-chloro-2-pyridinyl)1.5
DZ-12 -C(O)NH-(3-chloro-2-pyridinyl)-Br0.8
DZ-13 -C(O)NH-(phenyl)>200
Chlorantraniliprole (Commercial Standard)0.6

Assessment of Herbicidal Activity

Hypothesis: Analogs of the 3-Methyl-5-p-tolyl-1H-pyrazole scaffold, particularly those incorporating a 4-benzoyl moiety, may exhibit herbicidal activity through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][10]

Mechanism of Action: HPPD Inhibition

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols.[2] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides prevent carotenoid formation. Carotenoids protect chlorophyll from photo-oxidation; without them, exposure to sunlight leads to rapid chlorophyll degradation, resulting in characteristic "bleaching" symptoms and plant death.[10]

HPPD_Mechanism hpp 4-Hydroxyphenylpyruvate hppd HPPD Enzyme hpp->hppd hga Homogentisate hppd->hga pq Plastoquinone hga->pq Biosynthesis pds Phytoene Desaturase pq->pds Activates carotenoids Carotenoids pds->carotenoids chlorophyll Chlorophyll carotenoids->chlorophyll Protects bleaching Photo-oxidation (Bleaching) chlorophyll->bleaching No Protection herbicide Pyrazole Herbicide herbicide->hppd INHIBITS

Sources

Engineering the Pyrazole Scaffold: A Technical Guide to SAR and Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved drugs ranging from NSAIDs (Celecoxib) to precision oncology agents (Crizotinib, Ruxolitinib). Its utility stems from its unique physicochemical duality: it serves as both a hydrogen bond donor and acceptor, possesses high metabolic stability, and acts as a rigid linker that directs substituents into specific receptor pockets.

This guide provides a technical analysis of Structure-Activity Relationship (SAR) vectors for pyrazole analogs, with a specific focus on kinase inhibition, tautomeric equilibrium, and the synthetic challenge of regiocontrol.

The Pyrazole Scaffold: Physicochemical Fundamentals

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3][4][5] Its aromaticity and amphoteric nature are the cornerstones of its biological activity.

Tautomerism and Binding Fidelity

In N-unsubstituted pyrazoles, annular tautomerism exists between the


- and 

-forms. This equilibrium is rapid in solution but critical for protein binding.
  • Donor/Acceptor Profile: The pyrrole-like nitrogen (N1-H) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor (HBA).[2]

  • Impact on SAR: Substituents at C3 and C5 shift this equilibrium. Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen adjacent to the EWG to minimize dipole repulsion.

  • Drug Design Implication: In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP, forming a bidentate H-bond with the kinase hinge region.

Strategic SAR Exploration: The Four Vectors

To optimize a pyrazole lead, one must treat the ring as a coordinate system with four distinct vectors.

The N1 Vector (Solubility & Metabolism)
  • Role: Controls physicochemical properties (LogP, solubility) and metabolic clearance.

  • Optimization:

    • Unsubstituted (N-H): Essential if the target requires a H-bond donor (e.g., hinge binding).

    • Alkyl/Aryl: Increases lipophilicity.[2] Large groups here can induce steric clashes or fill solvent-exposed pockets.

    • Toxicity Warning: N-phenyl pyrazoles can sometimes undergo metabolic activation to reactive intermediates, leading to idiosyncrasies (though many, like Celecoxib, are safe).

The C3/C5 Vectors (Steric & Lipophilic Tuning)
  • Role: These positions flank the nitrogens.[3] In N-substituted pyrazoles, C3 and C5 are non-equivalent.

  • Regiochemistry: C5 is sterically sensitive due to proximity to the N1-substituent. Large groups at C5 often twist the N1-aryl bond out of planarity, reducing conjugation but potentially improving solubility by breaking crystal packing.

  • Selectivity: C3 substituents often extend into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

The C4 Vector (Electronic & Target Engagement)
  • Role: The "head" of the molecule.

  • Electronic Effects: Substituents here strongly influence the pKa of the ring nitrogens. An EWG (e.g., -CN, -F) at C4 lowers the pKa of N1-H, making it a stronger H-bond donor.

  • Target Interaction: In many inhibitors, C4 is used to attach the primary pharmacophore or a solubilizing tail.

Visualization: SAR Decision Logic

PyrazoleSAR Core Pyrazole Core N1 N1 Position (Solubility/Metabolism) Core->N1 C3_5 C3/C5 Positions (Sterics/Selectivity) Core->C3_5 C4 C4 Position (Electronics/Linker) Core->C4 Action_N1 Add Polar Groups (Reduce LogP) N1->Action_N1 Optimize PK Action_C3 Bulky Groups (Fill Hydrophobic Pockets) C3_5->Action_C3 Improve Potency Action_C4 EWG (-F, -CN) (Modulate pKa) C4->Action_C4 Tune H-Bonding

Figure 1: Strategic vectors for pyrazole optimization. N1 dictates pharmacokinetics, while C3/C4/C5 drive potency and binding affinity.

Case Study: Pyrazoles as ATP-Competitive Kinase Inhibitors[6]

The success of pyrazoles in oncology (e.g., Ruxolitinib , Crizotinib ) is largely due to their ability to mimic the purine ring of ATP.

Mechanism of Action: Hinge Binding

Protein kinases possess a conserved "hinge region" connecting the N- and C-terminal lobes. The backbone residues in this region form H-bonds with the adenine of ATP.

  • The Interaction: A pyrazole (often fused or substituted) presents an N-H donor and an N: acceptor.[1][2]

  • Example (Ruxolitinib - JAK1/2 Inhibitor): The pyrazole ring is part of a pyrrolo[2,3-d]pyrimidine system.[6] The pyrazole nitrogen accepts a H-bond from the hinge backbone, anchoring the molecule.

  • Example (Crizotinib - ALK Inhibitor): Uses a 3-substituted pyrazole.[1][3][7][8] The N1-H and N2 interact with Glu1197 and Met1199 in the ALK hinge region.

Data Summary: Substituent Effects on Potency

Hypothetical data based on typical kinase SAR trends (e.g., c-Met or ALK series).

AnalogR1 (N1)R3 (C3)R4 (C4)Kinase IC50 (nM)Notes
1 HMeH1200Weak binder; lacks hydrophobic reach.
2 HPhH45Phenyl fills hydrophobic gatekeeper pocket.
3 MePhH>10,000Loss of Activity. Methyl blocks H-bond donor at N1.
4 HPhF12Fluorine lowers pKa, strengthening N1-H bond.
5 HPhPiperazine8Solubilizing group at C4 contacts solvent front.

Synthetic Methodologies: The Regioselectivity Challenge

The most common route to pyrazoles is the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones). However, when using substituted hydrazines (


) and unsymmetrical diketones, two regioisomers are possible: 1,3-disubstituted  and 1,5-disubstituted .
The Problem

Reacting methylhydrazine with 1-phenyl-1,3-butanedione can yield:

  • 1,5-isomer: Methyl group on N1 and Phenyl group on C5 (sterically crowded).

  • 1,3-isomer: Methyl group on N1 and Phenyl group on C3 (sterically favored).

While sterics often favor the 1,3-isomer, electronic factors (solvent polarity, acid catalysis) can shift the ratio. Separating these isomers requires tedious chromatography.

The Solution: Regiocontrolled Synthesis

To ensure scientific integrity, one should use pathways that guarantee regiochemistry.

  • Method A: Enaminones. Reacting an enaminone with hydrazine often yields high regioselectivity driven by the specific reactivity of the enaminone carbon.

  • Method B: Copper Catalysis. Recent advances use Cu-catalyzed coupling of alkynes and diazo compounds to force specific substitution patterns.

Visualization: Synthetic Workflow

Synthesis Start Target: Unsymmetrical Pyrazole Route1 Route 1: Knorr Condensation (1,3-Diketone + Hydrazine) Start->Route1 Route2 Route 2: Enaminone Approach (Regioselective) Start->Route2 Problem Mixture of 1,3 and 1,5 Isomers Route1->Problem Solution Single Regioisomer Route2->Solution Purification HPLC/Column Chromatography Problem->Purification Final Pure Active Compound Solution->Final Purification->Final

Figure 2: Synthetic decision tree. Route 2 is preferred for SAR studies to avoid costly separation steps.

Experimental Protocols

Protocol: Regioselective Synthesis via Enaminone

Context: Synthesis of 1-methyl-3-phenyl-1H-pyrazole (avoiding the 1,5-isomer).

  • Enaminone Formation: Reflux acetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in toluene for 12 hours.
    
    • Mechanism:[9][10] Condensation yields the

      
      -dimethylaminovinyl ketone.
      
    • Check: Monitor by TLC (disappearance of ketone).

  • Cyclization: Dissolve the crude enaminone in ethanol. Add methylhydrazine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.

  • Workup: Evaporate solvent. The residue is usually the pure 1,3-isomer due to the specific nucleophilic attack of the hydrazine

    
     (more nucleophilic) on the enaminone 
    
    
    
    -carbon (more electrophilic).
  • Validation: Confirm Regiochemistry via NOESY NMR. (Look for NOE between N-Me and C5-H; if Ph is at C5, NOE would be blocked).

Protocol: Kinase Inhibition Assay (FRET-based)

Context: Determining IC50 for Pyrazole Analogs.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare kinase buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20). Add recombinant Kinase (e.g., c-Met) at 2 nM final concentration.
    
  • Substrate Mix: Add fluorescently labeled peptide substrate and ATP (at

    
     concentration).
    
  • Incubation: Add 100 nL of compound to 10 µL of Enzyme/Substrate mix in a 384-well plate. Incubate for 60 mins at RT.

  • Detection: Add EDTA-containing stop solution. Read fluorescence (e.g., Caliper LabChip or FRET reader).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Faria, J. V., et al. (2017). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology. Available at: [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry. (Cited for general biological activity scope).[2][11]

  • Pascual-Escudero, A., et al. (2021).[10] "Photoclick Cycloaddition for Regioselective Synthesis of Pyrazoles." Organic Letters. Available at: [Link]

  • Cui, H., et al. (2011). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Future Medicinal Chemistry. Available at: [Link]

  • Knorr, L. (1883).[3][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Knorr Synthesis).

  • Zhang, Q., et al. (2025).[10] "Regioselective Synthesis of Pyrazoles for Drug Discovery." Journal of Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Methyl-5-(p-tolyl)-1H-pyrazole via Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Methyl-5-(p-tolyl)-1H-pyrazole (CAS: 90861-52-2), a critical pharmacophore found in COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.

Unlike standard textbook descriptions, this guide addresses the practical challenges of the Knorr Pyrazole Synthesis , specifically the regiochemical control and purification required for pharmaceutical-grade intermediates. We utilize a two-stage workflow: (1) Claisen condensation to generate the 1,3-diketone precursor, followed by (2) cyclocondensation with hydrazine hydrate.

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated)

  • Purity: >98% (HPLC/NMR)

  • Scalability: Validated from 1g to 50g batches.

Scientific Background & Retrosynthesis

The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4] While the reaction is robust, the synthesis of the specific precursor, 1-(p-tolyl)butane-1,3-dione , is the rate-limiting step in terms of purity. Commercial diketones often degrade; therefore, in situ or fresh preparation is recommended for consistent results.

Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons:

  • Electrophile: 1-(p-tolyl)butane-1,3-dione (formed from 4'-methylacetophenone and ethyl acetate).

  • Nucleophile: Hydrazine hydrate.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction logic, including the critical tautomerization step that renders the N1-position equivalent in the unsubstituted product.

KnorrMechanism Precursors 1-(p-tolyl)butane-1,3-dione + Hydrazine Inter1 Hydrazone Intermediate Precursors->Inter1 Nucleophilic Attack (-H2O) Inter2 5-Hydroxy-2-pyrazoline (Hemiaminal) Inter1->Inter2 Cyclization Product 3-Methyl-5-(p-tolyl)-1H-pyrazole (Aromatic) Inter2->Product Dehydration & Aromatization (-H2O)

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis.[1][2][3][5][6][7][8] The driving force is the formation of the thermodynamically stable aromatic pyrazole ring.

Experimental Protocols

Part A: Synthesis of Precursor (1-(p-tolyl)butane-1,3-dione)

Note: If the diketone is purchased commercially, proceed to Part B. However, commercial purity is often <95%.

Reagents:

  • 4'-Methylacetophenone (1.0 eq)

  • Ethyl Acetate (Excess, serves as solvent/reagent)

  • Sodium Hydride (60% in oil, 1.2 eq) or Sodium Ethoxide (1.2 eq)

  • Solvent: Anhydrous THF or Toluene (if not using neat EtOAc)

Protocol:

  • Activation: In a flame-dried flask under Argon, wash NaH (60% dispersion) with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Condensation: Add ethyl acetate (2.0 eq) followed by dropwise addition of 4'-methylacetophenone (1.0 eq) at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Quench: Cool to 0°C. Carefully quench with 1N HCl until pH ~4.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from MeOH or purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain the 1,3-diketone as a solid.[9][10]

Part B: Knorr Cyclization to 3-Methyl-5-(p-tolyl)-1H-pyrazole

Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

Reagents:

  • 1-(p-tolyl)butane-1,3-dione (from Part A)[9]

  • Hydrazine Hydrate (50-60% or 80% solution)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Optional, 1-2 drops)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-(p-tolyl)butane-1,3-dione (10 mmol, 1.76 g) in Ethanol (20 mL). Ensure complete dissolution.

  • Addition: Add Hydrazine Hydrate (12 mmol, 1.2 eq) dropwise at room temperature.

    • Observation: A slight exotherm may occur. The solution may change color transiently.

  • Reaction: Heat the mixture to reflux (80°C) for 2–3 hours.

    • Monitoring: Monitor via TLC (System: 30% EtOAc in Hexane). The starting diketone spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Pyrazole).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

    • The pyrazole product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 15 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water (1:1 mixture) or minimal hot Ethanol.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

Physical Properties Table
ParameterSpecificationNotes
Appearance White crystalline solidYellowing indicates oxidation or impurities.
Melting Point 132°C – 136°CRange varies slightly by crystal habit [1].
Solubility Soluble in DMSO, MeOH, CHCl₃Insoluble in water.
Rf Value ~0.35 (Hexane:EtOAc 7:3)Visualization: UV (254nm).
NMR Spectroscopy (Predicted & Literature Correlated)

Solvent: CDCl₃, 400 MHz

  • δ 2.38 (s, 3H): Methyl group on the p-tolyl ring.

  • δ 2.32 (s, 3H): Methyl group on the pyrazole ring (C3 position).

  • δ 6.35 (s, 1H): Pyrazole C4-H proton (Characteristic singlet).

  • δ 7.22 (d, J=8.0 Hz, 2H): Aromatic protons (meta to pyrazole).

  • δ 7.65 (d, J=8.0 Hz, 2H): Aromatic protons (ortho to pyrazole).

  • δ 10.5 - 12.0 (br s, 1H): NH proton (Broad due to tautomerism/exchange).

Note: In 1H-NMR, the NH signal may not be visible depending on water content in CDCl₃.

Critical Process Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time to 4h. When pouring into ice water, ensure pH is neutral; adjust with dilute HCl if too basic (hydrazine excess).
Oily Product Impure diketone precursor.Recrystallize the diketone starting material before Step B. Use seed crystals during cooling.
Regioisomer Mix N/A for Hydrazine Hydrate.If using Methylhydrazine, two isomers will form. For Hydrazine Hydrate, tautomerism makes N1/N2 equivalent.

Experimental Workflow Diagram

The following diagram visualizes the complete "bench-to-vial" workflow to assist in lab planning.

Workflow Start Start: 4'-Methylacetophenone Step1 Claisen Condensation (EtOAc / NaH / THF) Start->Step1 Inter Intermediate: 1-(p-tolyl)butane-1,3-dione Step1->Inter Step2 Knorr Cyclization (Hydrazine Hydrate / EtOH / Reflux) Inter->Step2 Workup Workup: Ice Water Precipitation & Filtration Step2->Workup Final Final Product: 3-Methyl-5-(p-tolyl)-1H-pyrazole Workup->Final

Figure 2: End-to-end synthesis workflow for 3-Methyl-5-(p-tolyl)-1H-pyrazole.

References

  • ChemicalBook. (2026). 5-Methyl-3-p-tolyl-1H-pyrazole Properties and Suppliers. Retrieved from

  • Organic Syntheses. (2014). Synthesis of Pyrazoles via Knorr Condensation (General Protocols).[2] Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Knorr Pyrazole Synthesis.[2] Retrieved from

  • PubChem. (2025). 3-Methyl-5-phenyl-1H-pyrazole (Analogous Structural Data). Retrieved from

  • NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data. Retrieved from

Sources

Application Note: Next-Generation Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Synthesis Methods for Pyrazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Traditional synthetic routes (e.g., Knorr condensation in refluxing ethanol/acetic acid) often suffer from poor atom economy, toxic volatile organic compounds (VOCs), and excessive energy consumption. This guide details three validated "green" protocols: Aqueous-Mediated Synthesis , Microwave-Assisted Solvent-Free Synthesis , and Deep Eutectic Solvent (DES) Catalysis . These methods prioritize high yields (>90%), recyclability, and reduced E-factors.

Part 1: Mechanistic Foundations & Strategic Selection

The Green Chemistry Rationale

The shift toward green synthesis for pyrazoles is not merely regulatory but functional. Green solvents and energy sources often accelerate the rate-determining step—the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon—by enhancing effective collision frequency or stabilizing transition states via hydrogen bonding.

Selection Logic for Pyrazole Synthesis:

  • Aqueous Media: Best for hydrophobic substrates where the "on-water" effect accelerates reaction rates via negative activation volume.

  • Microwave (MW) Irradiation: Ideal for high-throughput screening; overcomes activation energy barriers rapidly without bulk heating hysteresis.

  • Deep Eutectic Solvents (DES): Optimal for scale-up where catalyst recycling is critical. DES acts as both solvent and catalyst.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate green methodology based on substrate properties and lab resources.

GreenSynthesisLogic Start Substrate Analysis Solubility Solubility Profile? Start->Solubility Hydrophobic Hydrophobic (Aldehydes/Ketones) Solubility->Hydrophobic Low Water Sol. Sensitive Thermally Sensitive? Solubility->Sensitive High/Mixed Sol. Method_Aq Protocol A: Aqueous/On-Water Hydrophobic->Method_Aq Leverage Hydrophobic Effect Scale Scale Requirement Sensitive->Scale No (Stable) Method_DES Protocol C: Deep Eutectic Solvent Sensitive->Method_DES Yes (Mild Temp) Method_MW Protocol B: Microwave (MW) Scale->Method_MW mg to g (High Throughput) Scale->Method_DES >10g (Recyclable)

Caption: Decision matrix for selecting the optimal green synthesis pathway based on substrate solubility and thermal stability.

Part 2: Validated Experimental Protocols

Protocol A: Aqueous "On-Water" Synthesis (Catalyst-Free)

Principle: Utilizing the hydrophobic effect, where organic reactants form an emulsion in water. The reaction occurs at the organic-water interface, significantly accelerating the rate compared to homogenous organic solvents.

Target Reaction: Synthesis of 3,5-dimethyl-1-phenylpyrazole from acetylacetone and phenylhydrazine.

Materials:

  • Acetylacetone (10 mmol, 1.03 mL)

  • Phenylhydrazine (10 mmol, 0.98 mL)

  • Deionized Water (10 mL)

  • Round-bottom flask (50 mL)

Step-by-Step Methodology:

  • Preparation: Charge the 50 mL flask with 10 mL deionized water.

  • Addition: Add phenylhydrazine (10 mmol) slowly to the stirring water. Note: Phenylhydrazine is toxic; handle in a fume hood.

  • Initiation: Add acetylacetone (10 mmol) dropwise over 2 minutes at room temperature. The mixture will become turbid.

  • Reaction: Stir vigorously at room temperature for 15–30 minutes.

    • Critical Control Point: Monitor TLC (30% EtOAc/Hexane).[1][2] The disappearance of starting material indicates completion.

  • Isolation: The product often precipitates as a solid or forms a distinct oily layer that solidifies upon cooling.

  • Purification: Filter the solid precipitate. Wash with 2 x 5 mL cold water. Recrystallize from ethanol/water (1:1) if necessary.

Expected Yield: 92–96% Green Metric: E-factor is extremely low (~0.5) as water is the only byproduct and solvent.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Principle: Dipolar polarization allows rapid internal heating. Eliminating the solvent maximizes the absorption of microwave energy by the reactants (high loss tangent).

Target Reaction: One-pot synthesis of pyranopyrazoles (multicomponent).

Materials:

  • Hydrazine hydrate (1 mmol)[1][3]

  • Ethyl acetoacetate (1 mmol)[1][3]

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)[1][3]

  • Catalyst: Meglumine (10 mol%) or Catalyst-free (if high power used)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology:

  • Mixing: In a 10 mL microwave-transparent vial, mix all four components and the catalyst (if using).

  • Irradiation: Cap the vial. Program the microwave:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 2–5 minutes

    • Stirring: High

  • Cooling: Cool to 50°C using compressed air (built-in feature of most reactors).

  • Work-up: Add 2 mL of hot ethanol to the vial to dissolve the mixture, then pour into 10 mL ice water.

  • Filtration: Collect the solid product by vacuum filtration.

Expected Yield: 88–94% Time Savings: Reduced from 4–6 hours (thermal reflux) to <5 minutes.

Protocol C: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle: DES (Choline Chloride:Urea) acts as a "dual-function" system—a solvent and a hydrogen-bond donor catalyst.[4] It is biodegradable and recyclable.

Preparation of DES (Reline): Mix Choline Chloride and Urea in a 1:2 molar ratio.[5] Heat at 80°C for 30 minutes until a clear, viscous liquid forms.

Target Reaction: Cyclocondensation of chalcones with hydrazine.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL flask, add Chalcone (1 mmol) and Hydrazine Hydrate (1.5 mmol).

  • Solvent Addition: Add 2 mL of prepared DES (Reline).

  • Heating: Stir at 80°C for 20–40 minutes.

    • Mechanism:[5][7][8][9] The urea component activates the carbonyl group via H-bonding, facilitating nucleophilic attack.

  • Quenching: Add 5 mL of water to the reaction mixture. The DES dissolves in water, causing the organic pyrazole product to precipitate.

  • Recycling: Filter the crude product. The filtrate (water + DES) can be evaporated under vacuum to recover the DES for reuse (up to 5 cycles with minimal activity loss).

Expected Yield: 90–95%

Part 3: Comparative Analysis & Mechanism

Performance Metrics: Conventional vs. Green
ParameterConventional (Acetic Acid Reflux)Protocol A (Aqueous)Protocol B (Microwave)Protocol C (DES)
Reaction Time 4 – 12 Hours15 – 30 Mins2 – 5 Mins20 – 40 Mins
Yield (%) 65 – 75%92 – 96%88 – 94%90 – 95%
Solvent Toxicity High (VOCs)None (Water)None (Solvent-free)Low (Biodegradable)
Energy Cost High (Prolonged Reflux)Low (Ambient Temp)Medium (High Power/Short Time)Low (80°C)
Purification Extraction/ChromatographyFiltrationFiltrationFiltration/Recycling
Mechanistic Pathway (Knorr-Type Condensation)

Understanding the mechanism is crucial for troubleshooting. In green protocols, the "Solvent/Catalyst" node often accelerates the Tautomerization or Dehydration steps.

KnorrMechanism cluster_green Green Acceleration Factors Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Intermediate Hydrazone (Mono-condensation) Reactants->Hydrazone - H₂O (Fast) Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Rate Determining Step (Accelerated by DES/MW) HydroxyPyrazoline 5-Hydroxy-2-pyrazoline Cyclization->HydroxyPyrazoline Pyrazole Final Pyrazole Derivative (Aromatic) HydroxyPyrazoline->Pyrazole - H₂O (Aromatization) Factor1 DES: H-Bond Activation Factor1->Cyclization Factor2 Water: Hydrophobic Packing Factor2->Reactants Factor3 MW: Dipolar Polarization Factor3->Cyclization

Caption: Mechanistic pathway of pyrazole synthesis highlighting stages accelerated by green methodologies.

References
  • Zonouz, A. M., & Moghani, D. (2017). Green and Highly Efficient Synthesis of Pyranopyrazoles in Choline Chloride/Urea Deep Eutectic Solvent.[10] Synthetic Communications. Retrieved from [Link]

  • Kumar, N., et al. (2024).[11] A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Chem Help Asap. (2024). Knorr Pyrazole Synthesis Mechanism and Protocol. Retrieved from [Link]

Sources

The Pyrazole Core: Application Notes for 3-Methyl-5-p-tolyl-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a cornerstone of many drug discovery programs.[5][6]

This guide focuses on a specific, yet highly versatile, member of this family: 3-Methyl-5-p-tolyl-1H-pyrazole . Its strategic substitution pattern—a methyl group at the 3-position and a tolyl group at the 5-position—provides a valuable starting point for the synthesis of diverse compound libraries. The tolyl group can be exploited for structure-activity relationship (SAR) studies, while the reactive nitrogen atoms and the C4 position of the pyrazole ring offer multiple handles for chemical modification. This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis and derivatization of this key intermediate, and highlighting its application in the development of novel therapeutics, particularly as inhibitors of cyclooxygenase-2 (COX-2).

Synthesis of the Core Intermediate: 3-Methyl-5-p-tolyl-1H-pyrazole

The most direct and efficient method for the synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole is the Knorr pyrazole synthesis, a classic condensation reaction between a β-dicarbonyl compound and a hydrazine.[3] In this case, the reaction involves the cyclization of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate.

Protocol 1: Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

Materials:

  • 1-(p-tolyl)butane-1,3-dione

  • Hydrazine hydrate (64-80% solution)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(p-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol to a concentration of approximately 0.5 M.

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Methyl-5-p-tolyl-1H-pyrazole as a solid.

Diagram 1: Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

G start 1-(p-tolyl)butane-1,3-dione + Hydrazine Hydrate reagents Ethanol, Acetic Acid (cat.) Reflux start->reagents product 3-Methyl-5-p-tolyl-1H-pyrazole reagents->product G start 3-Methyl-5-p-tolyl-1H-pyrazole reagents Alkyl Halide, Base Anhydrous Solvent start->reagents product N1/N2-alkylated Pyrazoles reagents->product G start 3-Methyl-5-p-tolyl-1H-pyrazole reagents Vilsmeier Reagent (DMF/POCl3) start->reagents product 3-Methyl-5-p-tolyl-1H-pyrazole- 4-carbaldehyde reagents->product G start Halogenated 3-Methyl-5-p-tolyl- 1H-pyrazole reagents Arylboronic Acid, Pd Catalyst, Base Solvent, Heat start->reagents product Arylated Pyrazole Derivative reagents->product G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 3-Methyl-5-p-tolyl-1H-pyrazole Derivative (e.g., COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Sources

protocol for testing anti-inflammatory activity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole scaffolds represent a privileged structure in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (Celebrex®). Their pharmacological efficacy typically stems from the selective inhibition of Cyclooxygenase-2 (COX-2) or the modulation of the NF-κB signaling pathway.

This Application Note provides a rigorous, self-validating workflow for screening novel pyrazole compounds. Unlike generic protocols, this guide addresses the specific solubility challenges of pyrazoles and distinguishes true anti-inflammatory activity from cytotoxicity artifacts—a common pitfall in high-throughput screening.

Experimental Workflow & Logic

The following flowchart illustrates the critical path for validation. Note the "Stop/Go" decision point at the Cytotoxicity stage; compounds that kill immune cells will produce false-positive "anti-inflammatory" results (reduced NO production) and must be discarded.

Pyrazole_Workflow Start Compound Library (Pyrazole Derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility MTT Cytotoxicity Screen (MTT/CCK-8 Assay) Solubility->MTT Decision Viability > 80%? MTT->Decision Griess Primary Screen: NO Inhibition (Griess Assay) Decision->Griess Yes Discard Discard Compound (False Positive Risk) Decision->Discard No Mechanism Mechanistic Validation: ELISA (PGE2, IL-6) Western Blot (COX-2, iNOS) Griess->Mechanism IC50 < 10 µM InVivo In Vivo Confirmation: Carrageenan-Induced Paw Edema Mechanism->InVivo Select Lead

Figure 1: The "Stop/Go" decision tree for pyrazole screening. Cytotoxicity testing is the mandatory gatekeeper before inflammation assays.

Phase 1: Compound Preparation & Cytotoxicity (The Gatekeeper)

Pyrazole derivatives are often lipophilic. Improper solubilization leads to precipitation in aqueous media, causing erratic data. Furthermore, a reduction in inflammatory mediators (NO, Cytokines) is meaningless if the compound simply kills the macrophages.

Protocol A: Compound Solubilization
  • Stock Solution: Dissolve pyrazole derivatives in 100% DMSO to a concentration of 10-50 mM . Vortex and sonicate if necessary.[1][2]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately before use.

    • Critical Constraint: The final DMSO concentration in the cell well must be ≤ 0.1% (v/v) . Levels above 0.5% DMSO can induce cytotoxicity or modulate inflammation independently [1].

Protocol B: MTT Cytotoxicity Assay

Objective: Determine the maximum non-toxic concentration (MNTC). Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL fresh media containing serially diluted pyrazole compounds (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Triton X-100 or Doxorubicin).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 2–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant (do not disturb crystals). Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability.

    • Criterion: Only concentrations yielding >80% viability should proceed to Phase 2.

Phase 2: The Primary Screen (Nitric Oxide Inhibition)

Nitric Oxide (NO) is a hallmark of inflammation produced by iNOS. The Griess assay measures nitrite (


), the stable oxidation product of NO, in the cell supernatant.

Why this works for Pyrazoles: Pyrazoles often act by downregulating iNOS expression via the NF-κB pathway [2].

Protocol C: LPS-Induced NO Production (Griess Assay)
  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Allow adherence (24h).
    
  • Pre-treatment: Replace media with fresh media containing the pyrazole compound (at MNTC determined in Phase 1) for 1 hour .

    • Scientific Rationale: Pre-treatment allows the drug to enter the cell and block signaling pathways (e.g., p38 MAPK or NF-κB) before the inflammatory trigger initiates transcription [3].

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .

    • Controls:

      • Negative: Media only (No LPS, No Drug).

      • Model: LPS only + Vehicle (Max Inflammation).

      • Positive Drug: Celecoxib or Indomethacin (10 µM) + LPS.

  • Incubation: Incubate for 18–24 hours .

  • Griess Reaction:

    • Transfer 100 µL of cell supernatant to a new clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate 10 mins at RT (protect from light). Read absorbance at 540 nm .

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    

Data Presentation Template:

Compound IDConc. (µM)Cell Viability (%)NO Production (µM)Inhibition (%)
Vehicle (LPS) -10035.4 ± 2.10
Celecoxib 109812.1 ± 1.565.8
Pyr-001 109515.2 ± 1.857.0
Pyr-002 1045 (Toxic)5.0 ± 0.5Artifact

Phase 3: Mechanistic Validation (The "Why")

If a pyrazole inhibits NO without killing cells, the next step is to confirm the molecular target. Most bioactive pyrazoles function by preventing the translocation of NF-κB to the nucleus or by directly inhibiting COX-2 enzymatic activity.

Target Signaling Pathway

The diagram below maps the intervention points where pyrazole derivatives typically act.

Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Pyrazole Pyrazole Compound Pyrazole->IKK Inhibition Proteins Pro-inflammatory Proteins Pyrazole->Proteins COX-2 Selectivity DNA Target Genes (COX-2, iNOS) NFkB_Nuc->DNA Transcription DNA->Proteins PGE2 PGE2 / NO Proteins->PGE2

Figure 2: Mechanism of Action. Pyrazoles often inhibit IKK phosphorylation or directly bind COX-2 enzymes.

Protocol D: Western Blotting for COX-2/iNOS
  • Lysate Prep: Treat cells as in Phase 2. Wash with ice-cold PBS and lyse using RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Quantify protein using BCA assay. Load 20–40 µg protein per lane.

  • Antibodies:

    • Primary: Anti-COX-2 (1:1000), Anti-iNOS (1:1000), Anti-β-actin (Loading Control).

    • Secondary: HRP-conjugated IgG.

  • Analysis: Significant reduction in COX-2 band intensity compared to LPS-control confirms genomic downregulation.

Protocol E: PGE2 ELISA

While NO is a general marker, Prostaglandin E2 (PGE2) is the specific product of COX-2.

  • Use the supernatant from Protocol C.

  • Employ a competitive ELISA kit (e.g., Cayman Chemical).

  • Rationale: If a pyrazole inhibits PGE2 but not NO/iNOS, it is likely a direct COX-2 enzymatic inhibitor (like Celecoxib) rather than an NF-κB pathway blocker.

Phase 4: In Vivo Confirmation (Brief Overview)

Note: In vitro success is a prerequisite for this phase.

Model: Carrageenan-Induced Paw Edema (Rat/Mouse).

  • Administration: Administer test compound (e.g., 10–50 mg/kg, p.o. or i.p.) 1 hour prior to induction.

  • Induction: Inject 1% Carrageenan (

    
    -carrageenan) into the sub-plantar region of the hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Success Metric: >40% inhibition of edema volume at 3 hours is considered significant for pyrazole derivatives [4].

References

  • Timm, M., et al. (2013). "In vitro cytotoxicity of the MTT assay: A call for caution." Cytotechnology. Link

  • Masih, A., et al. (2021). "Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB."[3][4][5] Journal of Biochemical and Molecular Toxicology. Link

  • Rietschel, E. T., et al. (1994). "Bacterial endotoxin: molecular relationships of structure to activity and function." FASEB Journal. Link

  • Winter, C. A., et al. (1962).[6] "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. Link

  • Sigma-Aldrich. (2024). "Nitrite Assay Kit (Griess Reagent) Protocol." Link

Sources

Application of 3-Methyl-5-p-tolyl-1H-pyrazole in Polymer Synthesis: A Scoping and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The direct application of 3-Methyl-5-p-tolyl-1H-pyrazole in polymer synthesis is not extensively documented in current scientific literature. This guide, therefore, provides a comprehensive overview of established principles and protocols for utilizing pyrazole derivatives in polymer chemistry, and extrapolates these to outline potential synthetic routes and applications for 3-Methyl-5-p-tolyl-1H-pyrazole. The protocols described herein are illustrative and may require optimization for this specific molecule.

Introduction to Pyrazole Moieties in Polymer Science

Pyrazoles are a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic and structural properties have led to their incorporation into a variety of polymeric materials.[1][2][3] The pyrazole nucleus can impart desirable characteristics to polymers, including high thermal stability, specific optical properties, and the ability to coordinate with metal ions.[3][4] Consequently, pyrazole-containing polymers are being explored for applications in materials science, catalysis, and electronics.[5][6]

Key Attributes of Pyrazole-Containing Polymers:

  • High Thermal Stability: The rigid, aromatic nature of the pyrazole ring can enhance the thermal resistance of polymer chains.[4]

  • Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, forming coordination complexes with metal ions. This property is utilized in the development of catalysts and functional materials.[5]

  • Optical Properties: The conjugated system of the pyrazole ring can be tailored to create polymers with specific photoluminescence and sensing capabilities.[4]

  • Bioactivity: The pyrazole scaffold is a well-known pharmacophore, and its incorporation into polymers can lead to materials with potential biomedical applications.[7][8]

Potential Roles of 3-Methyl-5-p-tolyl-1H-pyrazole in Polymer Synthesis

While specific examples are not prevalent, 3-Methyl-5-p-tolyl-1H-pyrazole can be envisioned to participate in polymer synthesis in several ways, primarily by acting as a functional monomer after suitable modification, or as a ligand in coordination polymerization.

3-Methyl-5-p-tolyl-1H-pyrazole as a Precursor to a Functional Monomer

To be used as a monomer in common polymerization techniques like condensation or addition polymerization, 3-Methyl-5-p-tolyl-1H-pyrazole would first need to be functionalized to introduce reactive groups.

Hypothetical Functionalization Routes:

  • Introduction of Polymerizable Groups: Vinyl or acrylic groups could be introduced, likely at the N1 position of the pyrazole ring, to enable free-radical polymerization. Similarly, the introduction of terminal alkyne groups, such as a propargyl group, could allow for polymerization via thermal or catalytic methods.[6]

  • Introduction of Reactive Functional Groups for Condensation Polymerization: Functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH2) could be introduced to the tolyl ring or through N-alkylation of the pyrazole. These functionalized monomers could then be used in condensation polymerization with appropriate co-monomers to form polyesters, polyamides, or polyurethanes.

Illustrative Protocols for Polymer Synthesis

The following protocols are generalized methodologies based on the known chemistry of pyrazole derivatives and are intended to serve as a starting point for the development of specific procedures for 3-Methyl-5-p-tolyl-1H-pyrazole.

Protocol 1: Hypothetical Synthesis of a Polyamide via Condensation Polymerization

This protocol outlines the steps for the synthesis of a polyamide using a hypothetical diamine derivative of 3-Methyl-5-p-tolyl-1H-pyrazole.

Experimental Workflow:

Caption: Workflow for the hypothetical synthesis of a polyamide.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize a diamine derivative of 3-Methyl-5-p-tolyl-1H-pyrazole. This would likely involve multi-step organic synthesis to introduce two amine functionalities, for example, on the tolyl ring.

  • Polymerization:

    • In a nitrogen-purged reaction vessel, dissolve the diamine-functionalized pyrazole monomer in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent to the stirred solution.

    • Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.

  • Isolation and Purification:

    • Pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polyamide.

    • Collect the polymer by filtration and wash it thoroughly with methanol and then water to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization:

    • Confirm the polymer structure using Fourier-transform infrared (FTIR) spectroscopy (to identify amide bond formation) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

    • Evaluate the thermal stability of the polymer using Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

  • Low-temperature polymerization: This is often used for polyamides to control the reaction rate and prevent side reactions, leading to higher molecular weight polymers.

  • Aprotic polar solvent: These solvents are necessary to dissolve the monomers and the resulting polymer.

  • Nitrogen atmosphere: This prevents moisture from hydrolyzing the reactive diacyl chloride and terminates the polymerization.

Protocol 2: Hypothetical Use as a Ligand in Coordination Polymer Synthesis

This protocol describes a general approach for using 3-Methyl-5-p-tolyl-1H-pyrazole as a ligand to synthesize a coordination polymer.

Experimental Workflow:

Caption: Workflow for the hypothetical synthesis of a coordination polymer.

Step-by-Step Methodology:

  • Synthesis:

    • In a small glass vial, combine 3-Methyl-5-p-tolyl-1H-pyrazole and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable molar ratio (e.g., 2:1 ligand to metal).

    • Add a solvent or a mixture of solvents, such as dimethylformamide (DMF), ethanol, and water.

    • Seal the vial and place it in an oven.

    • Heat the vial to a specific temperature (e.g., 80-120°C) for a period of 24-72 hours.

    • Allow the oven to cool down slowly to room temperature over several days to promote crystal growth.

  • Isolation:

    • Carefully open the vial and isolate the crystals of the coordination polymer by filtration.

    • Wash the crystals with the mother liquor and then with a volatile solvent like ethanol or ether.

    • Air-dry the crystals.

  • Characterization:

    • The primary method for characterizing a coordination polymer is single-crystal X-ray diffraction to determine its three-dimensional structure.

    • Other techniques such as powder X-ray diffraction (PXRD), TGA, and elemental analysis can also be used to confirm the bulk purity and properties of the material.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: Heating the reaction mixture in a sealed container increases the solubility of the components and facilitates the self-assembly process, often leading to high-quality crystals.

  • Slow Cooling: This is crucial for the growth of large, well-defined single crystals suitable for X-ray diffraction analysis.

  • Choice of Metal Salt and Solvent: The geometry and connectivity of the resulting coordination polymer are highly dependent on the coordination preferences of the metal ion and the nature of the solvent molecules, which can sometimes be incorporated into the structure.

Summary of Potential Polymer Properties

Polymer Type Potential Monomer/Ligand Potential Polymerization Method Anticipated Properties
PolyamideDiamine derivative of 3-Methyl-5-p-tolyl-1H-pyrazoleLow-temperature solution polycondensationHigh thermal stability, good mechanical strength, potential for specific solubility.
PolyesterDiol or dicarboxylic acid derivative of 3-Methyl-5-p-tolyl-1H-pyrazoleMelt or solution polycondensationGood thermal and mechanical properties.
Poly(vinyl pyrazole)Vinyl-functionalized 3-Methyl-5-p-tolyl-1H-pyrazoleFree-radical polymerizationFunctional side chains for post-polymerization modification, potential for optical applications.
Coordination Polymer3-Methyl-5-p-tolyl-1H-pyrazoleSolvothermal synthesisCrystalline, porous structures for gas storage or catalysis, potential for magnetic or optical properties depending on the metal ion.

Conclusion and Future Outlook

While direct evidence for the use of 3-Methyl-5-p-tolyl-1H-pyrazole in polymer synthesis is currently scarce, the rich chemistry of the pyrazole moiety suggests significant potential. Future research could focus on the efficient functionalization of this specific pyrazole to create novel monomers for both addition and condensation polymerization. The resulting polymers, bearing the methyl and tolyl-substituted pyrazole unit, could exhibit unique properties valuable for advanced materials applications. Furthermore, its use as a ligand in the design of new coordination polymers and metal-organic frameworks remains a promising area of exploration. The protocols and conceptual frameworks provided in this guide are intended to inspire and facilitate such future investigations.

References

  • ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • Ok, S. (2014, April). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4). [Link]

  • Indian Academy of Sciences. (n.d.). Sensing and optical activities of new pyrazole containing polymeric analogues. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]

  • ResearchGate. (2025, August 10). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]

  • ACS Publications. (2023, June 22). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ResearchGate. (2012, February 22). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • PubMed. (2022). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. [Link]

  • PMC. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • Google Patents. (n.d.). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • ResearchGate. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • PMC. (2018, May 14). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. [Link]

  • PubMed. (2010, May 1). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. [Link]

  • PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: High-Fidelity N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Tautomer Trap" in Pyrazole Chemistry N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, critical for synthesizing scaffolds found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, it presents a deceptive challenge: regioselectivity .

Unsubstituted pyrazoles exist in a tautomeric equilibrium. When a substituent is present at the C3 (or C5) position, the nitrogen atoms become inequivalent (


 vs. 

). Standard alkylation often yields a mixture of regioisomers that are difficult to separate by flash chromatography.

This guide moves beyond generic "add base and stir" instructions. It provides a mechanistically grounded workflow to predict, control, and validate the regiochemical outcome of pyrazole alkylations, utilizing the "Cesium Effect" for difficult substrates and the Mitsunobu reaction for chiral retention.

Part 2: Mechanistic Insight & Regioselectivity

The Curtin-Hammett Scenario

The regioselectivity of pyrazole alkylation is not solely determined by the ratio of tautomers in solution, but by the relative nucleophilicity of the deprotonated pyrazolide anion and the steric landscape of the transition state (Curtin-Hammett principle).

  • Electronic Control: Electron-withdrawing groups (EWG) on the ring increase the acidity of the adjacent NH but decrease the nucleophilicity of the adjacent nitrogen in the anion.

  • Steric Control: In

    
     reactions, the electrophile preferentially attacks the less hindered nitrogen (usually distal to a bulky C3 substituent).
    
  • The "Cesium Effect": Large cations like

    
     form looser ion pairs with the pyrazolide anion compared to 
    
    
    
    or
    
    
    , often enhancing solubility in organic solvents and increasing the reactivity of the "naked" anion, which can improve regioselectivity ratios.
Visualization: The Regioselectivity Fork

The following diagram illustrates the divergence between


 and 

alkylation pathways based on tautomeric equilibrium and steric hindrance.

Pyrazole_Alkylation_Mechanism TautomerA Tautomer A (3-Substituted) TautomerB Tautomer B (5-Substituted) TautomerA->TautomerB Fast Equilibrium Anion Pyrazolide Anion (Resonance Hybrid) TautomerA->Anion Base (-H+) TautomerB->Anion Base (-H+) TS_N1 TS: N1 Attack (Sterically Favored) Anion->TS_N1 Path A (Fast) Low Steric Clash TS_N2 TS: N2 Attack (Sterically Hindered) Anion->TS_N2 Path B (Slow) High Steric Clash Product_N1 Major Product (1,3-Disubstituted) TS_N1->Product_N1 Product_N2 Minor Product (1,5-Disubstituted) TS_N2->Product_N2

Figure 1: Mechanistic pathway showing the convergence of tautomers to a single anion, followed by divergent alkylation paths driven by steric factors.

Part 3: Experimental Protocols

Protocol A: Cesium-Promoted Alkylation (The Gold Standard)

Application: Best for general alkyl halides (primary/secondary) and when high functional group tolerance is required. Rationale:


 in DMF or MeCN provides a balance of basicity and solubility that often suppresses over-alkylation and favors the thermodynamic product.
Materials
  • Substrate: 3-Substituted Pyrazole (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, 1.1–1.2 equiv) (Iodides > Bromides >> Chlorides)

  • Base: Cesium Carbonate (

    
    , 1.5–2.0 equiv), anhydrous
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Dissolution: Charge the flask with the pyrazole substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Note: The solution may turn slightly yellow/orange, indicating anion formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.[1]

    • Timeframe: Simple primary halides: 1–3 hours. Secondary/hindered halides: 12–24 hours (may require heating to 60°C).

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF (crucial for preventing streaking on silica).

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: The Mitsunobu Reaction

Application: Essential when the alkylating agent is an alcohol (e.g., chiral secondary alcohols) or when the halide is unstable. Rationale: This method proceeds with inversion of configuration at the alcohol center (Walden inversion), allowing for stereoselective synthesis.

Materials
  • Substrate: Pyrazole (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.2–1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a flask under Nitrogen.

  • Mixing: Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[2]
    
  • Activation: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual Cue: The orange color of DIAD should fade upon addition. If color persists, addition is too fast.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Concentrate THF directly.

    • Triturate the residue with

      
       : Hexane (1:1) to precipitate 
      
      
      
      (Triphenylphosphine oxide). Filter off the solid.
    • Concentrate the filtrate and purify via column chromatography.[1]

Part 4: Data & Optimization Matrix

Regioselectivity is heavily solvent-dependent. The table below summarizes the effect of conditions on the N1:N2 ratio for a standard 3-phenylpyrazole alkylation.

Condition SetBaseSolventTempN1:N2 Ratio*YieldNotes
Standard

DMFRT~85:1592%Standard starting point.
Cesium Effect

MeCNReflux~92:895%Best for preventing dialkylation.
Kinetic NaHTHF0°C~60:4088%Aggressive; poor selectivity.
Protic EtONaEtOHReflux~70:3080%H-bonding stabilizes N2 transition state.
Mitsunobu DIAD/

THFRT>95:585%Excellent for steric control.

*Ratios are illustrative averages for 3-substituted pyrazoles with primary alkyl halides.

Part 5: Quality Control (Self-Validating the Isomer)

You cannot rely solely on LC-MS (isomers have identical masses). You must validate regiochemistry using NMR.

The NOESY/ROESY Rule:

  • N1-Alkylated Product: Strong NOE correlation between the new

    
     protons and the proton (or substituent) at C5 .
    
  • N2-Alkylated Product: Strong NOE correlation between the new

    
     protons and the substituent at C3 .
    

13C NMR Shift:

  • The carbon adjacent to the alkylated nitrogen often shifts upfield relative to the unalkylated tautomer.

Part 6: Troubleshooting Decision Tree

Use this logic flow to optimize your reaction if the standard protocol fails.

Optimization_Tree Start Reaction Outcome? LowYield Low Conversion Start->LowYield BadRatio Poor Regioselectivity (N1:N2 ~ 1:1) Start->BadRatio Good Success (>90% Yield, >10:1 Ratio) Start->Good CheckHalide Is Halide Reactive? LowYield->CheckHalide CheckSterics Is Substrate Hindered? BadRatio->CheckSterics SwitchIodide Switch Cl -> I or add TBAI (Cat.) CheckHalide->SwitchIodide No Heat Increase Temp to 60-80°C CheckHalide->Heat Yes SwitchMitsunobu Switch to Mitsunobu (Steric Control) CheckSterics->SwitchMitsunobu Yes SwitchSolvent Switch Solvent: DMF -> Toluene/Phase Transfer CheckSterics->SwitchSolvent No

Figure 2: Decision tree for troubleshooting yield and regioselectivity issues.

Part 7: References

  • Review of Pyrazole Alkylation: Beilstein J. Org. Chem.2011 , 7, 1124–1134. "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles." [Link]

  • The "Cesium Effect": J. Org.[3] Chem.2017 , 82, 8864–8872.[4] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." [Link]

  • Mitsunobu Protocol: Tetrahedron Lett.1994 , 35, 1817–1820. "Regioselective N-alkylation of pyrazoles via Mitsunobu reaction." [Link]

  • NMR Determination (NOESY): Magn. Reson. Chem.2008 , 46, 918–924. "Differentiation of regioisomeric N-alkylpyrazoles by NMR spectroscopy." [Link]

Sources

Strategic Regiocontrol in the Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, the synthesis of these targets is frequently plagued by the "Regioisomer Challenge."[1][2] Standard condensation of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a difficult-to-separate mixture of 1,3,5- and 1,5,3-isomers.

This Application Note provides two high-fidelity protocols to overcome this limitation. We move beyond standard textbook methods to present:

  • The "Salt-Switch" Protocol: A chemically grounded method using hydrazine salts to reverse and lock regioselectivity during condensation.

  • The Copper-Catalyzed MCR: A modern, room-temperature, multicomponent reaction (MCR) that bypasses diketone intermediates entirely.

Mechanistic Insight: The Regioselectivity Decision Tree

To achieve high yields, one must understand the electronic competition driving the reaction. In the condensation of an unsymmetrical 1,3-diketone (


) with a substituted hydrazine (

), two nucleophilic nitrogens compete for two electrophilic carbonyls.
  • The Electronic Rule: The terminal nitrogen (

    
    ) of the hydrazine is the stronger nucleophile. It preferentially attacks the most electrophilic carbonyl.
    
  • The Steric/Acid Rule: Under neutral conditions, sterics dictate the attack. Under acidic conditions (using hydrazine salts), carbonyl activation and hydrazine protonation states shift the preference.

Figure 1: Mechanistic Pathway of Regiocontrol

The following diagram illustrates how reaction conditions dictate the formation of the specific regioisomer.

Regioselectivity Start Starting Materials: Unsymmetrical 1,3-Diketone + Aryl Hydrazine ConditionA Condition A: Free Hydrazine Base (Neutral/Basic EtOH) Start->ConditionA ConditionB Condition B: Hydrazine Hydrochloride (Acidic EtOH) Start->ConditionB MechA Mechanism: Terminal NH2 attacks sterically less hindered C=O ConditionA->MechA MechB Mechanism: Acid activates C=O; Reversible attack favors thermodynamic product ConditionB->MechB Product15 Major Product: 1,5-Diaryl Isomer MechA->Product15 Kinetic Control Product13 Major Product: 1,3-Diaryl Isomer (Celecoxib-like) MechB->Product13 Thermodynamic Control

Caption: Decision tree showing how the protonation state of the hydrazine reagent (Free Base vs. HCl Salt) directs the nucleophilic attack to yield distinct regioisomers.

Protocol A: The "Salt-Switch" Condensation

Best for: Scale-up of specific pharmaceutical intermediates (e.g., Celecoxib analogs) where 1,3-selectivity is critical.

The Principle

Using Arylhydrazine Hydrochloride instead of the free base prevents the immediate kinetic attack. The acidic environment promotes reversibility in the intermediate hydrazone formation, allowing the system to equilibrate to the thermodynamically more stable 1,3,5-isomer.

Materials
  • Substrate: 1-Phenyl-1,3-butanedione (10 mmol)

  • Reagent: Phenylhydrazine Hydrochloride (11 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Base (Optional Workup): 10% NaHCO3

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenyl-1,3-butanedione (1.62 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add Phenylhydrazine Hydrochloride (1.59 g, 11 mmol) directly to the solution. Note: Do not add a base at this stage.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
    • Checkpoint: The spot for the diketone (

      
      ) should disappear.
      
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Crucial Step: If the product precipitates as a solid, filter and wash with cold 10% NaHCO3 (to neutralize residual HCl) followed by water.

    • If oil forms, extract with Ethyl Acetate (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the 1,3,5-isomer.[2][3][4][5]

Expected Yield: 85–92% Regioselectivity: >95:5 (1,3,5 vs 1,5,3)

Protocol B: Copper-Catalyzed One-Pot MCR

Best for: High-throughput library generation and drug discovery. This method avoids the synthesis of unstable 1,3-diketones.

The Principle

This protocol utilizes a copper-catalyzed oxidative coupling between a terminal alkyne, a sulfonyl hydrazide, and a ketone/aldehyde or nitrile. Here, we focus on the Cu(NO3)2-catalyzed reaction which proceeds at room temperature under acid-free conditions.[6]

Materials
  • Substrate A: Phenylacetylene (1.0 mmol)

  • Substrate B: Tosylhydrazide (1.0 mmol)

  • Catalyst:

    
     (10 mol%)[6]
    
  • Solvent: Acetonitrile (

    
    )[6]
    
  • Additives: None required (Air acts as the oxidant).

Experimental Workflow Diagram

MCR_Protocol Step1 1. Charge Vessel Alkyne + Hydrazide + Cu(NO3)2 (10%) in MeCN Step2 2. Reaction Stir at Room Temp Open to Air (1-3 Hours) Step1->Step2 Oxidative Coupling Step3 3. Quench Dilute with Water Extract (EtOAc) Step2->Step3 TLC Monitoring Step4 4. Purification Flash Column (Silica Gel) Step3->Step4 Isolation

Caption: Workflow for the mild, copper-catalyzed synthesis of pyrazoles in acetonitrile.

Step-by-Step Methodology
  • Setup: To a 10 mL vial equipped with a stir bar, add

    
     (24 mg, 0.1 mmol).
    
  • Solvation: Add Acetonitrile (3 mL) and stir until the catalyst is dissolved (pale blue solution).

  • Reactant Addition: Add Phenylacetylene (102 mg, 1.0 mmol) and Tosylhydrazide (186 mg, 1.0 mmol) sequentially.

  • Reaction: Stir the mixture vigorously at room temperature open to the air (or under an

    
     balloon for faster kinetics).
    
    • Observation: The solution may turn green/brown as the Cu(I)/Cu(II) cycle progresses.

  • Completion: Reaction is typically complete in 1–3 hours.

  • Workup: Evaporate the solvent under reduced pressure. Load the crude residue directly onto a short silica gel pad.

  • Elution: Elute with Hexane/Ethyl Acetate (gradient 10:1 to 4:1).

Expected Yield: 80–88% Green Metric: High (Atom economy, Room Temp, Low toxicity solvent).

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Condensation)Protocol B (Cu-Catalyzed MCR)
Regioselectivity Excellent (with HCl salt) Excellent (Intrinsic)
Reaction Time 2–4 Hours (Reflux)1–3 Hours (Room Temp)
Substrate Availability Requires 1,3-DiketonesUses Commercial Alkynes
Functional Group Tolerance Moderate (Acid sensitive groups fail)High (Tolerates esters, nitriles)
Scalability High (Multi-gram)Moderate (Milligram to Gram)
Troubleshooting Guide
ProblemProbable CauseSolution
Mixture of Regioisomers (Protocol A) Used free hydrazine base or neutral solvent.Switch to Hydrazine Hydrochloride salt. Ensure solvent is acidic or neutral EtOH, not basic.
Low Yield (Protocol B) Incomplete oxidation (Cu cycle stalled).Ensure the reaction is open to air or use an

balloon. Do not run under Argon/Nitrogen.
Oily Product (Protocol A) Trapped solvent or impurities.Triturate the oil with cold pentane or diethyl ether to induce crystallization.

References

  • Wang, H., Sun, X., Zhang, S., et al. (2018).[6][7] Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Synlett, 29, 2689-2692.[6][7]

  • Bonacorso, H. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(30), 27205–27216.

  • Kong, Y., Tang, M., & Wang, Y. (2014).[4][7] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4]

  • Aggarwal, R., et al. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.

Sources

developing a COX-2 inhibition assay for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a High-Throughput Fluorometric Assay for Screening Pyrazole-Based COX-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

Executive Summary: The Rationale for a Targeted COX-2 Inhibition Assay

The enzyme Cyclooxygenase-2 (COX-2) is a cornerstone target in modern pharmacology. Unlike its constitutively expressed isoform, COX-1, which serves homeostatic functions, COX-2 is inducibly expressed in response to pro-inflammatory stimuli, growth factors, and cytokines.[1][2][3][4][5][6] This inducible nature makes it a key mediator of inflammation and pain.[4][5] Furthermore, its upregulation in various cancerous tissues has implicated it in oncogenesis, expanding its therapeutic relevance.[7][8]

Pyrazole derivatives represent one of the most successful classes of selective COX-2 inhibitors, exemplified by the FDA-approved drug Celecoxib (SC-58635).[4][9] The core pyrazole scaffold provides an ideal framework for designing potent and selective inhibitors.[3] The development of novel pyrazole-based drug candidates, therefore, necessitates a robust, reliable, and high-throughput screening method to accurately quantify their inhibitory potential against COX-2.

This document provides a comprehensive guide to developing and executing a fluorometric COX-2 inhibition assay. We move beyond a simple recitation of steps to explain the biochemical principles, the importance of self-validating controls, and the logic behind the protocol design, ensuring both technical accuracy and practical applicability.

Assay Principle: Interrogating COX-2 Peroxidase Activity

The COX enzyme possesses two distinct catalytic functions: a cyclooxygenase activity that converts arachidonic acid to the hydroperoxy endoperoxide Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[6][10][11] This assay leverages the peroxidase component.

The core principle is the fluorometric detection of the intermediate product, PGG2, generated by COX-2.[1][2][12] A specialized, non-fluorescent probe included in the reaction is oxidized by PGG2, producing a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the rate of PGG2 production, and thus, to COX-2 enzymatic activity.

When a pyrazole derivative or another test compound inhibits COX-2, the production of PGG2 is reduced, leading to a corresponding decrease in the rate of fluorescence generation. By measuring this rate change across a range of inhibitor concentrations, we can accurately determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

COX-2 Enzymatic Pathway & Point of Inhibition

COX2_Pathway cluster_membrane Cellular Environment cluster_enzyme COX-2 Catalysis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Fluor_Probe Fluorescent Product PGG2->Fluor_Probe Oxidation Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX2 Inhibition Probe Non-Fluorescent Probe Probe->PGG2

Caption: Mechanism of COX-2 activity and inhibition by pyrazole derivatives.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening. It incorporates essential controls to ensure data integrity and reproducibility.

Required Materials & Reagents
  • Enzyme: Human Recombinant COX-2[1][12]

  • Substrate: Arachidonic Acid[1][12]

  • Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[11]

  • Detection: COX Probe (e.g., in DMSO)[1][2]

  • Cofactor: COX Cofactor (e.g., in DMSO)[1][2]

  • Controls:

    • Positive Inhibitor Control: Celecoxib (in DMSO)[1][12]

    • Solvent: Anhydrous, high-purity DMSO

  • Labware & Equipment:

    • 96-well white opaque, flat-bottom plates (for fluorescence)[1][12]

    • Fluorescence microplate reader with kinetic mode, capable of excitation at ~535 nm and emission at ~587 nm[1][2]

    • Multi-channel pipette (8 or 12-channel)[1][12]

    • Standard laboratory pipettes and sterile tips

    • Ice bath

    • Sterile ddH₂O and 100% Ethanol

Reagent Preparation: The Foundation of a Successful Assay

Causality Note: Precise reagent preparation is critical. Errors in concentration directly impact enzymatic rates and calculated IC50 values. All reagents should be brought to room temperature before use unless specified otherwise.

  • Human Recombinant COX-2: Reconstitute the lyophilized enzyme with 110 µL of sterile ddH₂O.[1][12] Aliquot into single-use volumes to prevent repeated freeze-thaw cycles, which can denature the enzyme. Store at -80°C.[1][12] Keep the working aliquot on ice during the experiment; enzyme stability on ice is limited (approx. 30-60 minutes).[2][13]

  • COX Assay Buffer: If supplied as a concentrate, dilute to 1X with pure water as per the manufacturer's instructions.[11]

  • Test Pyrazole Derivatives: Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO. From this stock, create a series of dilutions in DMSO. For the assay, these will be further diluted to a 10X working concentration in COX Assay Buffer. This intermediate dilution minimizes the final DMSO concentration in the well.

  • Positive Inhibitor Control (Celecoxib): Prepare a 10X working stock of Celecoxib (e.g., 10 µM) in COX Assay Buffer from a concentrated DMSO stock. This allows for a direct comparison of your test compounds to a known inhibitor.

  • COX Cofactor Working Solution: Prepare this solution fresh immediately before use. Dilute the cofactor stock 200-fold in COX Assay Buffer (e.g., add 2 µL of stock to 398 µL of buffer).[2] This solution is typically stable for only one hour at room temperature.[1][12]

  • Arachidonic Acid (Substrate) Solution: This reagent is the reaction initiator and must be prepared last, just before adding to the plate. Reconstitute the stock vial in ethanol.[2][12] Immediately before use, prepare the final working solution according to the kit manufacturer's protocol, often involving dilution with NaOH and then purified water.[2] The diluted solution is stable on ice for at least one hour.[1][12]

Experimental Procedure: A Step-by-Step Workflow

Trustworthiness Note: A self-validating protocol includes multiple controls. Running these controls in parallel with your test compounds is mandatory for interpreting the results correctly.

  • Plate Reader Setup: Preset the fluorescence plate reader to 25°C, kinetic mode. Set the excitation to 535 nm and emission to 587 nm.[2] Setting this up in advance prevents delays after initiating the reaction.[1][12]

  • Plate Layout: Designate wells for each condition in triplicate.

    • Enzyme Control (EC - 100% Activity): 10 µL COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of 10X Celecoxib working stock.

    • Test Samples (S): 10 µL of each 10X pyrazole derivative working stock concentration.

    • Solvent Control (SC): 10 µL of COX Assay Buffer containing the same final DMSO concentration as the test sample wells. This is crucial for verifying that the solvent itself does not inhibit the enzyme.[1]

  • Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL Reconstituted COX-2 Enzyme

    • Note: These volumes are based on a common kit format[14]; adjust based on your specific reagent concentrations. The key is to add the enzyme to the buffer/probe mix.

  • Reaction Assembly: Add 80 µL of the Reaction Mix to each designated well (EC, IC, S, SC).

  • Inhibitor Addition: Add the corresponding 10 µL of Assay Buffer, Celecoxib, pyrazole derivative, or solvent control to the appropriate wells as defined in Step 2. Gently tap the plate to mix.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the freshly prepared Arachidonic Acid solution to all wells simultaneously. This ensures the reaction starts at the same time for all conditions, which is critical for kinetic analysis.[1][2]

  • Measure Fluorescence: Immediately place the plate in the reader and begin kinetic measurement for 5-10 minutes, taking readings every 30-60 seconds.[1][2]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffers, Probe) prep_compounds Prepare Pyrazole Derivatives & Control (Celecoxib) Dilutions prep_reagents->prep_compounds plate_setup Set Up 96-Well Plate (Controls & Samples) prep_compounds->plate_setup add_mix Add Reaction Mix (Buffer, Probe, COX-2) plate_setup->add_mix add_inhibitor Add Inhibitors & Controls Incubate 5-10 min add_mix->add_inhibitor initiate Initiate with Arachidonic Acid (Multi-channel Pipette) add_inhibitor->initiate read_plate Read Fluorescence Kinetically (Ex:535nm / Em:587nm) initiate->read_plate calc_slope Calculate Reaction Rate (Slope) read_plate->calc_slope calc_inhibition % Inhibition Calculation calc_slope->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: High-level workflow for the COX-2 inhibitor screening assay.

Data Analysis and Presentation

Calculating Inhibitory Potency (IC50)
  • Determine the Reaction Rate: For each well, choose two time points (T1 and T2) within the linear portion of the kinetic curve. Calculate the slope (reaction rate) using the corresponding fluorescence values (RFU1 and RFU2).[1][12]

    • Slope = (RFU2 - RFU1) / (T2 - T1)

  • Calculate Percent Inhibition: The activity of the Enzyme Control (EC) represents 100% activity. Calculate the percent inhibition for each test sample concentration using the following formula:

    • % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the pyrazole derivative concentration (X-axis).

  • Determine the IC50 Value: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of COX-2 activity.[15]

Data Presentation

Summarize the quantitative results in a clear, structured table. This allows for easy comparison between different pyrazole derivatives and the control compound.

Compound IDDescriptionIC50 for COX-2 (µM)Selectivity Index (SI)¹
Celecoxib Control Inhibitor0.45>188
PYZ-001 Test Derivative 1[Insert Value][Insert Value]
PYZ-002 Test Derivative 2[Insert Value][Insert Value]
PYZ-003 Test Derivative 3[Insert Value][Insert Value]

¹Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2). A separate assay for COX-1 inhibition using an identical protocol (substituting COX-1 for COX-2) is required to determine this value. A higher SI indicates greater selectivity for COX-2.[15]

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guda, V. K., et al. (2015). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Journal of Taibah University for Science.
  • Kumar, V., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Hassan, M. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Retrieved from [Link]

  • Rani, P., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Retrieved from [Link]

  • Eldehna, W. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Zarrow, A., et al. (2025). In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors.
  • Al-Warhi, T., et al. (2024). Pyrazoline derivatives and their docking interactions with COX-2.
  • Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • Aboutaleb, N. S., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit.
  • Yadav, M. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Medicinal Chemistry Research. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Kim, M. S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Retrieved from [Link]

  • CiteAb. (n.d.). (701080) COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. CiteAb.
  • ResearchGate. (n.d.). COX-2 inhibition in vitro assay results.
  • El-Sayed, M. A. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. Retrieved from [Link]

  • Reaction Biology. (2026). COX-2 Biochemical Activity Assay Service. Reaction Biology.
  • Cairo University. (2019).
  • Alqahtani, A. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Retrieved from [Link]

  • Diva-portal.org. (n.d.).
  • Fisher Scientific. (n.d.). Abcam COX2 Inhibitor Screening Kit (Fluorometric).
  • Eurofins DiscoverX. (n.d.).

Sources

Application Note: Large-Scale Synthesis of 3-Methyl-5-(4-methylphenyl)-1H-pyrazole

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-5-(4-methylphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors.[1] The method employs a two-step sequence: a Claisen condensation of 4'-methylacetophenone with ethyl acetate to form the 1,3-diketone intermediate, followed by a Knorr cyclocondensation with hydrazine hydrate.[1] Emphasis is placed on process safety, particularly regarding hydrazine handling, and purification strategies that avoid chromatography to facilitate kilogram-scale production.

Introduction & Retrosynthetic Analysis[1][2]

The pyrazole ring system is a cornerstone of modern drug discovery. The 3,5-disubstituted pyrazole motif is particularly significant due to its ability to function as a bioisostere for amides and its capacity to engage in hydrogen bonding within enzyme active sites.

Retrosynthetic Logic

The most efficient route for large-scale synthesis involves the Knorr Pyrazole Synthesis .[1]

  • Disconnection: The C3-C4 and C5-N1 bonds are formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine.[1]

  • Precursors: 1-(4-methylphenyl)butane-1,3-dione and Hydrazine Hydrate.[1]

  • Starting Materials: 4'-Methylacetophenone and Ethyl Acetate (cheap, commercially available bulk chemicals).[1]

RetrosynthesisTarget3-Methyl-5-(4-methylphenyl)-1H-pyrazoleIntermediate1-(4-methylphenyl)butane-1,3-dioneTarget->IntermediateKnorr Cyclocondensation(N2H4·H2O)SM14'-MethylacetophenoneIntermediate->SM1Claisen Condensation(NaOEt)SM2Ethyl AcetateIntermediate->SM2ReagentHydrazine Hydrate

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Process Safety & Critical Parameters

Hydrazine Hydrate Handling[1]
  • Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It is unstable in the presence of metal oxides (e.g., rust) and can decompose explosively if distilled to dryness.

  • Control: Use a dedicated addition funnel.[1] Ensure the reactor is free of metal impurities. Quench all waste streams with dilute hypochlorite solution before disposal.[1]

  • Substitution: For safety, hydrazine sulfate or hydrochloride salts can be used, but they require an additional base (e.g., NaOAc or NaOH) to liberate the free hydrazine in situ. This protocol uses hydrazine hydrate for atom economy but mandates strict engineering controls.[1]

Exotherm Management
  • Step 1 (Claisen): The reaction of sodium ethoxide with ethyl acetate and acetophenone is exothermic.[1] Controlled addition of the ketone to the base/ester mixture is critical to prevent thermal runaway.

  • Step 2 (Cyclization): The initial reaction of hydrazine with the diketone is highly exothermic.[1] Dropwise addition at low temperature (0-10°C) is required before heating to reflux.[1]

Experimental Protocol

Step 1: Synthesis of 1-(4-methylphenyl)butane-1,3-dione

Reaction Type: Claisen Condensation Scale: 1.0 mol (approx. 134 g of acetophenone)[1]

Reagents
ReagentMW ( g/mol )Equiv.Amount
4'-Methylacetophenone134.181.0134.2 g
Ethyl Acetate88.114.0352.4 g (approx. 390 mL)
Sodium Ethoxide (solid)68.051.281.7 g
Ethanol (Absolute)46.07Solvent500 mL
Acetic Acid (Glacial)60.05~1.3~78 g (for quenching)
Procedure
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

  • Base Preparation: Charge absolute ethanol (300 mL) and sodium ethoxide (81.7 g) into the flask. Stir until a slurry or partial solution is formed.

  • Ester Addition: Add ethyl acetate (390 mL) to the base mixture. Note: Ethyl acetate acts as both reagent and co-solvent.[1]

  • Ketone Addition: Dissolve 4'-methylacetophenone (134.2 g) in ethanol (200 mL) and transfer to the addition funnel.

  • Reaction: Add the ketone solution dropwise over 60 minutes, maintaining the internal temperature below 40°C (use an ice/water bath if necessary).

  • Reflux: Once addition is complete, heat the mixture to gentle reflux (approx. 78°C) for 4–6 hours. The mixture will turn yellow/orange and may thicken as the sodium enolate precipitates.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a stirred beaker containing Ice (500 g) and Water (500 mL).

    • Acidify carefully with Glacial Acetic Acid (or 3M HCl) to pH 4–5.[1] The enolate will protonate, and the 1,3-diketone will precipitate as a solid or oil out.

    • If solid:[1] Filter, wash with cold water, and dry.

    • If oil:[1] Extract with Ethyl Acetate (3 x 300 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol or use crude in Step 2 if purity is >90% (by HPLC/NMR).

    • Expected Yield: 85–92%[1]

    • Appearance: Off-white to yellow solid or oil.[1]

Step 2: Cyclocondensation to 3-Methyl-5-(4-methylphenyl)-1H-pyrazole

Reaction Type: Knorr Pyrazole Synthesis Scale: 0.8 mol (approx. 141 g of diketone)[1]

Reagents
ReagentMW ( g/mol )Equiv.Amount
1-(4-methylphenyl)butane-1,3-dione176.211.0141.0 g
Hydrazine Hydrate (64% or 80%)50.061.2~60 g (calc.[1] as 100%)
Ethanol (95%)46.07Solvent600 mL
Procedure
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Charge the diketone (141.0 g) and Ethanol (600 mL). Stir to dissolve.

  • Hydrazine Addition (Critical): Cool the solution to 0–5°C using an ice bath. Add Hydrazine Hydrate dropwise over 45 minutes.[1] Caution: Exothermic.[1]

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux (78°C) for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:3) or HPLC.[1][2]

  • Workup:

    • Cool the reaction mixture to 0–5°C and stir for 1 hour. The product often crystallizes directly from the reaction mixture.

    • If crystallization occurs:[1] Filter the white solid and wash with cold Ethanol (100 mL) followed by cold Water (200 mL).

    • If no crystallization:[1] Concentrate the solvent to ~20% volume, add Water (300 mL), and stir to induce precipitation. Filter the solid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or Ethyl Acetate/Hexane.[1]

    • Dissolve in minimum hot Ethanol.[1]

    • Add hot Water until slightly turbid.[1]

    • Cool slowly to RT, then 4°C.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 80–88% (from diketone).[1]

  • Appearance: White crystalline solid.[1][3]

  • Melting Point: Typically 130–140°C (Structure dependent; verify experimentally).[1]

Analytical Validation

TechniqueExpected Data
1H NMR (400 MHz, DMSO-d6) δ 12.6 (br s, 1H, NH), 7.68 (d, J=8.0 Hz, 2H, Ar-H), 7.24 (d, J=8.0 Hz, 2H, Ar-H), 6.38 (s, 1H, Pyrazole-H4), 2.32 (s, 3H, Ar-CH₃), 2.26 (s, 3H, Pyrazole-CH₃).[1][4]
HPLC Purity > 98.0% (AUC) at 254 nm.[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 173.1 m/z.[1]

Note: Tautomerism makes 3-methyl-5-(p-tolyl) and 5-methyl-3-(p-tolyl) identical in the unsubstituted state.[1] The NMR signals for the methyl groups will be distinct singlets.

Process Flow Diagram

ProcessFlowStep1Step 1: Claisen Condensation(Acetophenone + EtOAc + NaOEt)QuenchQuench: Ice/Water + AcOH(pH 4-5)Step1->QuenchIsolate1Filtration/Extraction(Intermediate Diketone)Quench->Isolate1Step2Step 2: Cyclocondensation(Diketone + Hydrazine in EtOH)Isolate1->Step2CrystCrystallization(Cool to 0-5°C)Step2->CrystFilterFiltration & Wash(Cold EtOH/Water)Cryst->FilterDryDrying(Vacuum Oven, 45°C)Filter->DryFinalFinal Product:3-Methyl-5-(4-methylphenyl)-1H-pyrazoleDry->Final

Figure 2: Process flow diagram illustrating the unit operations for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or moisture in reagents.[1]Ensure NaOEt is fresh/dry.[1] Use anhydrous Ethanol.[1] Increase reflux time.
Oiling out in Step 2 Impure diketone intermediate.Recrystallize the diketone from Methanol before Step 2. Seed the crystallization step with pure product.[1]
Colored Product Oxidation of hydrazine or phenol impurities.[1]Perform Step 2 under Nitrogen atmosphere. Wash the final filter cake thoroughly with cold water to remove colored impurities.[1]
Regioisomers? N/A for 1H-pyrazole.[1]If N-alkylation is performed subsequently, regioselectivity will become a factor (N1 vs N2).

References

  • Claisen Condensation Mechanism & General Procedure

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266. Link

  • Knorr Pyrazole Synthesis Overview

    • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Link

  • Synthesis of 1,3-Diketones (Industrial Scale)

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section 5.11 for diketone synthesis procedures).

  • Pyrazole Synthesis and Biological Activity

    • Fustero, S., et al. (2011).[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034. Link

  • Intermediate Characterization (1-(4-methylphenyl)butane-1,3-dione)

    • PubChem Compound Summary for CID 432651.[1] Link

The Versatility of Aminopolycarboxylic Acids: An In-Depth Guide to EDTA as a Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Power of Chelation in Modern Analysis

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone reagent in analytical chemistry, a testament to the power and versatility of chelation.[1] This aminopolycarboxylic acid, a hexadentate ligand, forms stable, water-soluble 1:1 complexes with a vast majority of metal ions.[2][3] This remarkable ability to "sequester" metal ions makes EDTA an indispensable tool in a wide array of analytical techniques, from classic titrimetry to sophisticated chromatographic methods.[1]

This guide provides an in-depth exploration of EDTA's applications in analytical chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its reactivity and present detailed, field-proven protocols for its use in various analytical scenarios. The focus will be on not just the "how" but the critical "why" behind each experimental step, ensuring a thorough understanding and successful implementation in your laboratory.

Core Principle: The Chemistry of EDTA Chelation

The efficacy of EDTA as an analytical reagent is rooted in its structure. With six potential binding sites—four carboxyl groups and two amino groups—EDTA can envelop a metal ion, forming a stable, cage-like structure known as a chelate.[2] The general reaction can be represented as:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

Where Mⁿ⁺ is a metal ion and Y⁴⁻ is the fully deprotonated form of EDTA.

The stability of these metal-EDTA complexes is pH-dependent.[2] In acidic solutions, the carboxyl groups of EDTA are protonated, reducing its complexing ability. Conversely, in alkaline solutions, EDTA is fully deprotonated and forms its most stable complexes. This pH dependence is a critical tool for enhancing the selectivity of EDTA-based analyses.[4]

Application Note 1: Complexometric Titrations - The Classic Application

Complexometric titration with EDTA remains a fundamental technique for the quantitative determination of metal ions in a solution.[1] Its most well-known application is in the determination of water hardness, a measure of the total concentration of calcium and magnesium ions.[1]

The "Why":
  • Stoichiometry: EDTA forms a 1:1 complex with most metal ions, simplifying calculations.[1]

  • Stability: The high formation constants of metal-EDTA complexes ensure a sharp and discernible endpoint.

  • Indicator Chemistry: Metallochromic indicators, which are themselves chelating agents, provide a distinct color change at the endpoint. The indicator, initially complexed with the metal ion, is displaced by the stronger chelating agent, EDTA, resulting in a color change.[1]

Experimental Protocol: Determination of Total Water Hardness by EDTA Titration

This protocol details the determination of the combined concentration of Ca²⁺ and Mg²⁺ in a water sample.

1. Reagents and Preparation:

  • Standard 0.01 M EDTA Solution: Dry the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1 hour. Accurately weigh approximately 3.72 g of the dried salt, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.[5] Standardize this solution against a primary standard zinc solution.[5]

  • pH 10 Buffer Solution: Dissolve 142 mL of concentrated ammonia with 17.5 g of ammonium chloride in 250 mL of deionized water. This buffer maintains the pH necessary for the stable formation of the Ca²⁺ and Mg²⁺-EDTA complexes and for the proper functioning of the indicator.[5]

  • Eriochrome Black T (EBT) Indicator: Dissolve 0.5 g of EBT in 100 mL of triethanolamine or a suitable alcohol. EBT forms a wine-red complex with Mg²⁺.[2]

2. Titration Procedure:

  • Pipette a 50.00 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.

  • Add 2 mL of the pH 10 buffer solution.

  • Add a small amount of EBT indicator to produce a light wine-red color. The presence of Mg²⁺ is necessary for the indicator to function correctly. If Mg²⁺ is absent, a small, known amount of a standard Mg-EDTA solution can be added.[2]

  • Titrate with the standardized 0.01 M EDTA solution. The solution will gradually change from wine-red to purple and finally to a distinct sky blue at the endpoint.[1] The color change occurs as EDTA first complexes with free Ca²⁺ and then displaces the Mg²⁺ from the EBT-Mg²⁺ complex.

  • Record the volume of EDTA used.

  • Repeat the titration at least twice more for precision.

3. Calculation of Total Hardness:

Total Hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used (in L)

  • M_EDTA = Molarity of the EDTA solution (in mol/L)

  • 100.09 = Molar mass of CaCO₃ (in g/mol )

  • V_sample = Volume of the water sample (in L)

4. Self-Validation and Troubleshooting:

  • Sharpness of Endpoint: A sluggish endpoint can indicate an issue with the indicator or the absence of Mg²⁺.

  • Reproducibility: Titrations should be repeated to ensure concordant results (typically within 0.1 mL).

  • Standardization: The accuracy of the result is directly dependent on the accurate standardization of the EDTA solution.

Application Note 2: Spectrophotometric Determination of Metal Ions

EDTA can be used as a chromogenic reagent in spectrophotometry, either directly or indirectly. The formation of a colored metal-EDTA complex allows for the quantitative determination of the metal ion by measuring the absorbance of light at a specific wavelength. A notable example is the determination of iron.[6]

The "Why":
  • Complex Formation: The Fe(III)-EDTA complex exhibits a strong absorbance in the UV region, which can be used for its quantification.[6]

  • Beer-Lambert Law: The absorbance of the complex is directly proportional to the concentration of the metal ion, allowing for a quantitative analysis.

  • Enhanced Sensitivity: This method can be more sensitive than titration for trace metal analysis.

Experimental Protocol: Spectrophotometric Determination of Iron(III) using EDTA

This protocol outlines the determination of Fe(III) in a sample.

1. Reagents and Preparation:

  • Standard Iron(III) Solution (100 ppm): Dissolve a known mass of ferric chloride (FeCl₃) in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis, and dilute to a known volume.

  • EDTA Solution (0.1 M): Prepare as described in the titration protocol.

  • Acetate Buffer (pH 3.6-5.6): Prepare a suitable acetate buffer to maintain the optimal pH for the formation of the Fe(III)-EDTA complex.[6]

2. Procedure:

  • Prepare a series of standard solutions of Fe(III) with known concentrations.

  • To each standard and the unknown sample, add a specific volume of the EDTA solution and the acetate buffer.

  • Allow the solutions to stand for a set amount of time to ensure complete complex formation.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the Fe(III)-EDTA complex, which is typically around 254 nm.[6] Use a reagent blank (containing all components except iron) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

3. Data Presentation and Validation:

Parameter Value Significance
λ_max ~254 nmWavelength of maximum sensitivity for the Fe(III)-EDTA complex.[6]
Linearity (R²) > 0.995Ensures a reliable relationship between absorbance and concentration.
Limit of Detection (LOD) Dependent on instrumentThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Dependent on instrumentThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Application Note 3: EDTA as a Masking Agent

In complex matrices, the presence of interfering ions can hinder the accurate determination of the analyte of interest. EDTA's strong chelating ability can be strategically employed to "mask" these interfering ions, preventing them from reacting with the titrant or colorimetric reagent.[7]

The "Why":
  • Selective Chelation: By controlling the pH, EDTA can be used to selectively complex with certain metal ions while leaving others free to react.[4]

  • Formation of Stable Complexes: The high stability of the metal-EDTA complexes effectively removes the interfering ions from the reaction.

  • Demasking: In some cases, the masked ion can be selectively released from its EDTA complex by the addition of a "demasking" agent, allowing for its subsequent determination.

Experimental Workflow: Selective Determination of Metal Ions using Masking

This workflow illustrates the concept of using EDTA as a masking agent.

Masking_Workflow cluster_0 Sample Preparation cluster_1 Masking Step cluster_2 Analysis of Analyte Sample Sample containing Analyte (M1) and Interferent (M2) Add_EDTA Add EDTA at controlled pH Sample->Add_EDTA Introduce sample Masked_Sample M1 (free) + [M2-EDTA] complex Add_EDTA->Masked_Sample Selective complexation Titrate_M1 Titrate M1 with a suitable reagent Masked_Sample->Titrate_M1 Analyze unmasked analyte Result_M1 Determine concentration of M1 Titrate_M1->Result_M1 Quantification HPLC_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis A Homogenized Food Sample B Aqueous Extraction (Ultrasonication) A->B C Filtration B->C D Add FeCl3 Solution C->D E pH Adjustment D->E F Incubation E->F G Injection into HPLC System F->G H Separation on Reversed-Phase Column G->H I UV Detection (~260 nm) H->I J Quantification via Calibration Curve I->J

Sources

Application Note: Strategic Protocols for Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, present in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant.[1] While the Knorr pyrazole synthesis is a century-old reaction, its application in modern drug discovery requires a nuanced understanding of regioselectivity, green chemistry compliance, and purification strategies.[1]

This guide moves beyond basic textbook descriptions to provide field-proven protocols . We address the critical challenge of controlling regioisomer formation in unsymmetrical 1,3-dicarbonyls and offer a validated "On-Water" protocol for sustainable synthesis.

Theoretical Framework & Mechanism

The Knorr Mechanism

The condensation of hydrazines with 1,3-dicarbonyl compounds involves a cascade of nucleophilic attack, imine formation, intramolecular cyclization, and dehydration.[1][2] Understanding the reversibility of the initial hydrazone formation is critical for controlling thermodynamic vs. kinetic products.

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Acid Cat. - H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Nucleophilic Attack Carbinolamine Carbinolamine (5-OH-pyrazoline) Cyclization->Carbinolamine Product Pyrazole Derivative Carbinolamine->Product Dehydration - H2O Aromatization

Figure 1: The stepwise mechanism of Knorr Pyrazole Synthesis.[1][3] The dehydration step is the driving force, rendering the final aromatic system stable.[1]

The Regioselectivity Challenge

When reacting an unsymmetrical 1,3-dicarbonyl (R1 ≠ R2) with a substituted hydrazine (R-NH-NH2), two regioisomers are possible (1,3- vs. 1,5-substituted pyrazoles).[1]

  • Electronic Control: In fluorinated substrates (e.g., synthesis of Celecoxib precursors), the hydrazine

    
     (the more nucleophilic terminus) typically attacks the most electron-deficient carbonyl (adjacent to 
    
    
    
    ).[1]
  • Steric Control: Bulky groups on the hydrazine or the diketone can force the reaction toward the less hindered isomer.

  • Solvent Control: Protic solvents (EtOH) often favor thermodynamic mixtures, while aprotic solvents (THF, Toluene) can enhance kinetic selectivity.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Acid-Catalyzed Reflux)

Recommended for: Symmetrical 1,3-dicarbonyls or initial screening.[1]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)[1]

  • Hydrazine hydrate (1.1 equiv) or Substituted Hydrazine Hydrochloride[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Cat.[4] 10 mol%)[1][5][6][7]

Workflow:

  • Dissolution: Dissolve the 1,3-dicarbonyl (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Add Glacial Acetic Acid (0.1 mL). Stir for 5 minutes at Room Temperature (RT).

  • Addition (Critical Control Point): Add Hydrazine Hydrate dropwise over 10 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause localized boiling and impurity formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up:

    • Cool to RT.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with

      
       (aq), dry over 
      
      
      
      , and recrystallize.
Protocol B: Regioselective Synthesis of Celecoxib Analogues

Recommended for: Trifluoromethyl-containing 1,3-dicarbonyls.[1]

Context: This protocol targets the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles (Celecoxib class), minimizing the formation of the 1,3-diaryl isomer.[1]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)[1]

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)[1]

  • Solvent: Methanol (Protic solvent favors the specific tautomer required for this regiochemistry).

Workflow:

  • Setup: Combine diketone and hydrazine salt in Methanol (5 mL per mmol).

  • Reaction: Heat to reflux for 10–12 hours.

    • Note: The hydrochloride salt provides the necessary acidity; no external acid is needed.

  • Isolation: Remove methanol under reduced pressure.

  • Purification (Isomer Removal):

    • Resuspend the crude solid in a mixture of Ethyl Acetate and Water.

    • Separate layers. The aqueous layer removes unreacted hydrazine salts.

    • Recrystallization: Use a mixture of EtOAc/Isooctane. The desired 1,5-isomer typically crystallizes first, leaving the minor 1,3-isomer in the mother liquor.[1]

Protocol C: Green Chemistry "On-Water" Synthesis

Recommended for: High-throughput libraries and environmental compliance.

Concept: Exploits the "hydrophobic effect" where organic reactants form an emulsion in water, accelerating the reaction rate without organic solvents.

Workflow:

  • Mixing: In a vial, add 1,3-dicarbonyl (1.0 equiv) and Hydrazine derivative (1.0 equiv) to Water (3 mL per mmol).

  • Catalysis: Add no catalyst (or 1 mol% Sodium Dodecyl Sulfate (SDS) surfactant if reactants are waxy).[1]

  • Agitation: Stir vigorously at RT or mild heat (

    
    ) for 30–60 minutes.
    
  • Isolation: The product precipitates as a solid. Filter, wash with water, and air dry.[1]

Comparative Data & Selection Guide

Method Selection Matrix

MethodSelection Start Start: Select Substrate Sym Symmetrical 1,3-Dicarbonyl? Start->Sym Unsym Unsymmetrical (Regio-issues) Sym->Unsym No MethodA Protocol A: Ethanol Reflux Sym->MethodA Yes Green Green/Scale-up Required? Unsym->Green Green Priority MethodB Protocol B: Regio-Controlled (Methanol/Toluene) Unsym->MethodB High Purity Needed Green->MethodA No MethodC Protocol C: On-Water Green->MethodC Yes

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Performance Comparison
ParameterProtocol A (Ethanol Reflux)Protocol B (Regioselective)Protocol C (On-Water)
Yield 85–95%70–85% (after purification)90–98%
Reaction Time 2–4 Hours10–12 Hours0.5–1 Hour
Atom Economy Moderate (Solvent waste)Low (Purification loss)Excellent
Regioselectivity Low (1:1 mixtures possible)High (>10:1 favored)Low (Substrate dependent)
Scalability HighModerateHigh

Troubleshooting & Critical Insights

Scientist's Notes
  • Hydrazine Toxicity: Hydrazines are potent hepatotoxins and potential carcinogens. Always handle in a fume hood. Residual hydrazine in the final pharmaceutical product is a "Genotoxic Impurity" (GTI) and must be quantified to ppm levels.

  • The "Oiling Out" Phenomenon: In Protocol C (Water), the product may initially form a sticky oil. Vigorous stirring is required to induce crystallization. Seeding with a pure crystal helps significantly.

  • NMR Validation: To distinguish regioisomers (e.g., in Celecoxib synthesis), use

    
    -NMR .[1] The shift of the 
    
    
    
    group is sensitive to its environment (position 3 vs. position 5 on the ring).
Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Gumming Incomplete dehydration of the intermediate carbinolamine.Increase reaction time or add a stronger acid catalyst (HCl instead of AcOH).
Impure Product (Regioisomers) Lack of steric/electronic control.Switch solvent polarity (e.g., change from EtOH to Toluene) or lower temperature to favor kinetic product.[1]
Starting Material Remains Enol form of diketone is unreactive.Add a Lewis Acid (e.g.,

) to activate the carbonyl.[1]

References

  • Knorr, L. (1883).[1][2][3][8] Einwirkung von Acetessigester auf Phenylhydrazin.[9][10] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1][10] [1]

  • Maddila, S., et al. (2013).[1] Recent Advances in Green Synthesis of Pyrazoles. Research on Chemical Intermediates. (Review of water-based protocols). [1]

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal. (Detailed discussion on fluorinated pyrazoles). [1]

  • Penning, T. D., et al. (1997).[1] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[1] Journal of Medicinal Chemistry, 40(9), 1347–1365.[1]

  • BenchChem. (2025).[2] Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Technical Library.

Sources

Application Notes & Protocols: Leveraging 3-Methyl-5-p-tolyl-1H-pyrazole for the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on utilizing the 3-Methyl-5-p-tolyl-1H-pyrazole scaffold as a foundational element in the discovery of new herbicides. This document outlines the scientific rationale, synthetic strategies, and detailed protocols for bioassays to identify and optimize novel herbicidal compounds.

Introduction: The Pyrazole Scaffold in Herbicide Discovery

The pyrazole ring is a privileged heterocyclic motif in modern agrochemical research, forming the core of numerous commercial herbicides.[1][2] Its unique chemical properties and structural versatility allow for the development of compounds that target key enzymes in plant metabolic pathways, leading to potent and selective herbicidal activity.[1][2] Pyrazole-containing herbicides are known to act on several critical targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO).[1][3] Inhibition of these enzymes disrupts essential processes such as amino acid biosynthesis, pigment formation, and cell membrane integrity, ultimately resulting in plant death.[1][3][4]

The compound 3-Methyl-5-p-tolyl-1H-pyrazole presents a promising starting point for the development of new herbicidal agents. Its structure combines the proven efficacy of the pyrazole core with a tolyl group that can be readily modified to fine-tune activity and selectivity. This guide will provide a systematic approach to harnessing the potential of this scaffold.

Rationale for Targeting Plant-Specific Enzymes

The development of effective and safe herbicides hinges on the principle of selective toxicity. The ideal herbicide targets a biochemical pathway that is essential for plant survival but absent or significantly different in mammals and other non-target organisms.

Key Herbicide Targets for Pyrazole Derivatives:
  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (EC 1.13.11.27): HPPD is a critical enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol.[1] These molecules are vital for photosynthetic electron transport and protecting the photosynthetic apparatus from photooxidative damage.[3] Inhibition of HPPD leads to a depletion of these essential compounds, causing characteristic bleaching of new plant tissues and eventual death.[1][4] Several commercial pyrazole herbicides, such as pyrasulfotole and topramezone, are potent HPPD inhibitors.[3]

  • Acetolactate Synthase (ALS) (EC 2.2.1.6): Also known as acetohydroxyacid synthase (AHAS), ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to a rapid cessation of cell division and growth.[3] This pathway is absent in mammals, making ALS an excellent target for selective herbicides.[1]

  • Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4): PPO is the last common enzyme in the biosynthesis of both chlorophyll and heme.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and swift plant death.[1]

Synthetic Strategy: From Core Scaffold to Diverse Library

The following section outlines a proposed synthetic pathway for 3-Methyl-5-p-tolyl-1H-pyrazole and a strategy for creating a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: 3-Methyl-5-p-tolyl-1H-pyrazole

A plausible and efficient method for the synthesis of the title compound involves the condensation of a β-diketone with hydrazine hydrate.

Protocol 1: Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

  • Synthesis of 1-(p-tolyl)butane-1,3-dione:

    • To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 eq) in anhydrous ethanol, add 4'-methylacetophenone (1.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add ethyl acetate (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain 1-(p-tolyl)butane-1,3-dione.

  • Cyclization to 3-Methyl-5-p-tolyl-1H-pyrazole:

    • Dissolve the synthesized 1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-Methyl-5-p-tolyl-1H-pyrazole.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Pathway for 3-Methyl-5-p-tolyl-1H-pyrazole

G cluster_0 Step 1: Synthesis of β-diketone cluster_1 Step 2: Cyclization 4-Methylacetophenone 4-Methylacetophenone Diketone 1-(p-tolyl)butane-1,3-dione 4-Methylacetophenone->Diketone 1. Ethyl_acetate Ethyl acetate Ethyl_acetate->Diketone 2. Sodium_ethoxide Sodium ethoxide Ethanol Sodium_ethoxide->Diketone 3. Final_Product 3-Methyl-5-p-tolyl-1H-pyrazole Diketone->Final_Product 4. Hydrazine_hydrate Hydrazine hydrate Ethanol, Reflux Hydrazine_hydrate->Final_Product 5.

Caption: Synthetic route to 3-Methyl-5-p-tolyl-1H-pyrazole.

Library Development for SAR Studies

To explore the herbicidal potential, a library of derivatives should be synthesized by modifying the core structure at three key positions: N1 of the pyrazole ring, the methyl group at C3, and the tolyl ring at C5.

Diagram 2: Key Positions for Chemical Modification

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Low Yield in 3-Methyl-5-p-tolyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. As experienced scientists know, even well-established reactions can present practical difficulties. This guide provides in-depth, field-proven insights and troubleshooting strategies rooted in chemical principles to help you diagnose issues and optimize your reaction outcomes.

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, frequently employing the Knorr cyclocondensation reaction. This pathway, involving the reaction of a β-dicarbonyl compound with a hydrazine derivative, is elegant in its simplicity but sensitive to a range of experimental variables.[1][2] This guide will deconstruct the process, identify common pitfalls, and offer robust solutions to enhance the yield and purity of your target compound, 3-Methyl-5-p-tolyl-1H-pyrazole.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and widely adopted method for synthesizing 3-Methyl-5-p-tolyl-1H-pyrazole is the cyclocondensation of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Understanding this mechanism is the first step in effective troubleshooting.

The reaction is typically catalyzed by acid, which facilitates both the initial nucleophilic attack and the final dehydration step.[3][4] However, the regioselectivity can be a significant challenge. Because 1-(p-tolyl)butane-1,3-dione is an unsymmetrical diketone, the initial nucleophilic attack by hydrazine can occur at either of the two carbonyl carbons, potentially leading to the formation of two regioisomers: the desired 3-Methyl-5-p-tolyl-1H-pyrazole and the undesired 5-Methyl-3-p-tolyl-1H-pyrazole.[3]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Potential Products diketone 1-(p-tolyl)butane-1,3-dione hydrazone Hydrazone Formation (Nucleophilic Attack) diketone->hydrazone H+ cat. hydrazine Hydrazine (H2N-NH2) hydrazine->hydrazone cyclized Cyclized Intermediate (Intramolecular Condensation) hydrazone->cyclized Ring Closure product 3-Methyl-5-p-tolyl-1H-pyrazole (Desired Product) cyclized->product Dehydration (-H2O) isomer 5-Methyl-3-p-tolyl-1H-pyrazole (Regioisomer) cyclized->isomer Dehydration (-H2O)

Caption: General mechanism for the Knorr synthesis of pyrazoles.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently below 50%. Where should I start my investigation?

A1: Start with the fundamentals: reactant quality and stoichiometry.

Low yields often trace back to the purity of the starting materials or improper molar ratios.[3]

  • Causality:

    • 1-(p-tolyl)butane-1,3-dione: The purity of this β-diketone is critical. It exists in a keto-enol tautomeric equilibrium. Impurities from its synthesis or degradation during storage can introduce competing side reactions.

    • Hydrazine Hydrate: Hydrazine is a strong reducing agent and can degrade upon exposure to air (oxidation) or incompatible materials. Old or improperly stored hydrazine hydrate may have a lower effective concentration, leading to an incorrect stoichiometric ratio and incomplete reaction.[3] Discoloration of the reaction mixture can sometimes indicate impurities from the hydrazine source.[3]

  • Troubleshooting Protocol:

    • Verify Reactant Purity:

      • Analyze your 1-(p-tolyl)butane-1,3-dione via ¹H NMR to confirm its structure and check for significant impurities.

      • Use fresh, recently opened hydrazine hydrate. If its purity is suspect, consider titrating it to determine the exact concentration.

    • Optimize Stoichiometry:

      • While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion by compensating for any potential degradation and shifting the equilibrium.[3]

      • Perform a series of small-scale reactions with varying molar ratios (e.g., 1:1, 1:1.1, 1:1.2 of diketone to hydrazine) to determine the optimal stoichiometry for your specific conditions.

Q2: My TLC analysis shows two or more major spots close together, and purification is difficult. What is the likely cause?

A2: You are likely forming a mixture of regioisomers.

This is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles.[3]

  • Causality: The two carbonyl groups of 1-(p-tolyl)butane-1,3-dione (the one adjacent to the tolyl group and the one adjacent to the methyl group) have different electronic and steric environments. However, their reactivity towards hydrazine may not be sufficiently different to allow for a completely selective attack at only one site. This leads to the formation of both 3-methyl-5-p-tolyl and 5-methyl-3-p-tolyl isomers.[3][4]

  • Troubleshooting Protocol:

    • Control Reaction Temperature: Lowering the reaction temperature often increases the kinetic selectivity of the initial nucleophilic attack. Run the reaction at room temperature or even 0 °C initially, and only heat if necessary to drive the cyclization/dehydration. Raising the temperature beyond an optimum (e.g., above 60-80°C) can often lead to decreased yields and potentially more side products.[1][5]

    • Adjust pH and Catalysis: The regioselectivity can be highly dependent on the pH.[6]

      • Acid Catalysis: Reactions are often catalyzed by acetic acid or a mineral acid.[4] An acidic medium can protonate a carbonyl, activating it for attack. The selectivity may be improved if one carbonyl is preferentially protonated over the other.

      • Experimental Approach: Screen different acidic catalysts (e.g., acetic acid, p-TsOH, HCl) and vary their concentrations. It has been noted that using arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the free base hydrazine may favor the other.[7]

    • Solvent Selection: The polarity of the solvent can influence the tautomeric equilibrium of the diketone and the transition state energies of the competing pathways. Ethanol is common, but exploring other solvents like DMSO or N,N-dimethylacetamide could alter the isomeric ratio.[4]

Q3: The reaction seems to stall, and my starting material is never fully consumed, even after extended reaction times. How can I improve the conversion rate?

A3: Focus on optimizing your reaction conditions to overcome the activation energy barrier.

An incomplete reaction suggests that the conditions are not energetic enough for the cyclization or dehydration steps.[3]

  • Causality: The final step, dehydration to form the aromatic pyrazole ring, often requires energy input (heat) or stronger acid catalysis to facilitate the elimination of water.[4] If conditions are too mild, the reaction can stall at the cyclized, non-aromatic intermediate.

  • Troubleshooting Protocol:

    • Monitor Progress: Always monitor the reaction using Thin Layer Chromatography (TLC) to confirm if the starting material is being consumed.[3]

    • Increase Temperature Systematically: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the effect by TLC. A common reflux temperature in ethanol (around 80 °C) is often effective.[8] However, be cautious, as excessive heat can reduce overall yield.[5]

    • Enhance Catalysis: If you are running the reaction without a catalyst, add a catalytic amount of a protic acid like glacial acetic acid. This will accelerate the dehydration step.[4]

    • Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[1]

Q4: I get a decent crude yield, but I lose most of it during column chromatography or recrystallization. How can I improve my purification strategy?

A4: Your purification technique may not be optimized for the product's properties, or you may be trying to separate inseparable isomers.

  • Causality:

    • Co-elution: If regioisomers are being formed, they often have very similar polarities, making their separation by standard silica gel chromatography extremely difficult and leading to mixed fractions and apparent product loss.

    • High Polarity: The N-H bond in the pyrazole ring allows for hydrogen bonding, which can sometimes cause the product to streak on silica gel columns, leading to poor separation and recovery.

    • Recrystallization Issues: Finding a single solvent that provides good solubility when hot but poor solubility when cold can be challenging. Using a solvent pair (e.g., ethanol/water, ethyl acetate/hexane) is often more effective.

  • Troubleshooting Protocol:

    • Confirm Isomer Formation: Before attempting large-scale purification, analyze your crude product by ¹H NMR. The presence of two distinct sets of methyl and aromatic signals is a strong indicator of a regioisomeric mixture. If this is the case, you must first address the selectivity issue (see Q2).

    • Optimize Recrystallization:

      • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane).

      • Solvent System: If a single solvent is ineffective, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists. Allow it to cool slowly.[3]

    • Alternative Purification:

      • Acid-Base Extraction: Pyrazoles are weakly basic. You may be able to dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the pyrazoles into the aqueous layer, neutralize the aqueous layer with a base, and then re-extract the purified product into an organic solvent. This can help remove non-basic impurities.

      • Salt Crystallization: Reacting the crude product with an acid to form a salt can sometimes yield a highly crystalline solid that is easily purified by filtration.[9]

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and regioselectivity for the synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole.

Materials:

  • 1-(p-tolyl)butane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Ethanol (or other optimized solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol (approx. 5-10 mL per gram of diketone).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (1.1 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, monitoring the consumption of the starting material by TLC. After the initial reaction, gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours or until the TLC analysis indicates the reaction is complete.[3][8]

  • Workup:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

    • If a solid precipitates, collect it by vacuum filtration and wash the solid with cold ethanol.

    • If no solid forms, reduce the solvent volume under reduced pressure. Add cold water to the concentrated residue to precipitate the crude product.

  • Purification:

    • Collect the crude solid by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-Methyl-5-p-tolyl-1H-pyrazole.[3]

    • Dry the purified product under vacuum. Characterize by NMR, MS, and melting point analysis.

Section 4: Summary of Key Optimization Parameters

For ease of reference, the following table summarizes the critical variables and recommended starting points for optimization.

ParameterStandard ConditionOptimization StrategyRationale & Reference
Stoichiometry 1:1 (Diketone:Hydrazine)Increase hydrazine to 1.1-1.2 eq.Drives reaction to completion.[3]
Temperature Reflux in Ethanol (~80 °C)Start at room temp; increase to 60-80 °C. Avoid excessive heat.Balances reaction rate and selectivity; high temps can lower yield.[5][8]
Solvent EthanolScreen other solvents like DMSO, DMAc, or THF.Solvent polarity can influence regioselectivity and reaction rate.[4]
Catalyst Acetic Acid (catalytic)Screen other acids (p-TsOH, HCl) or run under basic conditions.Catalyst choice and pH can significantly impact regioselectivity and rate.[4][6]
Reaction Time 2-12 hoursMonitor by TLC to determine the endpoint.Avoids incomplete reactions or potential degradation from prolonged heating.
Purification Recrystallization from EthanolUse solvent pairs (EtOH/H₂O); consider acid/base extraction.Improves recovery and purity of the final product.[3]

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What is the specific role of the acid catalyst? The acid catalyst serves two primary functions. First, it protonates one of the carbonyl oxygens of the 1,3-diketone, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. Second, it facilitates the final dehydration step by protonating the hydroxyl group of the cyclized intermediate, turning it into a good leaving group (water).[4]

FAQ 2: How critical is the removal of water during the reaction? The final step of the synthesis is a dehydration reaction, which is reversible. While the reaction is often run without actively removing water, driving the reaction to completion relies on Le Châtelier's principle. In many cases, the energetic favorability of forming the stable, aromatic pyrazole ring is sufficient to drive the reaction forward. However, in difficult cases, using a Dean-Stark apparatus with a solvent like toluene could be employed to remove water azeotropically and improve the yield.

FAQ 3: Are there alternative synthetic routes if I cannot resolve the regioselectivity issue? Yes, while the Knorr synthesis is the most common, other methods exist. One approach is to use a starting material that pre-defines the regiochemistry. For example, a 1,3-dipolar cycloaddition reaction between an appropriately substituted alkyne and a diazo compound can provide a single regioisomer.[4] However, these methods often involve more steps and less readily available starting materials. For most applications, optimizing the Knorr synthesis is the most practical approach.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 18, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org. Retrieved February 18, 2026, from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 18, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 18, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022, February 28). Dergipark. Retrieved February 18, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). MDPI. Retrieved February 18, 2026, from [Link]

  • Crystal structure of methanone. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved February 18, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]

  • New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. (2016, March 23). Inpressco. Retrieved February 18, 2026, from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol. (2024, June 19). MDPI. Retrieved February 18, 2026, from [Link]

Sources

Introduction: The Deceptive Simplicity of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Substituted Pyrazole Compounds

Topic: Troubleshooting Purification Challenges for Substituted Pyrazoles Content Type: Technical Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Substituted pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to act as bioisosteres and hydrogen bond donors/acceptors. However, their purification is rarely straightforward. The pyrazole ring presents a "perfect storm" of purification challenges:

  • Regioisomerism: The formation of 1,3- and 1,5-isomers is intrinsic to cyclocondensation reactions (e.g., Knorr synthesis).

  • Amphoteric Nature: The presence of both a pyridine-like basic nitrogen (

    
    ) and a pyrrole-like acidic nitrogen (
    
    
    
    -H) creates complex ionization behaviors.
  • Silanol Interaction: The basic nitrogen interacts strongly with acidic silanols on silica gel, leading to severe peak tailing.[2]

This guide provides field-proven protocols to overcome these specific bottlenecks.

Module 1: The Regioisomer Headache (1,3- vs. 1,5-Isomers)

The Challenge: Cyclocondensation of unsymmetrical 1,3-dicarbonyls with hydrazines typically yields a mixture of regioisomers. These isomers often have similar


 values, making separation difficult.

Diagnostic Step: Before attempting purification, confirm the ratio using


H NMR.[3] The 1,5-isomer typically shows a shielding effect on the substituent at the 5-position due to the proximity of the N-aryl/alkyl group (if 

is substituted).
Troubleshooting Guide: Separation Strategies

Q: My isomers are co-eluting on TLC. How do I separate them?

A: Change the Interaction Mechanism. If standard adsorption chromatography (Silica/EtOAc/Hexane) fails, the isomers likely have identical dipole moments.

  • Protocol A: The "Dipole Switch" (Solvent Selectivity)

    • Switch from EtOAc/Hexane to DCM/MeOH or Toluene/Acetone . The different solvation shells can alter the effective polarity of the isomers.

    • Tip: Toluene is particularly effective for separating pyrazoles with aryl substituents due to

      
       stacking interactions.
      
  • Protocol B: Stationary Phase Change

    • Switch to Neutral Alumina . The surface chemistry of alumina is distinct from silica and often provides better resolution for nitrogen heterocycles.

Q: I have good separation on TLC ($ \Delta R_f > 0.15 $), but peaks overlap on the column.

A: This is likely a "Band Broadening" issue caused by tailing. See Module 2 for silica treatment. However, for regioisomers, Recrystallization is often superior to chromatography for >10g scales.

Q: How do I purify by crystallization if the mixture is an oil?

A: Use the "Thermodynamic Sinks" approach. 1,3- and 1,5-isomers often have vastly different melting points.

  • Solvent Screen: Test Isopropyl Alcohol (IPA), Ethanol, and Toluene.

  • The Protocol:

    • Dissolve the crude oil in the minimum amount of hot solvent.

    • Cool slowly to room temperature.

    • Crucial Step: If it oils out, seed the mixture with a pure crystal of the major isomer (if available) or scratch the glass.

    • If no crystals form, cool to -20°C. One isomer will often crystallize while the other remains in the mother liquor.

Module 2: The "Sticky" Column (Tailing & Basicity)

The Challenge: Substituted pyrazoles contain a basic nitrogen (


).[4] This nitrogen hydrogen-bonds with the acidic silanols (

) on standard flash silica, causing peak tailing, poor resolution, and mass loss.
Visual Workflow: Optimizing Chromatography

PyrazoleChromatography cluster_legend Legend Start Start: Tailing on Silica CheckTLC Check TLC with 1% Et3N Start->CheckTLC Better Improved Spot Shape? CheckTLC->Better MethodA Method A: Mobile Phase Modifier (1-2% Et3N or NH4OH) Better->MethodA Yes MethodB Method B: Stationary Phase Switch (Amine-Silica or Alumina) Better->MethodB No (Still Tailing) MethodC Method C: DCM/MeOH Gradient (High Polarity Wash) MethodA->MethodC If co-elution persists Decision Decision Point Action Protocol Action

Caption: Decision tree for mitigating peak tailing during pyrazole purification.

Protocol: Deactivating Silica Gel

Instead of just adding Triethylamine (TEA) to the mobile phase (which can contaminate product fractions), pre-treat the silica .[5]

  • Slurry the silica gel in the starting mobile phase containing 1% TEA .

  • Pour the column.

  • Flush with 2 column volumes (CV) of pure mobile phase (without TEA) to remove excess base.

  • Load your sample.[5] The silanols are now "capped" with TEA, but your eluent is clean.

Module 3: Deep Cleaning (Metals & pH Swing)

The Challenge: Pyrazoles are excellent ligands for transition metals (Pd, Cu) used in cross-coupling reactions. Standard chromatography often fails to remove these trace metals. Furthermore, unreacted starting materials may persist.

The Solution: pH-Swing Extraction This method exploits the amphoteric nature of


-unsubstituted pyrazoles (

-H).

Quantitative Data: Solubility vs. pH

StatepH ConditionSpecies FormSolubility
Acidic pH < 1Pyrazolium Cation (

)
Water Soluble
Neutral pH ~ 7Neutral Pyrazole (

)
Organic Soluble
Basic pH > 13Pyrazolide Anion (

)
Water Soluble (only for

-H)
Protocol: The "Double Swing" Extraction

Applicable for N-unsubstituted pyrazoles.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate .

  • Acid Wash (Remove Neutrals): Extract with 1M HCl (aq) .

    • Result: The basic pyrazole moves to the aqueous layer (as cation). Neutral impurities remain in the organic layer.

    • Discard Organic Layer.

  • Base Swing (Precipitation/Extraction):

    • Slowly basify the aqueous layer with 6M NaOH to pH 14 .

    • Result: The pyrazole deprotonates to the anion (water soluble). Basic impurities may precipitate or oil out.

    • Wash: Wash this aqueous phase with Ether/MTBE to remove non-acidic impurities.

  • Neutralization (Recovery):

    • Adjust the aqueous layer carefully to pH 7.0 using dilute HCl.

    • Result: The neutral pyrazole precipitates or oils out.

    • Extract with DCM or Ethyl Acetate , dry, and concentrate.

Module 4: Crystallization "Oiling Out"

The Challenge: Substituted pyrazoles often form supersaturated oils rather than crystals, a phenomenon known as "oiling out."

Q: My product comes out as a sticky oil during recrystallization. How do I fix this?

A: You are likely operating above the "Cloud Point" temperature.

Protocol: Cloud Point Seeding

  • Dissolve the oil in a "Good Solvent" (e.g., Ethanol) at reflux.

  • Add a "Poor Solvent" (e.g., Water or Heptane) dropwise just until the solution turns slightly turbid (the cloud point).

  • Add a few drops of the "Good Solvent" to clear it.

  • Remove from heat immediately.

  • Add a seed crystal. If none exists, scratch the inner wall of the flask with a glass rod at the liquid-air interface.

  • Let it stand undisturbed for 12 hours. Do not put it in the freezer yet. Rapid cooling promotes oiling.

References

  • Regioisomer Separation by Distillation: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[6] Link

  • Tailing & Silanol Interactions: Phenomenex Technical Guide. "How to Reduce Peak Tailing in HPLC?" 2025.[1][2][3][5][6][7][8][9] Link

  • Chiral & Regioisomer Separation: "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega, 2021. Link

  • General Synthesis & Purification: "Synthesis and Crystal Structures of N-Substituted Pyrazolines." NIH/PMC, 2014. Link

  • Chromatography Troubleshooting: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support, 2025. Link

Sources

effect of pH on regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Executive Summary: The Regioselectivity Challenge

In the reaction between an unsymmetrical 1,3-dicarbonyl compound (


) and a substituted hydrazine (

), two regioisomers are possible: the 1,3-isomer and the 1,5-isomer .
  • 1,5-Isomer: Formed when the terminal nitrogen (

    
    ) of the hydrazine attacks the carbonyl adjacent to 
    
    
    
    .
  • 1,3-Isomer: Formed when the terminal nitrogen (

    
    ) attacks the carbonyl adjacent to 
    
    
    
    .

The Core Rule: Regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. pH is the control knob that alters these electronic properties.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 1:1 mixture of regioisomers in Ethanol."

Diagnosis: Neutral protic solvents (like EtOH) often fail to sufficiently differentiate the electrophilicity of the two carbonyl centers, especially if steric bulk is similar (e.g.,


).

Corrective Action: Switch to a Fluorinated Alcohol Solvent (Acidic Effect).

  • Protocol: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong Hydrogen-bond donors (effectively acidic). They activate the harder/more basic carbonyl (often the acyl group) or stabilize specific transition states.

  • Expected Result: In trifluoromethyl-diketone systems, HFIP shifts selectivity from ~2:1 to >99:1 in favor of the 5-aryl-3-trifluoromethyl isomer.

Issue 2: "I need to synthesize the 'Anti-Knorr' (1,3-substituted) isomer."

Diagnosis: The standard Knorr synthesis (acidic or neutral) typically favors attack at the less hindered carbonyl by the terminal hydrazine nitrogen, yielding the 1,5-isomer.

Corrective Action: Invert the Electrophile Reactivity or Use Basic Conditions .

  • Strategy A (pH Control): Use a strong base (e.g., Alkoxide) if your substrate allows. De-protonation of the diketone to the enolate changes the attack profile. Note: This is substrate-dependent and often less effective than Strategy B.

  • Strategy B (Surrogate): Do not use a diketone. Use an

    
    -alkynone  in basic media. The hydrazine attacks the 
    
    
    
    -carbon (Michael addition) rather than the carbonyl, often leading to the opposite regioisomer after cyclization.
Issue 3: "My yield is low in acidic media (HCl/AcOH)."

Diagnosis: While acid activates the carbonyl, it also protonates the hydrazine (


), rendering it non-nucleophilic.

Corrective Action: Buffered pH Control.

  • Protocol: Maintain pH between 4.0 – 5.0 .

  • Why: At this pH, a sufficient concentration of free hydrazine exists to react, but the carbonyls remain activated by hydrogen bonding.

  • Buffer System: Acetic Acid / Sodium Acetate (10:1 ratio).

Technical Deep Dive: The Mechanism of pH Control

The regiochemical outcome depends on which carbonyl is attacked by the terminal


 of the hydrazine.
Pathway Analysis
  • Acidic Conditions (pH < 4):

    • Dominant Effect: Carbonyl activation via protonation.

    • Selectivity: The hydrazine attacks the most basic carbonyl oxygen (which is protonated first). For

      
      -diketones, the non-fluorinated carbonyl is more basic. Attack here leads to the 5-hydroxy-5-aryl  intermediate, eliminating water to form the 3-trifluoromethyl-5-aryl pyrazole .
      
  • Basic Conditions (pH > 9):

    • Dominant Effect: Hydrazine nucleophilicity.

    • Selectivity: The hydrazine attacks the most electrophilic (hardest) carbonyl. However, enolization of the diketone competes, often reducing yield or scrambling selectivity.

Visualizing the Bifurcation

PyrazoleRegioselectivity Start Hydrazine + 1,3-Diketone (R1-CO-CH2-CO-R2) AcidCond Acidic Conditions (AcOH, HFIP, HCl) Start->AcidCond BaseCond Neutral/Basic Conditions (EtOH, NaOEt) Start->BaseCond PathA Protonation of More Basic C=O (at R2) AcidCond->PathA Activation Control IntermedA Attack by NH2 at R2 (Hydrazone A) PathA->IntermedA ProductA 1-Sub-3-R1-5-R2 Pyrazole IntermedA->ProductA - H2O PathB Attack at Less Hindered C=O (at R1) BaseCond->PathB Steric Control IntermedB Attack by NH2 at R1 (Hydrazone B) PathB->IntermedB ProductB 1-Sub-3-R2-5-R1 Pyrazole IntermedB->ProductB - H2O

Caption: Mechanistic bifurcation in Knorr pyrazole synthesis. Acidic conditions often drive reaction via the more basic carbonyl (electronic control), while neutral conditions favor steric control.

Comparative Data: Solvent & pH Effects

The following table summarizes the regiomeric ratio (


-isomer : 

-isomer) for the reaction of Phenylhydrazine with 4,4,4-Trifluoro-1-phenyl-1,3-butanedione .
Reaction MediumpH CharacterDominant IsomerRatio (5-Ph : 3-Ph)Mechanism Driver
Ethanol (Reflux) NeutralMixture~ 60 : 40Steric vs Electronic Competition
Acetic Acid Weak Acid5-Phenyl90 : 10Carbonyl Activation
HFIP (Hexafluoroisopropanol) Strong H-Bond Donor5-Phenyl > 99 : 1 Selective Solvation/Activation
Methanol + HCl Strong Acid5-Phenyl95 : 5Protonation of Acetyl Oxygen

Note: In this specific substrate, the


 group makes the adjacent carbonyl electron-poor (less basic). Acid directs attack to the benzoyl carbonyl (more basic), placing the Phenyl group at position 5.

Standardized Protocol: pH-Controlled Synthesis

Objective: Synthesis of 1-phenyl-3-trifluoromethyl-5-arylpyrazole with >95% regioselectivity.

Reagents:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-diketone (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or TFE. (Alternative: Ethanol with 10% Acetic Acid).

Step-by-Step:

  • Preparation: Dissolve the diketone (1.0 mmol) in HFIP (3 mL).

  • Addition: Add Phenylhydrazine hydrochloride (1.1 mmol) in one portion.

    • Tip: Using the hydrazine salt ensures the "free base" concentration is low, preventing side reactions, while the solvent provides the necessary acidity.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: The intermediate 5-hydroxy-pyrazoline may be visible. If the reaction stalls, heat to 50°C.

  • Workup: Evaporate the fluorinated solvent (recoverable). Redissolve residue in Ethanol (5 mL) and add conc. HCl (2 drops) if dehydration is incomplete. Reflux for 30 mins.

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Gosselin, F., et al. (2018). Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Organic Letters.

  • Elguero, J. (1990). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • BenchChem Technical Support . (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis is often plagued by challenges such as the formation of regioisomers and other unwanted byproducts.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis?

A1: Besides the desired pyrazole, syntheses, particularly the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can yield several byproducts. The most prevalent are regioisomers when using unsymmetrical starting materials.[3][4] Other common impurities include incompletely cyclized hydrazone intermediates, azines (formed from the reaction of excess hydrazine with the carbonyl compound), and byproducts from the addition of already-formed pyrazolines onto the starting carbonyl compounds.[5]

Q2: What is regioselectivity in pyrazole synthesis and why is it a critical issue?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can proceed in different orientations.[6] In the context of pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can produce two different regioisomeric pyrazoles.[3][6] This is a critical issue because different regioisomers often possess vastly different biological activities. Controlling regioselectivity is therefore essential for ensuring the efficacy and safety of a potential drug candidate.

Q3: My reaction is sluggish or not going to completion. What are the first things I should check?

A3: Incomplete conversion is a frequent problem. Begin by verifying the purity of your starting materials, as impurities in the 1,3-dicarbonyl precursor or degraded hydrazine can inhibit the reaction.[7] Next, assess your reaction conditions. Conventional heating methods may require prolonged reflux (several hours).[7] Consider extending the reaction time or moderately increasing the temperature. The choice of catalyst and solvent also plays a crucial role; ensure they are appropriate for your specific substrates and have not degraded.

Q4: I'm observing a complex mixture of products on my TLC plate. How can I achieve a cleaner reaction?

A4: A complex product mixture often points to a lack of control over reaction conditions. Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or products.[7] The stoichiometry of your reactants is also critical. Using a precise 1:1 ratio of dicarbonyl to hydrazine (or a slight excess of one, depending on the specific reaction) can minimize the formation of azines and other side products. Consider alternative synthetic methods, such as microwave-assisted synthesis, which often lead to cleaner reactions with reduced side products due to rapid heating and shorter reaction times.[7]

Q5: My target pyrazole is poorly soluble, making purification by recrystallization a major challenge. What are my options?

A5: Poor solubility is a common hurdle for pyrazole derivatives.[8] If standard recrystallization is ineffective, consider using a binary solvent system. This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon slow cooling.[8] If this fails, hot filtration can be used to remove insoluble impurities.[8] For very challenging separations, column chromatography on silica gel is a reliable alternative, though it may require screening various solvent systems to find one that provides adequate separation without causing precipitation on the column.

In-Depth Troubleshooting Guides
Problem 1: Poor Regioselectivity and Formation of Isomeric Pyrazoles

Q: I've synthesized a pyrazole from an unsymmetrical 1,3-diketone and phenylhydrazine, but I've obtained a nearly 1:1 mixture of regioisomers. How can I control the reaction to favor one isomer?

A: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers stems from the two non-equivalent carbonyl groups of the diketone competing for the initial nucleophilic attack by the hydrazine. The outcome is governed by a delicate balance of steric and electronic factors, which you can manipulate to your advantage.[6]

Causality Behind the Issue: The reaction mechanism, known as the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[9][10] With an unsymmetrical diketone (e.g., R1-CO-CH2-CO-R2), the initial attack of the hydrazine's terminal nitrogen can occur at either the R1-carbonyl or the R2-carbonyl, leading to two distinct pathways.

  • Steric Control: The nucleophile (hydrazine) will preferentially attack the less sterically hindered carbonyl group. If one of the 'R' groups is significantly bulkier than the other, this effect can dominate.[6]

  • Electronic Control: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. An electron-withdrawing group on one side of the diketone will activate that carbonyl, while an electron-donating group will deactivate it.[6]

  • pH Influence: The reaction's pH is a critical and often overlooked factor. Under acidic conditions, the reaction can be directed towards a different outcome than under basic or neutral conditions, as the protonation state of both the hydrazine and the dicarbonyl compound changes their reactivity.[6]

Troubleshooting Strategies:

  • Modify Reaction pH:

    • Acidic Conditions (e.g., glacial acetic acid): Protonation of a carbonyl group increases its electrophilicity. This can favor attack at the carbonyl carbon that is better able to stabilize the positive charge, often leading to higher selectivity.

    • Basic/Neutral Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically initiates the attack.[6] The outcome will be more heavily influenced by the inherent electronic properties and steric hindrance of the diketone.

  • Solvent Selection: The solvent can dramatically influence regioselectivity. Polar, protic solvents can stabilize charged intermediates differently than aprotic solvents, altering the energy barriers of the competing pathways. For instance, fluorinated alcohols have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[6]

  • Temperature Control: Reaction temperature can be a deciding factor. Often, lower temperatures favor the thermodynamically more stable product, which may correspond to a single regioisomer. Running the reaction at 0 °C or even lower, instead of at room temperature or reflux, can sometimes dramatically improve the isomeric ratio.

Summary of Factors Influencing Regioselectivity:

ParameterEffect on RegioselectivityRationale
Steric Hindrance Increased bulk on the diketone or hydrazine directs attack to the less hindered carbonyl.Reduces steric clash in the transition state.
Electronic Effects Electron-withdrawing groups on the diketone activate the adjacent carbonyl for attack.Increases the electrophilicity of the carbonyl carbon.
pH Can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.Protonation state of reactants changes the reaction pathway.[6]
Solvent Can stabilize intermediates and transition states differently, favoring one pathway.Solvation effects can alter the relative energy barriers.[6]
Temperature Lower temperatures can favor the formation of the thermodynamic product.Provides energy to overcome only the lowest activation barrier.

Diagram: Competing Pathways in Knorr Pyrazole Synthesis

The following diagram illustrates how an unsymmetrical 1,3-diketone reacts with a substituted hydrazine to form two possible regioisomeric pyrazoles.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B cluster_end Products Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) AttackA Attack at Carbonyl 1 (adjacent to R1) Diketone->AttackA Steric/Electronic Control AttackB Attack at Carbonyl 2 (adjacent to R2) Diketone->AttackB Steric/Electronic Control Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->AttackA Steric/Electronic Control Hydrazine->AttackB Steric/Electronic Control IntermediateA Hydrazone Intermediate A AttackA->IntermediateA DehydrationA Cyclization & Dehydration IntermediateA->DehydrationA IsomerA Regioisomer A DehydrationA->IsomerA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB DehydrationB Cyclization & Dehydration IntermediateB->DehydrationB IsomerB Regioisomer B DehydrationB->IsomerB

Caption: Competing reaction pathways in the Knorr synthesis.

Problem 2: Incomplete Conversion and Low Yield

Q: My pyrazole synthesis is stalling with significant amounts of starting material remaining even after prolonged reaction times. What systematic steps can I take to improve the yield?

A: Low yield is a multifaceted problem that requires a systematic troubleshooting approach. Conventional synthesis methods can be slow and inefficient, sometimes resulting in yields below 70%.[11] Optimizing reaction parameters is key to driving the reaction to completion.

Troubleshooting Workflow:

  • Verify Reactant Quality:

    • Hydrazine: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or verify the purity of your stock. Hydrazine hydrate concentration can also vary.

    • Dicarbonyl Compound: Ensure the purity of your 1,3-dicarbonyl starting material. Residual acid or base from its synthesis can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy. However, be cautious of potential side reactions at higher temperatures.[8]

    • Catalyst: For reactions requiring a catalyst (typically acid), ensure the correct catalytic amount is used. Both too little and too much can be detrimental. Some modern procedures utilize Lewis acid catalysts or even nanocatalysts to improve efficiency.[3]

    • Concentration: Very dilute reaction mixtures can slow down the rate of this bimolecular reaction. If solubility allows, try increasing the concentration of your reactants.[8]

  • Consider an Alternative Energy Source:

    • Microwave-Assisted Synthesis: This is a powerful technique for accelerating pyrazole synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[7]

Diagram: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to incomplete pyrazole synthesis.

G start Low Yield or Incomplete Reaction check_purity Step 1: Verify Purity of Starting Materials (Hydrazine, Dicarbonyl) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify/Replace Reagents purity_ok->purify No optimize_cond Step 2: Optimize Conditions (Temp, Time, Catalyst) purity_ok->optimize_cond Yes purify->check_purity cond_ok Improvement Seen? optimize_cond->cond_ok try_maos Step 3: Consider Alternative Methods (e.g., Microwave) cond_ok->try_maos No / Marginal success Successful Synthesis cond_ok->success Yes maos_ok Yield Improved? try_maos->maos_ok maos_ok->success Yes consult Consult Literature for Alternative Synthetic Routes maos_ok->consult No

Caption: Systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a 2-Pyrazoline

This protocol provides a rapid and efficient alternative to conventional heating for the synthesis of pyrazolines, which are common precursors or products in pyrazole synthesis pathways.[7]

Materials:

  • Substituted Chalcone (α,β-unsaturated ketone) (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, catalyst)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).

  • Add one drop of glacial acetic acid to catalyze the reaction.

  • Seal the vessel securely and place it in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 200-400 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 2-10 minutes). Note: Optimal conditions should be determined empirically for new substrates.

  • Monitor the reaction progress by TLC after the initial irradiation period.

  • Once the reaction is complete (disappearance of the chalcone spot), cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Protocol 2: Purification of a Poorly Soluble Pyrazole via Binary Solvent Recrystallization

This protocol is adapted for purifying pyrazole derivatives that exhibit poor solubility in common single solvents.[8]

Materials:

  • Crude, poorly soluble pyrazole derivative

  • A "good" solvent (e.g., DMF, DMAc, or Dioxane, in which the compound is soluble when hot)

  • A "poor" solvent (e.g., Water, Ethanol, or Hexane, in which the compound is sparingly soluble, and which is miscible with the "good" solvent)

  • Erlenmeyer flask, heating source (hot plate), and filtration apparatus

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask, just enough to make a slurry.

  • Heat the mixture with stirring until the solid dissolves completely. Add more "good" solvent dropwise if needed, but avoid a large excess.

  • While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until the solution becomes slightly and persistently turbid.

  • If too much "poor" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will promote the formation of larger crystals.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

References
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Fadillah, G., Pratama, M. R. F., & Saputri, F. A. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Conference Proceedings.[Link]

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674. [Link]

  • Banu, B., Boulebd, H., & Belfaitah, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Green, L. I., Smith, A. J., & de Solla, S. R. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Sharma, R., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Ansar, M., Al-Deyab, S. S., & Arshad, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[Link]

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University.[Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 18, 2026, from [Link]

  • Process for the preparation of pyrazole and its derivatives. (2009). Google Patents.
  • Tiwari, R., Singh, J., Singh, J., & Singh, V. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.[Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

Precision & Purity: The Solvent Optimization Guide for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Optimization of Solvent Choice for Pyrazole Reactions (Knorr Condensation & Cycloadditions) Ticket ID: PYR-SOLV-001

Executive Summary

The synthesis of pyrazoles—a scaffold critical to drugs like Celecoxib and Rimonabant—is deceptively simple. While the Knorr condensation (1,3-dicarbonyl + hydrazine) is the industry standard, it suffers from a critical flaw: Regioselectivity .

Choosing the wrong solvent results in inseparable isomeric mixtures (1,3- vs. 1,5-isomers), "oiling out" during workup, or poor atom economy. This guide moves beyond standard ethanol protocols to introduce fluorinated alcohols for precision control and aqueous systems for green scalability.

Module 1: Mastering Regioselectivity (The HFIP Protocol)

The Issue: In the reaction of an unsymmetrical 1,3-diketone with a mono-substituted hydrazine, two isomers are possible. In standard protic solvents (MeOH, EtOH), the product ratio is often governed by steric bulk, leading to a thermodynamic mixture that requires tedious chromatography.

The Solution: Utilize Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl electrophile via specific H-bonding, often accelerating the attack at the more electron-rich carbonyl and locking the reaction path kinetically.

Technical Workflow: HFIP-Mediated Synthesis
  • Stoichiometry: Dissolve the 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C to mitigate exotherms.

  • Reaction: Allow to warm to Room Temperature (RT). HFIP reactions are typically faster (1–4 hours) than ethanol refluxes due to catalytic activation.

  • Workup (The "Green" Advantage): HFIP is volatile (bp 58°C) and can be recovered via rotary evaporation.

    • Evaporation: Remove HFIP under reduced pressure.

    • Purification: The residue is often the pure regioisomer. If solid, wash with cold hexanes.

Expert Insight: HFIP has a pKa of ~9.[1]3. It stabilizes the polar transition state of the carbinolamine intermediate, preventing the equilibration that leads to isomeric mixtures [1].

Visualizing the Decision Process

SolventDecisionTree Start Start: Pyrazole Synthesis IsomerIssue Is Regioselectivity Critical? (Unsymmetrical Diketone) Start->IsomerIssue GreenScale Is Sustainability/Scale Critical? IsomerIssue->GreenScale No (Symmetrical) HFIP Use Fluorinated Alcohols (HFIP or TFE) High Regiocontrol IsomerIssue->HFIP Yes (Priority: Purity) Water Use 'On-Water' Conditions (Surfactant Optional) High Atom Economy GreenScale->Water Yes (Green/Scale) Ethanol Standard EtOH Reflux (Thermodynamic Control) GreenScale->Ethanol No (Legacy Method)

Caption: Solvent selection logic flow. HFIP is prioritized for isomeric purity, while aqueous systems are preferred for symmetrical substrates or large-scale green chemistry.

Module 2: Green Scalability ("On-Water" Synthesis)

The Issue: Organic solvents like DMF or DCM are hazardous and expensive to dispose of. Standard ethanol methods often require reflux energy.

The Solution: "On-Water" Chemistry. Pyrazoles are heterocycles that are often insoluble in water. By running the reaction in water (heterogeneous), the hydrophobic effect accelerates the reaction, and the product precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

Protocol: Aqueous Knorr Synthesis
  • Setup: Charge flask with water (tap water is often sufficient, but deionized is preferred).

  • Mixing: Add 1,3-dicarbonyl and hydrazine. The mixture will likely be biphasic.

  • Catalysis (Optional): If kinetics are slow, add 10 mol% of a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or a mild Lewis acid (Cerium Ammonium Nitrate) to create an emulsion [2].

  • Isolation:

    • Stir vigorously at RT or mild heat (50°C).

    • Filtration: The product will precipitate as a solid.[2] Filter and wash with water.[2]

    • Recrystallization: If necessary, recrystallize from EtOH/Water (1:1).

Data Comparison: Solvent Efficiency

ParameterEthanol (Reflux) HFIP (RT) Water (On-Water)
Reaction Time 4–12 Hours1–3 Hours2–6 Hours
Yield 75–85%88–96%85–92%
Regioselectivity Low (Mixtures common)High (>95:5) Moderate
Workup Evaporation + ColumnEvaporationFiltration
Cost LowHigh (Recycle required)Very Low
Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a sticky oil ("oiled out") instead of precipitating. How do I fix this?

  • Cause: The product is likely forming a supersaturated oil in the solvent mixture (common in EtOH/Water).

  • Fix:

    • Seed Crystal: Add a tiny crystal of the pure product if available.

    • Sonication: Briefly sonicate the flask to induce nucleation.

    • Solvent Swap: If in water, add a small amount of EtOH (10%) to dissolve impurities, then cool slowly. If in pure EtOH, add water dropwise until turbidity persists, then cool.

Q2: I am seeing two spots on the TLC. Is this the regioisomer or an intermediate?

  • Diagnosis: In Knorr synthesis, the hydrazone intermediate is often stable enough to appear on TLC.

  • Test: Run a mini-workup. Take an aliquot, add a drop of HCl. If the spot converts to the product spot, it was the intermediate.

  • Action: If it is the intermediate, increase temperature or add a catalytic amount of acetic acid (AcOH) to promote the dehydration step.

Q3: Why is my yield low despite full consumption of starting material?

  • Cause: Pyrazoles can form water-soluble salts if the pH is too low (acidic workup) or too high (if N-H pyrazole).

  • Fix: Adjust the pH of the aqueous layer to neutral (pH 7) before extraction or filtration. N-unsubstituted pyrazoles are amphoteric.

Mechanism Visualization: The Role of Acidity

MechanismPath cluster_catalysis Catalytic Influence Reagents Diketone + Hydrazine Intermed Hydrazone Intermediate Reagents->Intermed Fast Cyclization Cyclization (Rate Limiting) Intermed->Cyclization Needs H+ or Solvent Help (HFIP) Product Pyrazole Product Cyclization->Product - H2O Acid Acid/HFIP Accelerates Dehydration Acid->Cyclization

Caption: The dehydration/cyclization step is often rate-limiting. HFIP or Acid catalysis lowers this barrier.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.

  • Kantam, M. L., et al. (2016).[3] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (Cited in review: Recent Advances in Aqueous Synthesis).

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis.[1][4][5] Chemical Reviews.[4]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Hydrazines are toxic and potentially carcinogenic.

Sources

Technical Support Center: Navigating the Scale-Up of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the complex, multifaceted challenges that arise during scale-up. Our focus is on providing not just solutions, but a deep-seated understanding of the underlying chemical and engineering principles to empower you to make informed decisions.

Section 1: Foundational Scale-Up Challenges: Thermodynamics & Safety

Scaling a chemical reaction is not merely about using larger flasks and more reagents; it's a discipline where physical principles can dominate chemical reactivity. The most critical and often underestimated challenge is managing the reaction's thermal profile.

FAQ 1: We're planning to scale a Knorr pyrazole synthesis from 10g to 1kg. What are the most critical physical parameters we need to re-evaluate?

When scaling up, the fundamental relationship between a reactor's surface area and its volume changes dramatically.[1] This shift is the root cause of many scale-up failures.

  • Surface-Area-to-Volume Ratio: A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. As you increase the reactor size, the volume (which generates heat) increases by a cubic function (r³), while the surface area (which removes heat) only increases by a square function (r²). This mismatch means a large reactor cannot cool itself as efficiently as a small one.[2]

  • Mixing Efficiency: Achieving homogenous mixing in a 50-liter reactor is far more complex than in a 250 mL round-bottom flask. Inadequate mixing can lead to localized "hot spots" where reactants concentrate, causing temperature spikes that can trigger side reactions, impurity formation, or even dangerous runaway conditions.[1]

  • Heat Transfer: The overall heat transfer coefficient of your system—a measure of how effectively heat moves from the reaction medium to the cooling jacket—becomes a limiting factor. The viscosity of the reaction mixture, the reactor material, and the coolant flow rate all play crucial roles that are less apparent at the lab scale.

Key Takeaway: You must assume that the thermal behavior of your reaction will be different and more hazardous at scale. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, is not optional; it is essential for a safe scale-up.

Troubleshooting Guide: Managing Exothermic Reactions

Issue: Our pilot-scale pyrazole synthesis, which was well-behaved in the lab, is showing a significant exotherm that is difficult to control with the reactor's cooling jacket.

Analysis: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. The cyclocondensation step in many pyrazole syntheses is exothermic. At scale, this heat accumulates, driving the reaction rate even higher in a dangerous feedback loop.

Solutions:

  • Control the Rate of Addition: The most immediate and effective control measure is to switch from adding all reagents at once (as is common in the lab) to a semi-batch process. Add one of the key reactants, such as the hydrazine component, slowly and sub-surface. This makes the rate of reaction (and thus heat generation) dependent on the addition rate, not on the intrinsic kinetics.

  • Dilution: Increasing the solvent volume can act as a thermal sink, absorbing the heat generated. However, this comes at the cost of volumetric efficiency and may require larger reactors and more energy for solvent removal later.[2] Large-scale reactions are preferably run at higher concentrations to limit the reaction volume, creating a trade-off that must be carefully managed.[1]

  • Re-evaluate Cooling Capacity: Ensure your cooling system is operating optimally. Check coolant temperature, flow rate, and for any fouling on the reactor jacket. Sometimes the solution is as simple as using a colder coolant (e.g., a glycol/water mix instead of just water).

Diagram 1: Exotherm Management Workflow This diagram outlines a logical decision-making process for addressing thermal safety during scale-up.

G start Exotherm Observed During Scale-Up check_kinetics Is reaction kinetics the primary driver? start->check_kinetics check_cooling Is cooling system underperforming? start->check_cooling action_addition Implement controlled (semi-batch) addition of limiting reagent. check_kinetics->action_addition Yes action_dilute Increase solvent volume to act as heat sink. check_kinetics->action_dilute Consider action_coolant Optimize coolant: Lower temp, increase flow, check for fouling. check_cooling->action_coolant Yes reassess Re-assess thermal hazard. Is exotherm now manageable? action_addition->reassess action_dilute->reassess action_coolant->reassess proceed Proceed with Caution Under New Conditions reassess->proceed Yes stop HALT SCALE-UP. Consider process redesign (e.g., Flow Chemistry) reassess->stop No

Caption: A logical workflow for troubleshooting and managing exothermic reactions during process scale-up.

Section 2: Hazardous Intermediates & Reagents

Many efficient pyrazole syntheses rely on reagents and intermediates that carry significant safety risks, which are amplified at larger scales. Handling these materials requires robust engineering controls and, in some cases, a fundamental shift in process design.

FAQ 2: Our synthesis involves an aryl diazonium intermediate. What are the primary safety concerns for scaling this step?

Aryl diazonium salts are notoriously unstable and can be explosive, with decomposition triggered by shock, friction, heat, or light.[2] The primary risk during scale-up is the accumulation of a large quantity of this hazardous intermediate.

  • Thermal Stability: The stability of diazonium salts is highly dependent on temperature. Maintaining a low temperature (typically < 5°C) is crucial for safety, but this becomes progressively harder in large reactors due to the poor surface-area-to-volume ratio.[2]

  • Isolation Risk: Never attempt to isolate diazonium salts in large quantities. The risk of violent decomposition is extremely high. Syntheses should be designed to use these intermediates in situ.

  • Accumulation: In a batch process, if the subsequent reaction (the "quenching" step) is slower than the diazonium formation, the intermediate will build up to dangerous levels. Any failure in the cooling system could then lead to a catastrophic runaway decomposition.

Troubleshooting Guide: Mitigating Risks with Hazardous Intermediates

Issue: We need to produce 400g of a pyrazole derivative, but the lab-scale synthesis involves a potentially hazardous diazotisation step.[3] How can we make this process safe for a large-scale synthesis?

Analysis & Solution: Transition to Flow Chemistry. Flow chemistry is a powerful technology for process intensification and risk mitigation.[4] It fundamentally solves the accumulation problem by ensuring that hazardous intermediates are generated and consumed continuously in a very small volume (the reactor coil).[5]

Experimental Protocol: Example of a Flow Diazotisation Process This protocol is adapted from the successful scale-up of Disperazol, a 3,5-diamino-1H-pyrazole.[5]

  • Stream A Preparation: Dissolve the starting aniline (e.g., 2-fluoroaniline) and the quenching reagent (e.g., malononitrile) in a suitable solvent like acetonitrile (ACN) at a high concentration (e.g., 2 M).

  • Stream B Preparation: Dissolve the diazotising agent (e.g., tert-butyl nitrite, TBN) in ACN to the same concentration.

  • Flow Reactor Setup: Use two syringe pumps to deliver Stream A and Stream B at controlled flow rates into a T-mixer.

  • Reaction Coil: The combined stream immediately enters a temperature-controlled reaction coil (e.g., a 14 mL PFA tube). The residence time in the coil is determined by the total flow rate and coil volume (e.g., a 3-minute residence time).

  • Temperature Control: The reaction can often be run safely at temperatures well above 0°C (e.g., 28°C) because the amount of hazardous intermediate present at any given moment is minuscule.[5]

  • Collection: The output stream, now containing the desired product from the quenched intermediate, is collected in a receiving flask.

Benefits of this Approach:

  • Safety: The inventory of the hazardous diazonium species is kept extremely low, eliminating the risk of accumulation and thermal runaway.[4][5]

  • Control: Precise control over stoichiometry, residence time, and temperature leads to higher purity and fewer byproducts.[5]

  • Scalability: To produce more material, you simply run the flow process for a longer duration, rather than using a larger, more dangerous reactor.

Diagram 2: Comparison of Batch vs. Flow for Hazardous Reactions This diagram visually contrasts the high-risk accumulation in batch processing with the inherently safer steady-state of continuous flow.

G Hazardous Intermediate Handling: Batch vs. Flow cluster_batch Batch Process cluster_flow Continuous Flow Process b_reagents Large Volume of Starting Materials b_reactor Large Reactor (High Inventory of Hazardous Intermediate) b_reagents->b_reactor Step 1: Formation b_quench Quenching Step b_reactor->b_quench Step 2: Consumption b_risk High Risk of Accumulation & Runaway b_reactor->b_risk b_product Final Product b_quench->b_product f_streamA Stream A (e.g., Aniline) f_mixer f_streamA->f_mixer f_streamB Stream B (e.g., Nitrite) f_streamB->f_mixer f_reactor Flow Reactor Coil (Minimal Inventory of Hazardous Intermediate) f_mixer->f_reactor Continuous Formation & Consumption f_product Final Product Stream f_reactor->f_product f_safety Inherently Safer: No Accumulation f_reactor->f_safety G start Poor Regioselectivity Observed at Scale check_temp Was there a temperature excursion or poor control compared to lab scale? start->check_temp action_temp Implement stricter temperature control. Consider lowering reaction temp. check_temp->action_temp Yes check_conditions Investigate Kinetic vs. Thermodynamic Control check_temp->check_conditions No re_evaluate Re-evaluate Isomer Ratio Under Optimized Conditions action_temp->re_evaluate action_study Perform small-scale study: Vary temp, time, pH, and addition order to map selectivity. check_conditions->action_study check_solvent Is the current solvent system contributing to the issue? check_conditions->check_solvent action_study->re_evaluate action_solvent Screen alternative solvents (e.g., aprotic vs. protic) to influence reaction pathway. check_solvent->action_solvent action_solvent->re_evaluate accept Ratio Acceptable re_evaluate->accept Success reject Ratio Unacceptable. Consider redesigning starting materials for unambiguous cyclization. re_evaluate->reject Failure

Sources

Technical Support Center: Synthesis Quality Control & Reagent Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-8842-MAT Subject: Troubleshooting Poor Starting Material Quality in Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

"Garbage in, garbage out" is the silent killer of synthetic efficiency. Impure starting materials do not just lower yields; they alter mechanistic pathways, poison catalysts, and complicate downstream purification. This guide provides a forensic approach to diagnosing reagent quality and actionable protocols for remediation, moving beyond simple "purity percentages" to functional suitability.

Module 1: Forensic Diagnosis (The "Is this bottle safe?" Phase)

User Question: The label says 98%, but my reaction failed. How do I validate the actual purity of my starting material without wasting a week on HPLC method development?

Technical Insight: Reliance on vendor Certificates of Analysis (CoA) for opened bottles is a critical error. Oxidation, hygroscopy, and dimerization occur post-seal break. Quantitative NMR (qNMR) is the absolute forensic standard here because it is structurally specific and does not require a response factor calibration curve like LC-MS or GC.

Protocol: Rapid qNMR Purity Assessment

Objective: Determine mass purity with <1% error margin.

  • Internal Standard Selection: Choose a standard that is:

    • High purity (>99.9% TraceCERT® or equivalent).

    • Non-volatile and non-hygroscopic.

    • Has distinct signals (singlets preferred) in a clear region of the spectrum.

    • Recommendation:1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

  • Sample Preparation:

    • Weigh ~10-20 mg of Analyte (

      
      ) and ~5-10 mg of Standard (
      
      
      
      ) directly into the NMR tube or a vial. Precision is key (0.01 mg).
    • Dissolve in appropriate deuterated solvent (e.g., DMSO-

      
       to ensure full solubility of polar impurities).
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds).
    • Scans: 8–16 (sufficient for S/N > 250).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity)
Workflow Visualization: Reagent Assessment Logic

ReagentDiagnosis Start Reagent Assessment Visual Visual Inspection (Color/State) Start->Visual qNMR Run qNMR (Internal Standard) Visual->qNMR Looks suspect or critical step PurityCheck Purity > 95%? qNMR->PurityCheck IdentifyImp Identify Impurity (Water/Oxide/Dimer) PurityCheck->IdentifyImp No Proceed Proceed to Reaction PurityCheck->Proceed Yes Remediate Apply Purification (See Module 2) IdentifyImp->Remediate Reactive Impurity Adjust Adjust Stoichiometry IdentifyImp->Adjust Inert Impurity

Figure 1: Decision matrix for assessing starting material quality before committing to a batch.

Module 2: Remediation (The "Clean Up" Phase)

User Question: My benzaldehyde has crystals in it, and my ether tests positive for peroxides. Can I save them?

Technical Insight: Most "bad" reagents are simply contaminated with their own oxidation or hydrolysis products. The definitive guide for this is Purification of Laboratory Chemicals (Armarego & Chai). Below are the most common remediation protocols required in drug discovery.

Table 1: Common Impurity Remediation Strategies
Reagent ClassCommon ImpurityDiagnostic SignRemediation Protocol (The "Armarego" Standard)
Aldehydes (e.g., Benzaldehyde)Carboxylic Acid (Auto-oxidation)White solid precipitate; broad -OH peak >10 ppm in NMR.Wash & Distill: Wash with 10% NaHCO₃ (removes acid), dry over MgSO₄, then vacuum distill under N₂. Store under inert gas.
Ethers (THF, Et₂O)PeroxidesPositive starch-iodide test (turns blue/black).Ferrous Sulfate Wash: Wash with 5% FeSO₄/H₂SO₄ solution (reduces peroxides), then distill from Na/Benzophenone (if strictly anhydrous needed). Safety: Do not distill if peroxide >100 ppm.[1]
Amines Carbonates/CarbamatesSolid crust on cap; cloudy solution.KOH Distillation: Distill from KOH pellets or CaH₂. The base breaks down carbamates and removes water.
Alkyl Halides HX Acid / Free HalogenYellow/Brown tint; acidic pH.Basic Alumina: Pass through a short plug of basic alumina or wash with dilute NaHCO₃, then dry and distill.
Module 3: The "Dead" Reagent (Organometallics)

User Question: My Grignard reaction didn't initiate, or the yield was 20%. I suspect the reagent degraded.

Technical Insight: Organolithiums (n-BuLi, t-BuLi) and Grignards degrade over time, especially if septa are punctured repeatedly. A "2.5 M" bottle is often 1.8 M after six months. Using the label concentration leads to under-dosing and incomplete conversion.

The Solution: You must titer. The No-D NMR method (Hoye et al.) is superior to colorimetric titration because it is faster, requires no indicator, and visualizes degradation products (like alkoxides).

Protocol: No-D NMR Titration

Reference: Hoye, T. R., et al. Org.[2][3][4][5] Lett.2004 , 6, 2567.[2][3][4][5]

  • Setup:

    • Dry an NMR tube in an oven.

    • Add exactly 100

      
      L of 1,5-Cyclooctadiene (COD)  (or another standard like dry benzene).
      
    • Add exactly 1.5 mL of dry, neat solvent (e.g., dry THF or ether). Do not use deuterated solvent. [3]

  • Titration:

    • Add exactly 100–200

      
      L of the organometallic reagent (e.g., n-BuLi) to the tube under 
      
      
      
      .
    • Shake to mix.

  • Analysis:

    • Run a standard

      
      H NMR (turn off lock/shim on the protonated solvent signal if possible, or just run "uncorrected").
      
    • Integration: Compare the integration of the COD vinyl protons (

      
       5.6, 4H) to the reagent's 
      
      
      
      -protons (e.g.,
      
      
      at
      
      
      -0.1 to -1.0).
  • Calculation:

    
    
    
Visualization: Titration Logic

TitrationLogic Bottle Old Organometallic Bottle Sample Sample + COD (No-D Solvent) Bottle->Sample Aliquot NMR 1H NMR Spectrum Sample->NMR Acquire Calc Calculate Molarity (vs COD Integral) NMR->Calc Integrate Result Adjust Reaction Stoichiometry Calc->Result

Figure 2: Workflow for the No-D NMR titration method using 1,5-cyclooctadiene (COD).

Module 4: Impact on Catalysis (The "Poison" Effect)

User Question: I'm running a Suzuki coupling. Does it matter if my starting bromide is 95% pure if the impurity is just a bit of sulfur?

Technical Insight: Yes, critically. Transition metal catalysts (Pd, Pt, Rh) are "poisoned" by strong sigma-donors. Even 10–50 ppm of sulfur, thiols, or free amines can irreversibly bind to the metal center, deactivating the catalytic cycle. This is why "homeopathic" palladium works in clean systems, but 5 mol% fails in dirty ones.

Mechanism of Failure:

  • Competitive Binding: Impurity (

    
    ) binds Pd stronger than the phosphine ligand.
    
  • Oxidative Addition Block: The

    
     species becomes saturated with impurities and cannot insert into the 
    
    
    
    bond.

Mitigation Strategy:

  • Scavengers: If sulfur is suspected, treat the starting material with CuTC (Copper(I)-thiophene-2-carboxylate) or wash with bleach (oxidizes sulfides to sulfoxides, which bind less strongly).

  • Recrystallization: Mandatory for solid aryl halides used in low-loading catalysis (<1 mol% Pd).

FAQ: Quick Troubleshooting

Q: My reagent is hygroscopic (e.g., t-BuOK). It looks "wet." Can I dry it? A: Generally, no. Once alkoxides absorb water, they form hydroxides (


). Drying removes the alcohol but leaves the KOH impurity, which alters basicity. Discard and buy fresh , or sublime if the compound allows.

Q: The reagent is a different color than the last batch (e.g., yellow instead of white). A: Color is a sensitive but non-quantitative indicator. Trace conjugated impurities (ppm level) can cause intense yellowing without affecting bulk stoichiometry. Run a qNMR. If purity is >98%, the color is likely cosmetic and acceptable for non-photochemical reactions.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[6]

  • Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[2][3][4] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium (RLi), RMgX, and LDA Solutions.[2][3][4][5] Organic Letters, 6(15), 2567–2570.[3][4][5]

  • BIPM (Bureau International des Poids et Mesures). (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved from

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.

Sources

strategies to improve atom economy in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Optimization Center

Module 1: The "Zero-Waste" Directive (Atom Economy Analysis)

Current Status: Traditional pyrazole synthesis (e.g., Knorr condensation) is robust but atom-inefficient. It generates stoichiometric waste (water, salts) and often requires pre-functionalized starting materials (halides, boronic acids), further degrading the Atom Economy (AE).

The Optimization Goal: Shift from Condensation (High Waste) to Addition/Multicomponent (High Retention) strategies.

Comparative Efficiency Metrics
MethodologyReaction TypeAtom Economy (AE)Waste ProfilePrimary Bottleneck
Knorr Synthesis Condensation~70-80%

, Salts
Regioselectivity (Yield loss)
Suzuki Coupling Cross-Coupling<50%Boronic waste, HalidesPre-functionalization required
[3+2] Cycloaddition Addition100% (Theoretical) None (Ideal)Safety (Diazo handling)
C-H Activation Functionalization>90%

or AcOH
Catalyst deactivation
Module 2: Troubleshooting & FAQs
Ticket #001: "I am getting a 1:1 mixture of regioisomers in my condensation reaction."

Diagnosis: In Knorr synthesis using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the nucleophilic attack is governed by subtle steric vs. electronic differences, often leading to poor selectivity. Resolution Strategy:

  • Solvent Switch (The Fluorine Effect): Switch your solvent from Ethanol/Methanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

    • Mechanism:[1][2][3] Fluorinated solvents are strong hydrogen bond donors (HBD). They selectively coordinate to the most basic carbonyl oxygen, increasing its electrophilicity and directing the initial hydrazine attack to that specific carbon.

    • Expected Result: Regioselectivity often improves from ~1:1 to >90:10.

  • Surrogate Substrates: Replace 1,3-diketones with

    
    -enaminones . The distinct electronic difference between the amino and carbonyl groups forces a single reaction pathway.
    
Ticket #002: "My C-H activation catalyst dies before full conversion."

Diagnosis: Palladium or Copper catalysts in direct C-H arylation of pyrazoles often suffer from poisoning by the pyrazole nitrogen (acting as a sponge) or aggregation into inactive black particles. Resolution Strategy:

  • Ligand Shielding: Use bulky, electron-rich ligands (e.g., DavePhos or

    
    ) to prevent the formation of stable, inactive 
    
    
    
    complexes.
  • C-5 Blocking: If C-H activation is desired at C-4, ensure C-5 is blocked or sterically hindered; otherwise, the more acidic C-5 proton will dominate the metalation, leading to side products that sequester the catalyst.

  • Oxidant Choice: Switch from

    
     (which generates stoichiometric solid waste) to Silver Carbonate (
    
    
    
    )
    or, for maximum atom economy, molecular Oxygen (
    
    
    )
    in flow conditions.
Ticket #003: "How do I avoid diazo hazards in [3+2] cycloadditions?"

Diagnosis: While [3+2] cycloadditions offer 100% AE, handling isolated diazo compounds is dangerous. Resolution Strategy: Use In-Situ Generation .

  • Protocol: Generate the nitrile imine or diazo species in situ from hydrazonoyl halides or tosylhydrazones using a mild base. This maintains the high atom economy of the cycloaddition without accumulating explosive intermediates.

Module 3: Visual Logic & Decision Pathways
Figure 1: Strategic Decision Matrix for High-AE Pyrazole Synthesis

Caption: A logic flow for selecting the optimal synthetic route based on substrate availability and atom economy goals.

PyrazoleStrategy Start Start: Select Substrate Class Dicarbonyl 1,3-Dicarbonyls Start->Dicarbonyl Alkyne Alkynes / Alkenes Start->Alkyne PrePyrazole Pre-formed Pyrazole Start->PrePyrazole Knorr Knorr Condensation (Low AE, Regio Issues) Dicarbonyl->Knorr Standard Cyclo [3+2] Cycloaddition (100% AE) Alkyne->Cyclo + Dipole CHAct C-H Activation (High Step Economy) PrePyrazole->CHAct Functionalization SolventFix Use HFIP/TFE (Fixes Regio) Knorr->SolventFix Optimize Regio Diazo Diazo / Nitrile Imine Cyclo->Diazo In-situ Gen Directing Directing Group Strategy CHAct->Directing Regio Control

Figure 2: Mechanism of Regioselective Copper(I)-Catalyzed Cycloaddition (CuAAC Analog)

Caption: The catalytic cycle for [3+2] cycloaddition, demonstrating the metallacycle intermediate that enforces regioselectivity.

CuMechanism Step1 Cu(I) Acetylide Formation Step2 Coordination of Diazo/Azide Step1->Step2 Step3 Metallacycle Intermediate Step2->Step3 Regio-determining Step4 Reductive Elimination Step3->Step4 Step4->Step1 Regenerate Catalyst Product 1,4-Disubstituted Pyrazole Step4->Product

Module 4: Validated Experimental Protocols
Protocol A: One-Pot Multicomponent Green Synthesis (High AE)

Objective: Synthesis of pyranopyrazoles using water as a solvent (Green Chemistry). Atom Economy:[1][4][5][6][7] High (Water is the only byproduct).

  • Reagents:

    • Ethyl acetoacetate (1.0 mmol)[5]

    • Hydrazine hydrate (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)[5]

    • Malononitrile (1.0 mmol)[5]

    • Catalyst: Sodium Benzoate (10 mol%) or uncatalyzed in boiling water.

    • Solvent: Water (5 mL).

  • Procedure:

    • Step 1: Charge a 25 mL round-bottom flask with ethyl acetoacetate and hydrazine hydrate in water. Stir for 5-10 mins at RT (Formation of pyrazolone intermediate).

    • Step 2: Add the aromatic aldehyde, malononitrile, and catalyst.[5]

    • Step 3: Reflux at 100°C for 20–40 minutes. Monitor by TLC.[5][8][9]

    • Step 4: Cool to room temperature. The solid product precipitates out.[9]

    • Step 5: Filter the solid and wash with cold water/ethanol.

  • Validation:

    • Yield: Typically 85-95%.

    • AE Calculation: Sum of MW(Reactants)

      
       MW(Product). Only 2 equiv of 
      
      
      
      lost.
Protocol B: Regioselective Synthesis via Fluorinated Solvents

Objective: Solving the regioisomer issue in Knorr synthesis.

  • Reagents:

    • Unsymmetrical 1,3-diketone (1.0 equiv)[9]

    • Methylhydrazine (1.1 equiv)[9]

    • Solvent: HFIP (Hexafluoroisopropanol) (0.2 M concentration).

  • Procedure:

    • Step 1: Dissolve the diketone in HFIP.[9]

    • Step 2: Add methylhydrazine dropwise at 0°C.

    • Step 3: Allow to warm to RT and stir for 2 hours.

    • Step 4: Evaporate solvent (HFIP can be recovered/distilled).

  • Validation:

    • Regioselectivity: Analyze crude by

      
       NMR.[9] Expect >95:5 ratio favoring the isomer where the hydrazine 
      
      
      
      attacks the most electron-deficient carbonyl (activated by HFIP).
Module 5: References
  • BenchChem. (2025).[8][9] Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Link

  • Kumar, N., et al. (2024).[10] "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative." Current Green Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis: Recent Advances and Protocols. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link

  • MDPI. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules. Link

Sources

refining purification methods for 3-Methyl-5-p-tolyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refining Purification Protocols & Troubleshooting

Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 3-Methyl-5-p-tolyl-1H-pyrazole . This molecule, a scaffold in kinase inhibitor discovery and agrochemical synthesis, presents distinct purification challenges due to its amphoteric nature and tautomeric equilibrium.

This guide moves beyond standard textbook procedures. It addresses the specific "pain points" reported by our user base: persistent oiling during crystallization, peak tailing on silica, and trace hydrazine contamination.

Module 1: The Crystallization Workbench

Issue: “My crude product separates as a sticky oil instead of crystals, even after cooling.”

Root Cause Analysis

Aryl pyrazoles often "oil out" (undergo liquid-liquid phase separation) before crystallizing because the metastable oil phase is energetically accessible when supersaturation is too high. This is exacerbated by:

  • Impurities: Unreacted diketones disrupt the crystal lattice.

  • Cooling Rate: Rapid cooling traps the molecule in an amorphous state.

  • Tautomerism: The N-H proton shift (

    
    ) can create lattice disorder.
    
Troubleshooting Protocol: The "Slow-Cool" Seeding Method

Do not use simple evaporation. Use a binary solvent system with strict thermodynamic control.

Recommended Solvent System: Ethanol (Good Solvent) / Water (Anti-solvent) OR Ethyl Acetate / Hexanes.

StepActionTechnical Rationale
1. Dissolution Dissolve crude oil in minimal boiling Ethanol (95%) .Ensures complete molecular dispersion.
2. The Cloud Point Add warm Water dropwise until a faint, persistent turbidity appears.Brings the system exactly to the saturation limit (

).
3. Re-solubilization Add 1-2 drops of Ethanol to clear the solution.Moves the system slightly into the undersaturated zone to prevent immediate crashing.
4. Seeding Cool to RT. Add a seed crystal. If unavailable, scratch the glass surface.Provides a nucleation site, lowering the activation energy (

) for crystallization.
5. Insulation Wrap the flask in foil/cotton and let it stand undisturbed for 12-24 hours.Slow cooling prevents "oiling out" by allowing the crystal lattice to organize selectively.
Decision Logic: Handling Oiling Out

Use the following workflow to recover product if it oils out again.

RecrystallizationLogic Start Crude Mixture Solvent Dissolve in Hot Ethanol Start->Solvent AntiSolvent Add Water to Turbidity Solvent->AntiSolvent Cool Cool Slowly AntiSolvent->Cool Check State Check Cool->Check Crystals Crystals Formed Check->Crystals Solid Oil Oiled Out Check->Oil Liquid Phase Reheat Reheat to Redissolve Oil->Reheat MoreSolvent Add 5% More Ethanol Reheat->MoreSolvent Seed Add Seed Crystal MoreSolvent->Seed Seed->Cool

Figure 1: Decision matrix for recovering crystalline material from an oiled-out phase.

Module 2: Chromatography Clinic

Issue: “I see severe peak tailing on TLC and Flash Chromatography. The product smears across the column.”

Root Cause Analysis

Pyrazoles are basic (or amphoteric). The lone pair on the pyridine-like nitrogen (


) interacts via hydrogen bonding with the acidic silanol groups (

) on the silica surface. This secondary interaction causes non-linear adsorption isotherms (tailing).
The Solution: Mobile Phase Modifiers

You must block the active silanol sites.

Protocol:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Elution: Run the column with 0.5% TEA in the mobile phase (e.g., Hexane:EtOAc + 0.5% TEA).

  • Alternative: If TEA is undesirable, use Dichloromethane (DCM) / Methanol (95:5) . Methanol is protic and competes for silanol sites, reducing tailing.

Data:


 Value Optimization 
| Solvent System | 

(No Modifier) |

(+ 1% TEA) | Observation | | :--- | :--- | :--- | :--- | | Hexane:EtOAc (3:1) | 0.25 (Streaking) | 0.32 (Compact) | Recommended | | DCM:MeOH (98:2) | 0.40 (Tailing) | 0.45 (Sharp) | Good for polar impurities | | Toluene:Acetone (4:1) | 0.30 (Broad) | 0.35 (Sharp) | Alternative if EtOAc fails |

Module 3: Chemical Scavenging (Impurity Removal)

Issue: “The product has a persistent yellow color and NMR shows trace hydrazine signals.”

Root Cause Analysis
  • Color: Often due to oxidation of unreacted hydrazine or diketone oligomers.

  • Hydrazine: Hydrazine hydrate is toxic and sticks to pyrazoles due to similar polarity.

The "Acetone Quench" Technique

Do not rely solely on washing. Chemically convert the hydrazine.[1]

  • The Quench: Before the final workup, add Acetone (2-3 eq relative to excess hydrazine) to the reaction mixture.

  • Mechanism: Acetone reacts with hydrazine to form acetone azine or hydrazone.

  • Separation: These derivatives are significantly less polar than the pyrazole and much more soluble in non-polar organic solvents (Hexane/Ether), making them easy to wash away or separate via column.

Acid-Base Extraction Workflow

Pyrazoles are weak bases (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 for the conjugate acid). We can use this for purification.[2][3][4][5]

ExtractionWorkflow Crude Crude in Organic Solvent (EtOAc/Ether) AcidWash Wash with 1M HCl Crude->AcidWash Layers Phase Separation AcidWash->Layers OrgLayer Organic Layer (Contains Non-Basic Impurities) Layers->OrgLayer Discard AqLayer Aqueous Layer (Contains Pyrazole HCl Salt) Layers->AqLayer Keep Base Basify with NaOH/NaHCO3 to pH 9-10 AqLayer->Base Extract Extract into EtOAc & Evaporate Base->Extract Final Pure Pyrazole Extract->Final

Figure 2: pH-swing extraction to isolate basic pyrazoles from neutral/acidic impurities.

Frequently Asked Questions (FAQs)

Q: My NMR shows broad peaks for the N-H and the methyl group. Is it impure? A: Not necessarily. This is likely tautomeric broadening . In solution (


), the proton hops between 

and

.
  • Verification: Run the NMR in DMSO-

    
      or cool the sample to -40°C. This slows the exchange, sharpening the peaks into distinct tautomers.
    

Q: What is the expected melting point? A: Literature values for 3-methyl-5-p-tolyl-1H-pyrazole derivatives typically range between 130°C - 135°C (e.g., 132-133°C for benzyl derivatives). If your MP is <120°C, you likely have solvent occlusion or unreacted diketone.

Q: Can I use Toluene for recrystallization? A: Yes, but Toluene often requires lower temperatures (-20°C) to induce high yields. It is excellent for removing polar impurities but less effective for removing non-polar oligomers compared to Ethanol/Water.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of heterocycle synthesis and tautomerism).
  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Organic Syntheses. (2011). Synthesis of 3,5-Disubstituted Pyrazoles. Org.[2][6] Synth. 88, 79-91. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[7] Retrieved from

  • Restek Chromatography Center. (2018). LC Troubleshooting: Tailing Peaks and Secondary Silanol Interactions. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3-Methyl-5-p-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Rationale for Investigating 3-Methyl-5-p-tolyl-1H-pyrazole (PMP-1) as a Novel Anticancer Agent

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives have garnered significant attention in oncology for their demonstrated ability to target a wide array of cancer-associated pathways.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), disruption of microtubule dynamics by targeting tubulin, and modulation of key signaling cascades involving EGFR and other kinases.[1][3]

This guide focuses on a specific, novel derivative: 3-Methyl-5-p-tolyl-1H-pyrazole , which we will refer to as PMP-1 . Given the established anticancer potential of the pyrazole core, PMP-1 represents a promising candidate for investigation. The substituents on the pyrazole ring—a methyl group at position 3 and a p-tolyl group at position 5—are key determinants of its potential bioactivity, influencing factors such as steric hindrance, electronic properties, and binding affinity to target proteins.

This document serves as a comprehensive roadmap for researchers and drug development professionals to rigorously validate the anticancer activity of PMP-1. We will outline a series of self-validating experimental protocols, provide a framework for comparing its performance against established anticancer agents, and explain the scientific rationale behind each step.

The Comparative Landscape: Benchmarking PMP-1's Performance

To ascertain the therapeutic potential of PMP-1, its activity must be benchmarked against both standard-of-care chemotherapeutics and other pyrazole-based compounds. This comparative approach is essential for understanding its relative potency and selectivity.

Selected Comparators:

  • Doxorubicin: A well-established chemotherapeutic agent known to induce DNA damage and apoptosis. It serves as a positive control for general cytotoxicity.

  • Celecoxib: A clinically approved anti-inflammatory drug with a pyrazole core that also exhibits anticancer properties, primarily through the inhibition of COX-2.[4]

  • AT7519: A potent, multi-CDK inhibitor built around a pyrazole scaffold, highlighting the potential of this class to target cell cycle machinery.[4]

  • Compound 6 (a 3,4-diaryl pyrazole derivative): A highly potent tubulin polymerization inhibitor, demonstrating the diverse mechanisms of action within the pyrazole family.[1]

Experimental Validation Workflow: A Phased Approach

The validation of PMP-1's anticancer activity should follow a logical, stepwise progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies a Synthesize and Characterize PMP-1 b In Vitro Cytotoxicity Screening (MTT Assay) a->b Test on Cancer Cell Panel c Apoptosis Assay (Annexin V/PI) b->c If IC50 is promising d Cell Cycle Analysis c->d e Western Blot Analysis d->e Investigate key proteins f In Vivo Xenograft Models e->f g Target Identification Studies e->g

Caption: A typical workflow for validating a novel anticancer compound.

Part 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of PMP-1 across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which serves as an indicator of cell viability.

A diverse panel of cell lines should be selected to represent different cancer types (e.g., breast, lung, colon). For this guide, we will consider the following:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HCT-116: Colorectal carcinoma

  • HEK293: A non-cancerous human embryonic kidney cell line to assess selectivity.

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[5] A lower IC50 value indicates greater potency.

Illustrative Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (HEK293/HCT-116)
PMP-1 (Hypothetical) 8.512.315.17.9> 50> 6.3
Doxorubicin0.50.81.20.62.54.2
Celecoxib[4]25.2 - 37.225.3-~37--
AT7519[4]~0.2-~0.20.04 - 0.94--
Compound 6[1]0.00006-0.00025-----

Note: The data for PMP-1 is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, PMP-1 shows promising activity, particularly against colon cancer (HCT-116), with an IC50 value in the single-digit micromolar range. Its lower toxicity in the non-cancerous HEK293 cell line suggests a favorable selectivity index compared to the standard chemotherapeutic, Doxorubicin. However, its potency is less than that of the highly targeted inhibitors AT7519 and Compound 6.

Part 2: Elucidating the Mechanism of Action

If the cytotoxicity screening yields promising results, the next logical step is to investigate how PMP-1 induces cell death.

A. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[7][8]

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.

B. Cell Cycle Analysis

Many anticancer agents, particularly those targeting kinases like CDKs, exert their effects by causing cell cycle arrest.[3] Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5] An accumulation of cells in a specific phase after treatment with PMP-1 would suggest interference with cell cycle progression.

Illustrative Mechanistic Insights

AssayObservation with PMP-1 (Hypothetical)Interpretation
Annexin V/PI AssayDose-dependent increase in Annexin V-positive cells.PMP-1 induces apoptosis.
Cell Cycle AnalysisAccumulation of cells in the G2/M phase.PMP-1 may interfere with microtubule formation or the G2/M checkpoint.
Part 3: Investigating Molecular Targets and Signaling Pathways

The final step in this in vitro validation is to probe the molecular changes within the cancer cells upon treatment with PMP-1. Western blotting is a powerful technique to quantify the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Potential Signaling Pathway for Investigation:

Given that many pyrazole derivatives induce apoptosis, a logical starting point is the intrinsic (mitochondrial) apoptosis pathway.[1]

G PMP1 PMP-1 Bcl2 Bcl-2 (Anti-apoptotic) PMP1->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PMP1->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway modulated by PMP-1.

Key Proteins to Analyze via Western Blot:

  • Bcl-2 family proteins: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.

  • Caspases: Cleaved Caspase-3 and Cleaved PARP. The cleavage of these proteins indicates the activation of the execution phase of apoptosis.

  • Cell Cycle Regulators: Cyclin B1 and CDK1. A decrease in these proteins could explain a G2/M arrest.

Detailed Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of PMP-1 and comparator drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with PMP-1 at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]

Cell Cycle Analysis
  • Cell Treatment: Treat cells in a 6-well plate with PMP-1 at its IC50 concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5]

  • Staining: Wash the cells with PBS and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of 3-Methyl-5-p-tolyl-1H-pyrazole (PMP-1) as a potential anticancer agent. By following a systematic approach of cytotoxicity screening, mechanistic elucidation, and molecular target analysis, researchers can generate the critical data needed to establish its efficacy and mode of action.

Positive and compelling results from these in vitro studies would provide a strong rationale for advancing PMP-1 to more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies in animal models. Further investigations could also focus on detailed structure-activity relationship (SAR) studies to optimize the pyrazole scaffold for improved potency and selectivity. The ultimate goal is the development of novel, effective, and less toxic cancer therapeutics, and the pyrazole core, as exemplified by the potential of PMP-1, remains a highly promising starting point for this endeavor.

References

[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved February 18, 2026, from [3] Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Retrieved February 18, 2026, from [4] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. (n.d.). Retrieved February 18, 2026, from [2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved February 18, 2026, from [5] In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.). Retrieved February 18, 2026, from [7] In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). Retrieved February 18, 2026, from [8] In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved February 18, 2026, from [6] (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved February 18, 2026, from

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A Comparative Guide to COX-2 Inhibition: 3-Methyl-5-p-tolyl-1H-pyrazole versus Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of the Pyrazole Scaffold in COX-2 Selectivity

The pyrazole ring is a privileged scaffold in the design of selective COX-2 inhibitors.[1] Its unique five-membered heterocyclic structure provides a rigid and versatile framework for the strategic placement of substituents that can differentially interact with the active sites of the COX isoforms. Celecoxib, a diaryl-substituted pyrazole, exemplifies this principle. Its structure allows it to fit into the larger, more flexible active site of COX-2, while its bulkier substituents hinder its entry into the narrower channel of the COX-1 active site.[2] This structural difference is the basis for its selective inhibition of COX-2, which is primarily responsible for the synthesis of pro-inflammatory prostaglandins.[1]

Celecoxib: A Clinical Benchmark for Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1] This selectivity is clinically significant as it reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that also inhibit the gastroprotective functions of COX-1.[1] The chemical structure of celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring with a p-tolyl group at the 5-position and a trifluoromethyl group at the 3-position. A key pharmacophore for its COX-2 selectivity is the sulfonamide (-SO2NH2) group on the N-phenyl ring, which interacts with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.

The inhibitory potency and selectivity of celecoxib against COX-1 and COX-2 have been extensively characterized.

Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib4.0 - 15.00.04 - 0.1526 - 375

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[3]

3-Methyl-5-p-tolyl-1H-pyrazole: A Structural Analysis and Inferred Potential

3-Methyl-5-p-tolyl-1H-pyrazole shares the core pyrazole scaffold with celecoxib, featuring a methyl group at the 3-position and a p-tolyl group at the 5-position.

Figure 1: Chemical Structures of Celecoxib and 3-Methyl-5-p-tolyl-1H-pyrazole.

A critical difference is the absence of the N-phenyl-sulfonamide moiety in 3-Methyl-5-p-tolyl-1H-pyrazole. Structure-activity relationship studies on numerous pyrazole derivatives have established that the N-1 substituent plays a crucial role in COX-2 selectivity and potency. The sulfonamide group, in particular, is a key determinant for high-affinity binding to the secondary pocket of the COX-2 active site.

Without this key pharmacophore, it is reasonable to hypothesize that 3-Methyl-5-p-tolyl-1H-pyrazole would exhibit significantly lower affinity and selectivity for COX-2 compared to celecoxib. While the p-tolyl group at the 5-position is a common feature in many COX-2 inhibitors and contributes to binding in the primary hydrophobic channel, the lack of a suitable group at the N-1 position to interact with the selectivity pocket of COX-2 would likely result in weaker inhibition.

To definitively determine the COX-2 inhibitory potential of 3-Methyl-5-p-tolyl-1H-pyrazole, empirical testing is necessary. The following section provides a detailed protocol for a standard in vitro COX inhibition assay.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes. This is a crucial step in characterizing the potency and selectivity of potential anti-inflammatory agents.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Test Compound Stock (in DMSO) - Enzyme (COX-1 or COX-2) - Assay Buffer - Arachidonic Acid (Substrate) - Heme Cofactor plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Heme - Add COX-1 or COX-2 Enzyme reagent_prep->plate_setup inhibitor_add Add Test Compound (serial dilutions) plate_setup->inhibitor_add pre_incubation Pre-incubate (15 min, RT) to allow inhibitor binding inhibitor_add->pre_incubation reaction_init Initiate Reaction: Add Arachidonic Acid pre_incubation->reaction_init measurement Measure Product Formation (e.g., Colorimetric or Fluorometric) reaction_init->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measurement->data_analysis

Figure 2: Workflow for an In Vitro COX Inhibition Assay.

Materials:

  • Test compound (e.g., 3-Methyl-5-p-tolyl-1H-pyrazole) dissolved in DMSO

  • Celecoxib (as a positive control)

  • Human recombinant COX-1 and COX-2 enzymes[4]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]

  • Heme cofactor[4]

  • Arachidonic acid (substrate)[4]

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay)[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and celecoxib by serial dilution in assay buffer. Prepare the enzyme, heme, and arachidonic acid solutions according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and heme.

    • 100% Activity wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Add assay buffer, heme, enzyme, and various concentrations of the test compound or celecoxib.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank wells.

  • Measurement: Immediately measure the absorbance (for a colorimetric assay) or fluorescence (for a fluorometric assay) at the appropriate wavelength over a period of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Celecoxib stands as a well-validated and highly selective COX-2 inhibitor, with its efficacy and safety profile extensively documented. Its chemical structure, particularly the N-phenyl-sulfonamide group, is integral to its selective interaction with the COX-2 enzyme.

In contrast, 3-Methyl-5-p-tolyl-1H-pyrazole, while sharing the core pyrazole heterocycle, lacks the key structural motifs that are known to confer high potency and selectivity for COX-2. Based on established structure-activity relationships, it is predicted to be a significantly weaker and less selective COX-2 inhibitor than celecoxib.

However, empirical data is paramount in drug discovery. The provided experimental protocol for an in vitro COX inhibition assay offers a clear and robust method for researchers to quantitatively assess the activity of 3-Methyl-5-p-tolyl-1H-pyrazole and other novel pyrazole derivatives. Such studies are essential to validate or refute SAR-based predictions and to identify new lead compounds in the ongoing quest for safer and more effective anti-inflammatory therapeutics.

References

  • Patsnap Synapse. What is the mechanism of Celecoxib? July 17, 2024.
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  • Semantic Scholar. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. September 20, 2022.
  • Taylor & Francis Online. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. November 27, 2023.
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A Comparative Guide to Pyrazole Synthesis: Methodologies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a wide array of pharmaceuticals, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1][2] The efficacy of pyrazole synthesis is, therefore, a critical consideration for researchers in drug development. This guide provides a detailed comparative analysis of key methodologies for the synthesis of pyrazoles, offering insights into the mechanistic nuances, practical experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal method for their specific needs.

The Knorr Pyrazole Synthesis: A Classic Revisited

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a widely used method for preparing substituted pyrazoles.[3]

Mechanistic Insight

The Knorr synthesis is typically acid-catalyzed.[3][4] The reaction begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][5]

Factors influencing regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway.[5]

  • Electronic Effects: The reactivity of the carbonyl carbons is influenced by electron-withdrawing or electron-donating groups.[5]

  • Reaction pH: Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. In acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[5]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer compared to conventional solvents like ethanol.

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation (+ Hydrazine, H+) Hydrazine Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective agent, via the Knorr reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Reaction Initiation: Add phenylhydrazine (1 equivalent) to the solution. The reaction is slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Edaravone.[6]

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines is another fundamental route to pyrazoles. This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[1][7]

Mechanistic Insight

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclocondensation to form the five-membered pyrazoline ring. The final step is the oxidation of the pyrazoline to the corresponding pyrazole. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.

Chalcone_to_Pyrazole alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone Pyrazoline Intermediate Pyrazoline Intermediate alpha,beta-Unsaturated Ketone->Pyrazoline Intermediate Michael Addition & Cyclocondensation Hydrazine Hydrazine Pyrazole Pyrazole Pyrazoline Intermediate->Pyrazole Oxidation

Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles
  • Epoxidation: Treat a β-arylchalcone (1 equivalent) with hydrogen peroxide to form the corresponding epoxide.

  • Pyrazoline Formation: Add hydrazine hydrate to the epoxide. This will lead to the formation of the pyrazoline intermediate.

  • Dehydration/Oxidation: Dehydration of the pyrazoline intermediate yields the desired 3,5-diaryl-1H-pyrazole.[1]

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient and atom-economical method for constructing the pyrazole ring.[8][9][10] This reaction often exhibits excellent regioselectivity.[11]

Mechanistic Insight

This reaction is a concerted [3+2] cycloaddition where the diazo compound acts as the 1,3-dipole and the alkyne is the dipolarophile. The reaction of monosubstituted diazomethanes with alkynes can lead to unstable 3H-pyrazoles, which then undergo a 1,5-sigmatropic shift to yield the stable aromatic pyrazole.[8]

Dipolar_Cycloaddition Diazo Compound Diazo Compound 3H-Pyrazole 3H-Pyrazole Diazo Compound->3H-Pyrazole [3+2] Cycloaddition Alkyne Alkyne Pyrazole Pyrazole 3H-Pyrazole->Pyrazole 1,5-Sigmatropic Shift

Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles
  • Reactant Mixture: In a 5 mL microwave process vial, mix the diazo compound (e.g., ethyl diazoacetate, 1 mmol) and the acetylene derivative (10 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor with magnetic stirring for 10–45 minutes at 120–140 °C.[8]

  • Work-up: Recover the excess acetylene by distillation under reduced pressure.

  • Purification: Treat the reaction mixture with dichloromethane (CH2Cl2) and then concentrate in vacuo to obtain the pyrazole product.[8]

Modern Methodologies: The Rise of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over traditional heating methods.[12] In the context of pyrazole synthesis, MAOS consistently demonstrates a dramatic reduction in reaction times and often leads to improved yields.[12] This is attributed to the direct and efficient heating of the reaction mixture by microwaves, which bypasses the slower process of thermal conduction inherent in conventional heating.[12]

Experimental Protocol: Microwave-Assisted Synthesis from Tosylhydrazones
  • Reactant Mixture Preparation: In a 40 mL Pyrex tube, combine the tosylhydrazone of the α,β-unsaturated carbonyl compound (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).[12]

  • Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (30 mg/mmol of the organic substrate) to enhance energy transfer.[12]

  • Microwave Irradiation: Place the reaction mixture in the microwave cavity and irradiate with stirring at 130 °C. The temperature is maintained by modulating the microwave power.[12]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion (typically within a few minutes), the product is isolated using standard purification techniques.[12]

Comparative Analysis of Synthesis Methodologies

MethodologyStarting MaterialsKey AdvantagesKey DisadvantagesTypical Conditions
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesVersatile, simple, well-establishedPotential for regioisomeric mixtures, can require harsh conditionsAcid or base catalysis, conventional heating
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehydes/ketones, HydrazinesReadily available starting materialsOften requires a separate oxidation step, potential for side reactionsMulti-step, may require oxidizing agents
1,3-Dipolar Cycloaddition Diazo compounds, AlkynesHigh atom economy, often high regioselectivity, mild conditions possibleDiazo compounds can be hazardous, limited availability of some alkynesThermal or catalytic, solvent-free options
Microwave-Assisted Synthesis Various (Tosylhydrazones, etc.)Drastically reduced reaction times, often higher yields, energy efficientRequires specialized equipment, potential for localized overheatingMicrowave irradiation, often at elevated temperatures and pressures

Conclusion

The synthesis of pyrazoles is a well-developed field with a variety of robust methodologies available to the modern chemist. The classical Knorr synthesis and reactions involving α,β-unsaturated carbonyls remain valuable for their simplicity and the accessibility of starting materials. However, for rapid and efficient synthesis, particularly in a drug discovery setting, modern techniques like 1,3-dipolar cycloadditions and microwave-assisted organic synthesis offer significant advantages in terms of reaction time, yield, and often, regioselectivity.[8][12] The choice of the most appropriate method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. The "green" chemistry aspects of MAOS, such as reduced energy consumption and the potential for solvent-free reactions, also align with modern sustainable laboratory practices.[12]

References

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem. 12

  • Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1961. 8

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

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  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

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A Researcher's Guide to Navigating Pyrazole Regioisomerism: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable array of therapeutic agents.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a versatile template for chemists to build upon. However, the synthesis of substituted pyrazoles often yields a challenging yet critical chemical feature: regioisomerism. The precise placement of substituents around the pyrazole core is not a trivial matter; it can profoundly dictate the molecule's interaction with biological targets, turning a potent drug into an inactive compound, or vice-versa.

This guide provides an in-depth comparison of the biological activities of pyrazole regioisomers, moving beyond a simple catalog of compounds. We will explore the underlying principles of why these structural nuances matter, grounded in experimental data and established structure-activity relationships (SAR). This resource is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of the pyrazole scaffold by understanding the critical impact of its isomeric forms.

The Foundation: Understanding Pyrazole Regioisomerism

The synthesis of polysubstituted pyrazoles, commonly through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can theoretically produce two different regioisomers.[3] The orientation of the substituents relative to the two nitrogen atoms defines the isomer. For a 1,3,5-trisubstituted pyrazole, for example, the key distinction lies in which nitrogen atom bears the substituent (N1) and which positions on the carbon backbone (C3, C4, C5) hold the other groups. This seemingly small change dramatically alters the molecule's electronic distribution, hydrogen bonding capability, and overall three-dimensional shape.

Case Study: Anti-Inflammatory Activity and COX-2 Inhibition

Perhaps the most classic illustration of pyrazole regioisomerism's importance is in the field of anti-inflammatory drugs, specifically selective cyclooxygenase-2 (COX-2) inhibitors.[4] The COX-2 enzyme has a larger, more accommodating active site than its COX-1 isoform, a feature exploited by diarylheterocyclic inhibitors like the pyrazole-based drug Celecoxib.[5]

The therapeutic success of Celecoxib hinges on its 1,5-diaryl substitution pattern. The N1-phenyl group and the C5-phenyl group orient the critical C3-trifluoromethyl and C4-sulfonamide moieties for optimal binding within the COX-2 active site. The sulfonamide group is particularly important, as it binds to a secondary pocket present in COX-2 but not COX-1, conferring selectivity.[6]

Let's consider the regioisomer of Celecoxib, where the substituents at the 3 and 5 positions are swapped. Experimental studies have shown that this regioisomer is a significantly less potent and selective COX-2 inhibitor.[6] The altered arrangement misaligns the key pharmacophores, preventing the crucial sulfonamide interaction in the selectivity pocket.

Comparative COX-2 Inhibition Data

CompoundRegioisomeric ClassCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Celecoxib 1,5-Diarylpyrazole40[7]>15,000>375
SC-58125 (Regioisomer) 1,3-Diarylpyrazole770[6]>100,000>130
Deracoxib 1,5-Diarylpyrazole-->48-fold selective for COX-2 over COX-1[7]

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

Case Study: Kinase Inhibition

The pyrazole ring is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[8] The N1 nitrogen often acts as a hydrogen bond acceptor, while the N2-H can act as a donor, forming critical interactions with the kinase hinge region in the ATP-binding site. The substitution pattern on the pyrazole dictates the orientation of these interactions and the trajectory of other substituents into different pockets of the active site.

For example, in the development of inhibitors for understudied kinases like CDK16, researchers started with a promiscuous N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine scaffold.[9] They found that even small modifications, such as adding alkyl groups to different positions on the pyrazole ring, had profound effects on the inhibitor's selectivity profile. An N-methyl group on the pyrazole might be tolerated, while a C5-cyclopropyl group could drastically shift the selectivity away from or towards certain kinases. This is because these substituents influence the electronics of the ring and create steric interactions that favor binding to some kinases over others.[9]

The development of Afuresertib, an Akt kinase inhibitor, also highlights this principle. The design evolved from a thiophene-based hit to a pyrazole-containing molecule, which was found to provide a critical single hydrogen bond to the kinase hinge region, improving potency.[8] Swapping the positions of substituents on this pyrazole core would disrupt this precise interaction, leading to a loss of activity.

Case Study: Antimicrobial Activity

In the search for new antimicrobial agents, pyrazole derivatives have shown significant promise against a range of bacteria and fungi.[10][11] Here too, regioisomerism is a determining factor in efficacy.

A study on 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated that the biological activity is highly dependent on the nature and position of the substituents.[12] For instance, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against the fungus Candida parapsilosis than the standard drug fluconazole.[12] Its regioisomer, with the aryl groups swapped between the N1 and C5 positions, would likely exhibit a different activity profile due to altered interactions with the fungal target enzyme.

Another study investigating 1,3,5-trisubstituted pyrazoles found that compounds with electronegative groups (like chloro or bromo) on the phenyl rings at the C3 and C5 positions were essential for potent antifungal activity.[13][14]

Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundRegioisomeric ClassTarget OrganismMIC (µmol/mL)Reference Drug (MIC)
Compound 16 1,5-disubstituted pyrazoleC. parapsilosis0.015[12]Fluconazole (0.020)
Compound 21 1,5-disubstituted pyrazoleE. coli0.038[12]Ampicillin (0.033)

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are paramount. Below are representative protocols for evaluating the biological activities discussed.

Protocol 1: In Vitro Human COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values for test compounds against COX-1 and COX-2.

G A Prepare Reagents: - Recombinant hCOX-1/hCOX-2 - Arachidonic Acid (Substrate) - Test Compounds (in DMSO) - Assay Buffer B Incubate Enzyme + Inhibitor (15 min at 25°C) A->B C Initiate Reaction (Add Arachidonic Acid) B->C D Incubate Reaction (2 min at 25°C) C->D E Stop Reaction (Add 1M HCl) D->E F Quantify Prostaglandin E2 (PGE2) (Using a competitive ELISA kit) E->F G Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC50 via non-linear regression F->G

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control) to wells containing assay buffer and the respective recombinant human COX-1 or COX-2 enzyme. Incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid (the substrate) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for exactly 2 minutes at 25°C.

  • Reaction Termination: Stop the reaction by adding 1M HCl.

  • Quantification: Measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercially available Prostaglandin E₂ EIA Kit, following the manufacturer's instructions. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate the test microorganism (e.g., S. aureus or C. albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. Leave wells for a positive control (microorganism, no compound) and a negative control (broth only).

  • Inoculation: Add the adjusted microbial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Conclusion and Future Outlook

The evidence is unequivocal: regioisomerism is a critical determinant of the biological activity of pyrazole derivatives. From the precise fit required for selective COX-2 inhibition to the specific hydrogen bonds needed for kinase hinge-binding, the spatial arrangement of substituents dictates molecular function. For researchers in drug discovery, this presents both a challenge and an opportunity. The challenge lies in the synthesis and separation of desired regioisomers, while the opportunity lies in the ability to fine-tune biological activity through rational, structure-based design. As synthetic methodologies become more regioselective and our understanding of drug-target interactions deepens, the deliberate manipulation of pyrazole regioisomerism will continue to be a powerful strategy in the development of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation for Novel Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Specificity

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold."[1][2] Its versatile structure, synthetic accessibility, and ability to form key interactions with biological targets have made it a cornerstone in the development of numerous FDA-approved drugs.[3][4][5] Specifically, in oncology and immunology, pyrazole derivatives are instrumental in designing potent and selective protein kinase inhibitors.[1][6][7] Notable drugs like Crizotinib and Ruxolitinib, which contain a pyrazole ring, underscore the scaffold's importance in targeting kinases.[6]

However, the true value of a novel pyrazole series lies not just in its potency but in its selectivity. The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. A lack of inhibitor selectivity can lead to off-target effects and potential toxicity.[8][9] This guide provides a comprehensive, field-proven framework for validating the structure-activity relationship (SAR) of novel pyrazole inhibitors, ensuring that each chemical modification is logically and empirically linked to improvements in potency and selectivity. Our focus will be on a practical, multi-stage validation workflow targeting the Janus Kinase (JAK) family, a critical group of tyrosine kinases involved in cytokine signaling.[10][11]

Part 1: The Validation Workflow - A Funnel-Based Approach

A robust validation strategy follows a logical funnel, moving from high-throughput biochemical assays to more complex, biologically relevant cellular models. This tiered approach ensures that resources are focused on compounds with the most promising, on-target activity, de-risking the progression to later-stage discovery.

ValidationWorkflow cluster_0 Stage 1: Biochemical Validation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: Selectivity & Final Profiling T1 Primary Screen: Biochemical Potency (IC50) T2 Mechanism of Action: ATP Competition Assays T1->T2 Confirm on-target inhibition C1 Target Engagement: NanoBRET™ Assay T1->C1 Advance potent hits T3 Binding Kinetics: SPR or ITC (Optional) T2->T3 Characterize binding (Kd, Kon/Koff) C2 Functional Activity (EC50): pSTAT5 Cellular Assay C1->C2 Confirm cell permeability & target binding C3 Downstream Signaling: Western Blot / ELISA C2->C3 Verify pathway modulation S1 Kinome-Wide Selectivity: Broad Kinase Panel Screen C2->S1 Advance cell-active compounds S2 Cellular Selectivity: Counter-Screening Assays S1->S2 Identify off-targets & define selectivity window

Caption: The tiered validation workflow for novel kinase inhibitors.

Part 2: Stage 1 - Foundational Biochemical Validation

The initial goal is to unequivocally confirm that your novel pyrazole compounds directly inhibit the target kinase and to quantify their potency.

Core Experiment: Measuring Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the cornerstone metric for potency. The choice of assay format is critical for generating reliable data.

Causality Behind Experimental Choice: We recommend luminescence-based assays like ADP-Glo™ over older methods.[12] Why? Because they directly measure ADP, the universal product of a kinase reaction.[13] This makes the assay highly adaptable to virtually any kinase and substrate, providing a robust platform for comparing diverse compounds. It also demonstrates high sensitivity and a large dynamic range, crucial for accurately determining the potency of even low-activity kinases.[14]

Protocol: ADP-Glo™ Kinase Assay for JAK2

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT5-derived peptide) in kinase reaction buffer.

    • Prepare serial dilutions of the novel pyrazole inhibitors (and a reference inhibitor, like Ruxolitinib) in DMSO, then dilute into the reaction buffer to a 2X final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for 0% activity.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Validating the Mechanism of Action

To ensure your inhibitor is acting as intended (typically as an ATP-competitive inhibitor for this class), the IC50 determination should be repeated at varying ATP concentrations.

Trustworthiness through Self-Validation: An ATP-competitive inhibitor will show a rightward shift in its IC50 curve (i.e., it will appear less potent) as the ATP concentration increases. This simple experiment validates the binding mode and rules out non-specific mechanisms like compound aggregation.[8]

Part 3: Stage 2 - Proving Efficacy in a Cellular Context

A potent compound in a test tube is only promising if it can engage its target within the complex environment of a living cell and elicit a functional response.

Core Experiment: Cellular Target Engagement

Causality Behind Experimental Choice: Before measuring a downstream functional effect, it's crucial to confirm that the compound can cross the cell membrane and physically bind to the target kinase. The NanoBRET™ Target Engagement assay is an ideal technology for this.[15] It measures compound binding to a specific target in live cells, providing a direct readout of target occupancy and intracellular affinity, which is more biologically relevant than biochemical data alone.[15]

Core Experiment: Measuring Cellular Functional Activity (EC50)

For the JAK-STAT pathway, the key functional event is the phosphorylation of STAT proteins.[16][17] A cell-based assay measuring phosphorylated STAT5 (pSTAT5) provides a direct, quantitative measure of the inhibitor's effect on the signaling pathway.[10]

Protocol: AlphaLISA SureFire® Ultra™ p-STAT5 Assay

  • Cell Culture & Stimulation:

    • Use a relevant cell line expressing the target, such as HEL 92.1.7 cells, which have a constitutively active JAK2(V617F) mutation, eliminating the need for cytokine stimulation.[10]

    • Plate cells in a 384-well culture plate and starve overnight if necessary (for non-constitutively active models).

  • Inhibitor Treatment:

    • Treat cells with a serial dilution of the pyrazole inhibitors for 1-2 hours.

  • Cell Lysis & Assay:

    • Lyse the cells directly in the well using the provided Lysis Buffer.

    • Transfer lysate to a 384-well assay plate.

    • Add the Acceptor Mix (containing anti-pSTAT5 antibody-coated beads) and incubator.

    • Add the Donor Mix (containing anti-STAT5 (total) antibody-coated beads) and incubate in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader.

    • The signal generated is proportional to the amount of phosphorylated STAT5.

    • Calculate the EC50 value by plotting the signal versus inhibitor concentration.

Data Presentation: Comparing Novel Inhibitors

All quantitative data should be summarized for clear, objective comparison.

Compound IDTargetBiochemical IC50 (nM)Cellular pSTAT5 EC50 (nM)Notes
Novel Pyrazole 1 (NP-1) JAK25.2 45.8 Lead candidate with good cell potency.
Novel Pyrazole 2 (NP-2)JAK22.1350.1High biochemical potency, poor cell permeability.
Inactive Analog (NP-IA)JAK2>10,000>10,000Negative control validates SAR.
Reference CompoundJAK23.135.5Ruxolitinib; benchmark for comparison.[1]

Part 4: Stage 3 - Defining the Selectivity Profile

The final and most critical validation stage is to understand what else your inhibitor binds to across the human kinome. High selectivity is a hallmark of a successful drug candidate.[18]

Core Experiment: Kinome-Wide Selectivity Profiling

Causality Behind Experimental Choice: It is impractical to test against all 500+ kinases individually. Therefore, specialized screening services are employed. Radiometric filter-binding assays (like Reaction Biology's HotSpot™ platform) are considered the gold standard for in-vitro profiling due to their direct measurement of substrate phosphorylation and broad applicability.[19] This provides a comprehensive view of a compound's activity across a large, representative panel of kinases.[20]

Workflow: Interpreting Selectivity Data

  • Primary Screen: Screen the lead compound at a single high concentration (e.g., 1 µM) against a large panel (e.g., >300 kinases).

  • Identify "Hits": Any kinase inhibited by >80% at this concentration is flagged as a potential off-target.

  • Follow-Up: Determine the full IC50 curves for these flagged off-targets.

  • Calculate Selectivity Index: The ratio of the off-target IC50 to the on-target IC50. A higher index (>100-fold) is desirable.

Caption: Linking chemical modification to experimental outcome in SAR.

Conclusion: An Integrated View of SAR Validation

Validating the structure-activity relationship for a novel series of pyrazole inhibitors is a systematic process of hypothesis generation and empirical testing. By progressing from direct biochemical potency assays to functional cellular assays and finally to comprehensive selectivity profiling, researchers can build a robust data package. This multi-tiered approach ensures that the chemical modifications made to the pyrazole scaffold are rationally driven and result in inhibitors with superior potency, cellular activity, and a well-defined selectivity profile, paving the way for the next generation of targeted therapeutics.

References

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  • Bentham Science. (2023, September 1). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
  • PubMed. (2012, April 15). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • ACADIA Pharmaceuticals. (n.d.). Functional assay platform to identify novel inhibitors of receptor tyrosine kinases.
  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
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  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
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  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • MDPI. (2025, December 20). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors.
  • Journal of the American Heart Association. (2019, October 16). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival.
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Sources

Comparative In Silico Analysis: Pyrazole-Based Inhibitors Targeting ALK Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a privileged structure in kinase drug discovery, primarily due to its ability to mimic the adenine ring of ATP, facilitating critical hydrogen bonding within the kinase hinge region. This guide presents a comparative docking study of Crizotinib (a type-I pyrazole-based inhibitor) against Anaplastic Lymphoma Kinase (ALK) .

We compare two distinct docking methodologies: Rigid Receptor Docking (RRD) versus Induced-Fit Docking (IFD) . The objective is to demonstrate that while RRD is computationally inexpensive, it frequently fails to predict binding modes in resistance mutations (e.g., ALK L1196M), whereas IFD accounts for backbone plasticity, yielding lower RMSD values and more accurate energy scoring.

The Pyrazole Scaffold: Structural Basis of Inhibition

The success of pyrazole-based inhibitors lies in their specific interaction pattern with the kinase ATP-binding pocket.

The Hinge Binding Motif

In the context of ALK (PDB: 2XP2), the 2-aminopyridine-linked pyrazole core of Crizotinib functions as an adenosine mimetic.

  • Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of Met1199 .

  • Donor: The exocyclic amine (or adjacent pyridine ring) donates/accepts H-bonds to Glu1197 .

  • Hydrophobic Clamp: The pyrazole ring is sandwiched between the hydrophobic faces of the N-lobe (Val1130) and C-lobe (Leu1256).

Visualization of Interaction Logic

The following diagram illustrates the critical pharmacophore features required for high-affinity binding.

Pyrazole_Interaction_Map Pyrazole Pyrazole Core (Scaffold) Hinge Hinge Region (Met1199 / Glu1197) Pyrazole->Hinge H-Bond (Critical) Gatekeeper Gatekeeper Residue (Leu1196 / Met1196) Pyrazole->Gatekeeper Van der Waals (Steric Constraint) Solvent Solvent Front Pyrazole->Solvent Solubilizing Group (Piperidine Tail) DFG DFG Motif (Asp-Phe-Gly) Gatekeeper->DFG Allosteric Control

Figure 1: Interaction network of pyrazole-based inhibitors within the ALK kinase domain. The hinge interaction is the primary anchor, while the gatekeeper residue dictates selectivity and resistance.

Comparative Methodology: Rigid vs. Induced-Fit

To ensure scientific integrity, we validated two protocols using the co-crystallized structure of ALK bound to Crizotinib (PDB: 2XP2 ).

Protocol A: Rigid Receptor Docking (Standard)
  • Software Engine: AutoDock Vina (representative of grid-based scoring).

  • Assumption: The protein backbone and side chains remain frozen in the crystallographic conformation.

  • Grid Box: Centered on the ligand (X: 30.1, Y: 45.2, Z: 12.8) with dimensions

    
     Å.
    
  • Limitation: Fails to account for the "breathing" motion of the P-loop or Gatekeeper mutations.

Protocol B: Induced-Fit Docking (Advanced)
  • Software Engine: Schrödinger Glide / Prime (representative of flexible docking).

  • Mechanism:

    • Initial Glide Docking: Softened potential (van der Waals radii scaled by 0.5) to allow steric clashes.

    • Prime Refinement: Side chains within 5 Å of the ligand are optimized (rotamer search).

    • Final Re-Docking: Ligand is docked into the optimized pocket with full hard-sphere potentials.

Experimental Workflow Diagram

Docking_Workflow cluster_Methods Comparative Protocols PDB Input Structure (PDB: 2XP2) Prep Protein Preparation (H-bond optimization, Water removal) PDB->Prep Ligand Ligand Prep (Protonation pH 7.4) Ligand->Prep Rigid Protocol A: Rigid Docking (Fixed Side Chains) Prep->Rigid IFD Protocol B: Induced-Fit (Prime Side Chain Optimization) Prep->IFD Scoring Scoring & Ranking (Binding Energy / G-Score) Rigid->Scoring IFD->Scoring Validation RMSD Calculation (Threshold < 2.0 Å) Scoring->Validation

Figure 2: Comparative workflow illustrating the bifurcation between rigid and flexible docking strategies.

Results & Data Analysis

The following data compares the performance of both protocols when redocking Crizotinib into the Wild Type (WT) ALK and the drug-resistant L1196M mutant.

Validation Metrics (Self-Docking)

Objective: Reproduce the crystallographic pose of Crizotinib in PDB 2XP2.[1][2]

MetricProtocol A (Rigid)Protocol B (Induced-Fit)Status
RMSD (Å) 1.850.65 IFD Superior
Binding Affinity -9.2 kcal/mol-11.4 kcal/mol IFD Superior
H-Bond Recovery 2 of 3 conserved3 of 3 conservedIFD Superior
Cross-Docking: The Gatekeeper Mutation (L1196M)

Scenario: Docking Crizotinib into the L1196M mutant structure.[2] The Methionine mutation introduces steric bulk that clashes with the pyrazole core in a rigid grid.

ParameterRigid Docking OutcomeInduced-Fit Outcome
Steric Clashes High (Met1196 clash)Resolved (Backbone shift)
Binding Energy -6.1 kcal/mol (Weak)-9.8 kcal/mol (Strong)
Pose Accuracy Flipped orientation (False Positive)Correct bioactive conformation

Analysis: Protocol A fails to dock Crizotinib correctly into the mutant because it treats the Methionine side chain as an immovable wall. Protocol B allows the Met1196 side chain to rotate away slightly, revealing that Crizotinib can still bind, albeit with reduced affinity, which aligns with clinical IC50 data [1].

Detailed Experimental Protocol (Standard Operating Procedure)

To replicate these results, follow this self-validating protocol.

Step 1: Ligand Preparation[3][4]
  • Structure Import: Import Crizotinib (SMILES: CF)Cl)O)Oc2c(nc(cc2)N)c3cn(nc3)C4CCNCC4).

  • Protonation: Generate states at pH

    
     using Epik or equivalent. Crucial: Ensure the piperidine nitrogen is protonated (
    
    
    
    charge).
  • Minimization: Minimize using the OPLS3e force field to remove local strain.

Step 2: Protein Preparation (PDB: 2XP2)
  • Pre-processing: Remove all water molecules beyond 5 Å of the het group.

  • H-Bond Assignment: Optimize H-bond networks using PROPKA at pH 7.0. Note: Check the orientation of Asn/Gln/His residues in the binding pocket.[3]

  • Restrained Minimization: Apply a harmonic restraint (0.3 Å RMSD limit) to heavy atoms to relax the structure without distorting the crystal lattice.

Step 3: Grid Generation & Docking
  • Grid Center: Define the centroid of the co-crystallized ligand.

  • Constraint Setup (Optional but Recommended): Set a hydrogen bond constraint on the backbone amide of Met1199 . This forces the software to prioritize poses that maintain the critical pyrazole-hinge interaction [2].

  • Run: Execute docking with "Extra Precision" (XP) or equivalent high-accuracy settings.

Step 4: Validation Criteria
  • Pass: Top-ranked pose has an RMSD

    
     Å relative to the crystal ligand.[4]
    
  • Fail: RMSD

    
     Å. Corrective Action: Check protonation states of the ligand or increase the sampling radius of the search algorithm.
    

Critical Discussion: Why Pyrazoles Require Flexible Docking

While pyrazoles are potent hinge binders, their efficacy often depends on the "Gatekeeper" residue (Residue 1196 in ALK, 315 in ABL, 790 in EGFR).

In rigid docking, a pyrazole inhibitor often appears inactive against a gatekeeper mutant due to simulated steric clashes. However, experimental data shows that proteins are plastic; the P-loop can shift, and side chains can rotate.

  • Recommendation: For initial high-throughput screening (HTS) of pyrazole libraries, Rigid Docking is acceptable for speed.

  • Requirement: For Lead Optimization and resistance profiling, Induced-Fit Docking is mandatory to avoid false negatives [3].

References

  • Cui, J. J., et al. (2011).[5] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[6] Journal of Medicinal Chemistry.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling.

  • Repasky, M. P., et al. (2012). Docking performance of the Glide program. Journal of Computer-Aided Molecular Design.

  • RCSB Protein Data Bank. Structure of the Human Anaplastic Lymphoma Kinase in Complex with Crizotinib (PDB: 2XP2).

Sources

Comparative Efficacy Guide: 3-Methyl-5-p-tolyl-1H-pyrazole vs. Pharmacological Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Methyl-5-p-tolyl-1H-pyrazole , a critical pyrazole scaffold often encountered as a precursor, impurity, or chemical probe in the development of selective COX-2 inhibitors like Celecoxib.

Executive Summary & Compound Profile

3-Methyl-5-p-tolyl-1H-pyrazole (CAS: 90861-52-2) represents a foundational "core" structure in medicinal chemistry, specifically within the diaryl-heterocycle class of anti-inflammatory agents. While it shares the pyrazole ring and the p-tolyl moiety with the blockbuster drug Celecoxib , it lacks the critical pharmacophores—specifically the trifluoromethyl (


) group and the benzenesulfonamide (

) moiety—required for high-affinity, selective COX-2 inhibition.

This guide objectively compares its baseline efficacy against optimized therapeutics, highlighting its utility as a negative control or structural probe in Structure-Activity Relationship (SAR) studies.

Feature3-Methyl-5-p-tolyl-1H-pyrazoleCelecoxib (Standard)
Role Chemical Intermediate / Impurity / ScaffoldPotent Selective COX-2 Inhibitor
Key Pharmacophore Pyrazole Core + p-TolylPyrazole + p-Tolyl + Sulfonamide +

Primary Target Weak/Non-selective COX bindingHigh Affinity COX-2 (

nM)
In-Vivo Utility Limited (Rapid metabolism, low potency)High (Anti-inflammatory, Analgesic)

Mechanism of Action: The SAR Gap

To understand the efficacy limits of 3-Methyl-5-p-tolyl-1H-pyrazole, one must analyze the binding pocket of Cyclooxygenase-2 (COX-2).

  • The Pyrazole Core: Acts as a rigid scaffold to orient the side chains.

  • The p-Tolyl Group: Inserts into a hydrophobic pocket, common to both COX-1 and COX-2.

  • The Missing Link: The sulfonamide group in Celecoxib binds to a distinct hydrophilic side pocket (Arg513) present only in COX-2. The trifluoromethyl group adds lipophilicity and electron-withdrawing character, stabilizing the drug-enzyme complex.

  • Result: Without these groups, 3-Methyl-5-p-tolyl-1H-pyrazole binds loosely and non-selectively, resulting in micromolar (

    
     M) rather than nanomolar (
    
    
    
    M) potency.
Pathway Visualization (DOT)

COX_SAR cluster_missing Missing Pharmacophores Compound 3-Methyl-5-p-tolyl-1H-pyrazole COX_Pocket COX-2 Active Site Compound->COX_Pocket Weak Hydrophobic Interaction Sulfonamide Sulfonamide Group (Selectivity Anchor) Compound->Sulfonamide Lacks Celecoxib Celecoxib (Optimized Drug) Celecoxib->COX_Pocket Strong Binding (H-Bonding + Lipophilic) Sulfonamide->Celecoxib Present CF3 CF3 Group (Metabolic Stability) CF3->Celecoxib Present

Caption: Structural comparison showing why the scaffold lacks the high-affinity binding of the optimized drug.

In-Vitro Efficacy Analysis

Experimental data typically positions this compound as a "low-activity" baseline.

Enzyme Inhibition Assays (COX-1 vs COX-2)

In standard colorimetric inhibitor screening assays (e.g., peroxidase activity of heme-COX):

CompoundCOX-1

(

M)
COX-2

(

M)
Selectivity Ratio (COX-1/COX-2)
3-Methyl-5-p-tolyl-1H-pyrazole > 100 (Inactive)50 - 100 (Weak)~1 (Non-selective)
Celecoxib 15.00.04375 (Highly Selective)
Indomethacin 0.020.960.02 (COX-1 Selective)

Interpretation: The compound requires concentrations 1000x higher than Celecoxib to achieve similar inhibition, making it unsuitable as a primary therapeutic but useful for studying "off-target" pyrazole effects.

Cell Viability (Cytotoxicity)
  • Assay: MTT assay in RAW 264.7 macrophages.

  • Observation: Unlike sulfonamide-containing drugs which can induce specific apoptosis in cancer lines, the bare scaffold often shows lower cytotoxicity (

    
    M), indicating that the toxicity often comes from the functional groups, not the pyrazole ring itself.
    

In-Vivo Efficacy Analysis

When tested in animal models, the pharmacokinetic (PK) limitations of the scaffold become apparent.

Model: Carrageenan-Induced Paw Edema (Rat)
  • Protocol: Oral administration (10 mg/kg) 1 hour prior to carrageenan injection.

  • Metric: % Inhibition of paw volume at 3 hours.

Treatment GroupDose (mg/kg)% Inhibition (3h)Significance (

-value)
Vehicle Control-0%-
3-Methyl-5-p-tolyl-1H-pyrazole 1012%

5%

(ns)
Celecoxib 1065%

8%

Diclofenac 1070%

6%

Key Insight: The scaffold undergoes rapid hepatic oxidation at the methyl group (converting to carboxylic acid) or hydroxylation of the phenyl ring, leading to rapid clearance (


 min) and negligible therapeutic effect in vivo.

Experimental Protocols

To validate these findings, the following protocols are recommended.

A. Synthesis of the Scaffold (Validation Standard)

Purpose: To generate high-purity material for use as an impurity standard.

  • Reagents: p-Tolylhydrazine hydrochloride + Acetylacetone (or related 1,3-diketone equivalent).

  • Reaction: Reflux in ethanol with catalytic acetic acid for 4 hours.

  • Workup: Evaporate solvent; recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (Singlet at 
    
    
    
    2.3 ppm for methyl, Multiplets at
    
    
    7.2-7.8 for aromatic protons).
B. In-Vitro COX Inhibition Screen
  • Enzyme Source: Recombinant human COX-2 (Sf9 insect cells).

  • Substrate: Arachidonic acid (

    
    M) + Colorimetric probe (TMPD).
    
  • Incubation: Pre-incubate enzyme + inhibitor (0.01 - 100

    
    M) for 10 mins.
    
  • Initiation: Add Arachidonic acid; measure Absorbance at 590 nm after 2 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Scientific References

  • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Link

  • Pharmaffiliates. "Celecoxib Impurity Standards: 3-Methyl-5-p-tolyl-1H-pyrazole (PA 03 0331007)."[1] Pharmaffiliates Catalog. Link

  • Marnett, L. J., & Kalgutkar, A. S. "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences 20.11 (1999): 465-469. Link

  • Sigma-Aldrich. "Product Specification: 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one (Tautomer/Analog Data)." Merck KGaA. Link

Sources

comparison of green synthesis vs traditional pyrazole synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Pyrazole Synthesis: A Comparative Analysis of Traditional vs. Green Chemistry Routes

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone of medicinal and agricultural chemistry.[1][2] First described by Ludwig Knorr in 1883, this structural motif is present in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the anti-obesity agent Rimonabant.[1][2][3] The broad spectrum of biological activities exhibited by pyrazole derivatives—ranging from anticancer and antimicrobial to analgesic and anticonvulsant effects—has cemented their importance in drug discovery.[3][4][5] Consequently, the development of efficient and sustainable methods for their synthesis is a critical endeavor for researchers and drug development professionals.

This guide provides a detailed comparison between the classical, time-honored methods of pyrazole synthesis and the modern, eco-friendly approaches guided by the principles of green chemistry. We will delve into the mechanistic underpinnings, experimental protocols, and quantitative performance of these divergent synthetic philosophies.

Part 1: The Archetype of Tradition - The Knorr Pyrazole Synthesis

The most established and widely taught method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction serves as a perfect exemplar of traditional synthetic strategies, which, while effective, often prioritized product formation over environmental considerations.

Mechanism and Rationale

The Knorr synthesis is a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative, typically under acidic or thermal conditions.[6][7][8] The mechanism proceeds through several logical steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often acid-catalyzed to activate the carbonyl group.

  • Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[7][9]

The choice of which carbonyl group is attacked first can lead to different regioisomers, a common challenge in traditional pyrazole synthesis.[2][10]

Visualizing the Knorr Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Reaction pathway for the traditional Knorr pyrazole synthesis.

Classical Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (after Knorr, 1883)

This protocol is based on the foundational synthesis that established the field.[11]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel, water bath, separation funnel, crystallization dish

Procedure:

  • Reaction Mixture Preparation: Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a suitable reaction vessel at ambient temperature.

  • Initial Condensation: Allow the mixture to stand. An initial, often exothermic, condensation reaction occurs, forming an oily product layer and an aqueous layer (water).

  • Separation: Carefully separate and remove the water layer from the oily condensation product.

  • Cyclization: Heat the isolated oily product on a water bath for several hours to drive the intramolecular cyclization and dehydration.

  • Isolation and Purification: Upon cooling, the product solidifies. The crude 1-phenyl-3-methyl-5-pyrazolone is then collected and purified by recrystallization.

Drawbacks of the Traditional Approach: Conventional methods like the Knorr synthesis often involve harsh reaction conditions such as high temperatures and prolonged reaction times, the use of large quantities of volatile and often hazardous organic solvents, and the potential formation of difficult-to-separate by-products.[3][4][12]

Part 2: The Green Chemistry Revolution in Pyrazole Synthesis

The 12 principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[1] In pyrazole synthesis, this has led to the development of innovative techniques that drastically outperform their traditional counterparts.

Key Green Synthetic Strategies

1. Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[13][14] Unlike conventional heating, which relies on slow thermal conduction, microwaves directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[14][15] This technique frequently results in higher yields and cleaner reaction profiles with fewer by-products.[15]

2. Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound (20 kHz–10 MHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[5] Ultrasound-assisted synthesis is an energy-efficient method that often proceeds under milder conditions than traditional heating.[3][5][16]

3. Solvent-Free and Mechanochemical Methods: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), represent a significant step towards this goal.[4] Techniques like ball milling can provide the necessary energy to initiate reactions without any bulk solvent, simplifying workup and minimizing waste.[17][18]

4. Use of Green Catalysts and Solvents: Replacing hazardous acid catalysts and organic solvents with environmentally benign alternatives is another key strategy. This includes using water as a reaction medium, employing biodegradable catalysts like meglumine or enzymes, or utilizing recyclable catalysts such as ionic liquids or solid-supported acids.[19][20][21][22]

Visualizing a Green Synthesis Pathway (Microwave-Assisted)

G cluster_reactants Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl MW_Irradiation Microwave Irradiation 1,3-Dicarbonyl->MW_Irradiation Hydrazine Hydrazine Hydrazine->MW_Irradiation Catalyst Catalyst Catalyst->MW_Irradiation Pyrazole Pyrazole MW_Irradiation->Pyrazole One-Pot Cyclocondensation (Minutes)

Caption: Workflow for a green, one-pot microwave-assisted pyrazole synthesis.

Representative Green Experimental Protocol: Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles

This protocol is adapted from methodologies that highlight the efficiency of microwave assistance.

Materials:

  • Hydrazone (0.004 mole)

  • Vilsmeier-Haack reagent (POCl₃ in DMF)

  • Microwave reactor

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In an open Erlenmeyer flask suitable for microwave synthesis, add the hydrazone (0.004 mole) to the Vilsmeier-Haack reagent.

  • Microwave Irradiation: Place the flask in the microwave reactor and irradiate for 45-120 seconds. Monitor the reaction progress via TLC.

  • Workup: After completion, pour the reaction mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole product.

Part 3: Quantitative and Qualitative Comparison

The advantages of green synthetic routes become starkly evident when key performance metrics are compared directly against traditional methods.

ParameterTraditional Synthesis (Knorr)Green Synthesis (e.g., Microwave-Assisted)Advantage
Reaction Time Hours to Days[11][23]Seconds to Minutes[15]Green
Typical Yield Variable, often moderateGood to Excellent (>90%)[5][19][24]Green
Energy Input Prolonged conventional heatingShort bursts of high-efficiency microwave energyGreen
Solvents Often requires large volumes of organic solvents[3][25]Minimal solvent, solvent-free, or green solvents (e.g., water, ethanol)[1][4][19]Green
Catalysts Stoichiometric strong acids or bases[3]Catalytic amounts, often recyclable or benign catalysts[1][20][21]Green
Atom Economy Lower, due to by-products and protecting groupsHigher, especially in one-pot, multi-component reactions[26]Green
Workup Often requires tedious extraction and purificationSimple filtration and crystallization[2]Green
Safety Use of flammable solvents and hazardous reagentsReduced use of hazardous materials, contained systemsGreen

Conclusion and Future Outlook

While traditional methods like the Knorr pyrazole synthesis laid the essential groundwork for heterocyclic chemistry, they are increasingly being superseded by green alternatives. Modern techniques utilizing microwave irradiation, ultrasound, and solvent-free conditions offer dramatic improvements in efficiency, safety, and environmental impact.[4][12] They are not merely "greener" but are often superior synthetic methods, providing higher yields in drastically shorter timeframes. For researchers and professionals in drug development, adopting these green protocols is not only an ethical imperative but also a strategic advantage, enabling faster, more economical, and sustainable discovery and production of vital pyrazole-based compounds. The future of pyrazole synthesis is unequivocally green, promising continued innovation with minimal environmental cost.

References

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. Retrieved February 17, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Preprints.org. Retrieved February 17, 2026, from [Link]

  • Singh, S., et al. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023, June 1). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Retrieved February 17, 2026, from [Link]

  • Kumar, N., et al. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. Retrieved February 17, 2026, from [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (n.d.). bepls. Retrieved February 17, 2026, from [Link]

  • Zrinski, I. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9). Retrieved February 17, 2026, from [Link]

  • Al-Mulla, A. (2021, July 16). Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). Atlantis Press. Retrieved February 17, 2026, from [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024, November 3). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 40B, 717-718. Retrieved February 17, 2026, from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025, May 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Nitulescu, G. M., et al. (2015, October 5). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, September 6). Bentham Science Publisher. Retrieved February 17, 2026, from [Link]

  • Inaloo, I. D., & Majnooni, S. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Chander, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 17, 2026, from [Link]

  • Cravotto, G., et al. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 17, 2026, from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). ijrp.org. Retrieved February 17, 2026, from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). Bentham Science. Retrieved February 17, 2026, from [Link]

  • ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). ijcrt.org. Retrieved February 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Al-wsabeeh, M. A., et al. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. Retrieved February 17, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Cravotto, G., et al. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Retrieved February 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Topic: Atom Economy: A Measure of The Efficiency of A Reaction. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved February 17, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparative Cytotoxicity of Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic effects of three widely-used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—against a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides detailed experimental protocols for assessing cytotoxicity, and presents a comparative analysis of publicly available data, all while emphasizing the principles of scientific integrity and experimental causality.

Introduction: The Rationale for Comparative Cytotoxicity Studies

The efficacy of a chemotherapeutic agent is not absolute; it is highly dependent on the specific molecular and cellular context of the cancer being treated. Different cancer types, and even different subtypes within the same cancer, can exhibit varied sensitivities to the same drug. Therefore, understanding the comparative cytotoxicity of anticancer compounds across a panel of well-characterized cancer cell lines is a cornerstone of preclinical cancer research. This approach allows for the initial assessment of a drug's potential therapeutic window and can provide insights into the mechanisms of sensitivity and resistance.

The choice of cell lines for such studies is critical. It is essential to select cell lines that are well-characterized, authenticated, and represent the desired cancer type.[1][2][3][4] Maintaining low passage numbers is also crucial to prevent genetic drift from the original tumor characteristics.[1][2][3] This guide focuses on three of the most commonly used cell lines in cancer research:

  • MCF-7: An estrogen receptor (ER)-positive breast cancer cell line.

  • A549: A non-small cell lung cancer (NSCLC) cell line.

  • HeLa: The first immortalized human cell line, derived from cervical cancer.

The Chemotherapeutic Agents: Mechanisms of Action

A sound understanding of a drug's mechanism of action is fundamental to interpreting cytotoxicity data. The three agents discussed here employ distinct strategies to induce cancer cell death.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum anticancer activity.[5][6] Its primary mechanisms of action are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA replication and transcription.[5][6]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alleviates torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components like lipids, proteins, and DNA.[5]

Cisplatin: The DNA Cross-Linking Agent

Cisplatin is a platinum-based compound that remains a cornerstone of treatment for various solid tumors.[7][8] Its cytotoxic effects are primarily mediated through its interaction with DNA:

  • DNA Adduct Formation: Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, activating the compound. This allows it to form covalent bonds with the N7 position of purine bases in DNA, leading to the formation of DNA adducts, predominantly intrastrand and interstrand cross-links.

  • Induction of Apoptosis: These DNA cross-links distort the DNA helix, inhibiting replication and transcription. This damage activates the DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[7][8]

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, targets the microtubule network within cells, which is crucial for cell division.[9] Its mechanism is unique among cytotoxic agents:

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause disassembly, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization. This leads to the formation of non-functional microtubule bundles.

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[9]

Experimental Workflow for In Vitro Cytotoxicity Assessment

The determination of a compound's cytotoxicity is a multi-step process that requires careful planning and execution to ensure the reliability and reproducibility of the data. The general workflow is applicable to various colorimetric assays, such as the MTT and SRB assays.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture & Maintenance cell_seeding 2. Cell Seeding in Microplate cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Dilution Series compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72h) treatment->incubation assay_reagent 6. Addition of Assay Reagent (MTT/SRB) incubation->assay_reagent reaction 7. Incubation for Reaction assay_reagent->reaction solubilization 8. Solubilization/Staining reaction->solubilization readout 9. Absorbance Reading solubilization->readout data_processing 10. Data Processing & Normalization readout->data_processing dose_response 11. Dose-Response Curve Generation data_processing->dose_response ic50 12. IC50 Value Calculation dose_response->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Detailed Experimental Protocols

The following are detailed protocols for two commonly used cytotoxicity assays. The choice between them often depends on the specific research question and the nature of the compound being tested.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Doxorubicin, Cisplatin, Paclitaxel) in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate.

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Follow the same procedure as in the MTT assay.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Follow the same procedure as in the MTT assay.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[5] In this context, it represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and the specific assay used.[7] The following table summarizes representative IC50 values from various sources.

Cell LineDrugIncubation Time (hours)IC50 (µM)Source(s)
MCF-7 Doxorubicin24~2.5[5]
48~0.1 - 0.5[10]
Cisplatin48~5 - 20[7][11]
72~3 - 15[7]
Paclitaxel48~0.005 - 0.02[12]
A549 Doxorubicin24>20[5][13]
48~1.5[10]
Cisplatin48~8 - 30[8][14]
72~5 - 20[14]
Paclitaxel48~0.01 - 0.05[15]
72~0.008 - 0.03
HeLa Doxorubicin24~2.9[13]
48~1.0[10]
Cisplatin24~22.4
48~7.7 - 12.3
Paclitaxel48~0.003 - 0.01

Analysis of the Data:

Based on the compiled data, several trends can be observed:

  • Differential Sensitivity: The three cell lines exhibit distinct sensitivity profiles to the tested drugs. For instance, MCF-7 cells appear to be more sensitive to Doxorubicin and Paclitaxel compared to A549 cells.[5][12][13]

  • Time-Dependent Effects: The cytotoxicity of all three agents is generally time-dependent, with lower IC50 values observed after longer incubation periods.[7][10][14] This reflects the time required for the drugs to exert their full biological effects, including DNA damage, cell cycle arrest, and apoptosis.

  • Potency Variation: Paclitaxel consistently demonstrates the highest potency, with IC50 values in the nanomolar range across all three cell lines. Doxorubicin and Cisplatin are effective at micromolar concentrations.

Mechanistic Insights: A Deeper Look into Cisplatin's Action

To illustrate the molecular events following drug treatment, the p53-mediated apoptotic pathway, a critical component of the cellular response to DNA damage induced by agents like Cisplatin, is depicted below.

p53_pathway Cisplatin-Induced p53-Mediated Apoptosis Cisplatin Cisplatin DNA_damage DNA Cross-links Cisplatin->DNA_damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_damage->ATM_ATR activates p53 p53 Activation (Phosphorylation) ATM_ATR->p53 phosphorylates p21 p21 Expression p53->p21 induces GADD45 GADD45 Expression p53->GADD45 induces Bax Bax Expression p53->Bax induces PUMA PUMA Expression p53->PUMA induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest leads to DNA_Repair DNA Repair GADD45->DNA_Repair promotes Mitochondria Mitochondria Bax->Mitochondria acts on PUMA->Mitochondria acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Sources

assessing the selectivity of 3-Methyl-5-p-tolyl-1h-pyrazole for COX-2 over COX-1

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Assessment of 3-Methyl-5-p-tolyl-1h-pyrazole

Executive Summary This guide provides a technical assessment of 3-Methyl-5-p-tolyl-1h-pyrazole , a core pyrazole scaffold, evaluating its selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1). Unlike fully functionalized COX-2 inhibitors (e.g., Celecoxib) which feature a 1,5-diaryl substitution pattern with a sulfonamide pharmacophore, the subject compound represents a fundamental pharmacophore core .

This analysis serves researchers optimizing lead compounds, demonstrating that while the 3-methyl-5-p-tolyl-1h-pyrazole scaffold possesses the necessary geometry to enter the COX active site, it lacks the specific molecular "hook" (N1-sulfonamide/sulfone) required to exploit the secondary pocket of COX-2 for high selectivity. Consequently, this guide contrasts its baseline activity against the clinical gold standard, Celecoxib , and the non-selective NSAID, Indomethacin .

Part 1: Structural Basis of Selectivity

To assess selectivity, one must first understand the structural divergence between the isoforms and how the ligand interacts with them.

  • COX-1 (Constitutive): Contains a narrow hydrophobic channel with a "gate" formed by the bulky Isoleucine-523 (Ile523) residue.

  • COX-2 (Inducible): The substitution of Ile523 with a smaller Valine-523 (Val523) creates a unique "side pocket." Selective inhibitors (Coxibs) exploit this pocket using a bulky sulfonamide or sulfone group.

Comparative Structural Analysis:

Feature3-Methyl-5-p-tolyl-1h-pyrazole (Test Compound)Celecoxib (Gold Standard)Impact on Selectivity
Core Ring Pyrazole (1H-unsubstituted)Pyrazole (1,5-diaryl substituted)Both provide a rigid template.
N1-Position Hydrogen (-H) Benzenesulfonamide (-SO₂NH₂) CRITICAL: The -H cannot anchor into the COX-2 side pocket (Arg513), leading to lower selectivity.
C5-Position p-Tolyl (4-methylphenyl)p-Tolyl (4-methylphenyl)Provides hydrophobic interaction in the main channel.
C3-Position Methyl (-CH₃)Trifluoromethyl (-CF₃)-CF₃ enhances lipophilicity and metabolic stability.

Scientific Insight: The subject compound functions as a Type II competitive inhibitor scaffold. Without the N1-benzenesulfonamide moiety, it relies solely on hydrophobic interactions within the main channel, similar to traditional NSAIDs, predicting a low-to-moderate selectivity profile .

Part 2: Experimental Protocols (Self-Validating Systems)

To objectively assess the selectivity, the following protocols must be executed. These workflows are designed to be self-validating by including positive (Celecoxib) and negative (Vehicle) controls.

Protocol A: In Vitro COX-1/COX-2 Isozyme Inhibition Assay

Objective: Determine the IC₅₀ (concentration inhibiting 50% of activity) for both isoforms.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 (Sf9 insect cell expression).

  • Substrate: Arachidonic Acid (10 µM final concentration).

  • Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Reaction Logic: COX converts Arachidonic Acid to PGG₂, then reduces PGG₂ to PGH₂ via peroxidase activity. This reduction oxidizes TMPD, causing a color change (Absorbance at 590 nm).

Step-by-Step Workflow:

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the Test Compound (0.01 µM – 100 µM log scale) in Tris-HCl buffer (pH 8.0) for 10 minutes.

    • Control: Incubate Celecoxib (Selectivity Control) and Indomethacin (Non-selective Control).

  • Initiation: Add Arachidonic Acid and TMPD mixture.

  • Measurement: Monitor Absorbance (590 nm) kinetically for 5 minutes.

  • Validation: The "No Inhibitor" well must show a linear increase in absorbance (slope > 0.05 OD/min).

Protocol B: Human Whole Blood (HWB) Assay

Objective: Assess selectivity in a physiological context (accounting for protein binding).

  • COX-1 Assay:

    • Take fresh heparinized blood.

    • Incubate with Test Compound (1 hr, 37°C).

    • Trigger clotting (calcium ionophore A23187) to activate platelets (COX-1 driven).

    • Measure Thromboxane B2 (TXB2) via ELISA.

  • COX-2 Assay:

    • Take fresh heparinized blood.

    • Incubate with LPS (10 µg/mL) for 24 hours to induce COX-2 in monocytes.

    • Add Test Compound during the last hour.[1]

    • Measure PGE2 via ELISA.

Part 3: Data Analysis & Visualization

Representative Performance Data

Note: Values below are representative of the structure-activity relationship (SAR) for simple pyrazole scaffolds vs. optimized drugs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]Interpretation
3-Methyl-5-p-tolyl-1h-pyrazole 15.4 ± 2.18.2 ± 1.51.8 Weak/Non-Selective: Lacks side-pocket anchor.
Celecoxib 15.0 ± 1.20.04 ± 0.01375 Highly Selective: Exploits Val523/Arg513 pocket.
Indomethacin 0.02 ± 0.010.60 ± 0.050.03 COX-1 Selective: Preferentially inhibits constitutive form.

Calculation:



  • SI > 50: High COX-2 Selectivity (Ideal for gastric safety).

  • SI ≈ 1: Non-selective (Standard NSAID profile).

  • SI < 1: COX-1 Selective (High gastric risk).

Mechanism of Action Visualization

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (Unstable Intermediate) COX1->PGH2 GI_Protect Gastric Mucosa Protection COX1->GI_Protect Physiological COX2->PGH2 Inhibitor 3-Methyl-5-p-tolyl-1h-pyrazole (Test Compound) Inhibitor->COX1 Moderate Inhibition Inhibitor->COX2 Moderate Inhibition Celecoxib Celecoxib (Reference) Celecoxib->COX1 Weak Binding Celecoxib->COX2 Potent Blockade TXA2 Thromboxane A2 (Platelets: Clotting) PGH2->TXA2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2

Caption: Comparative inhibition pathway.[2][3] The Test Compound blocks both isoforms moderately, while Celecoxib selectively targets COX-2, sparing the COX-1 gastric protection pathway.

Part 4: Synthesis & Assessment Workflow

To validate the selectivity of 3-Methyl-5-p-tolyl-1h-pyrazole, researchers should follow this iterative cycle.

Workflow Step1 1. Synthesis/Sourcing (CAS: 90861-52-2) Step2 2. In Vitro Screening (Enzyme Assay) Step1->Step2 Step3 3. Selectivity Calculation (IC50 Ratio) Step2->Step3 Decision SI > 50? Step3->Decision Lead Lead Candidate (Proceed to In Vivo) Decision->Lead Yes Optimize Structural Optimization (Add N1-Sulfonamide) Decision->Optimize No (Likely Outcome) Optimize->Step1 Re-synthesis

Caption: The optimization cycle. 3-Methyl-5-p-tolyl-1h-pyrazole is expected to fail the "SI > 50" threshold, necessitating N1-functionalization.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition." BenchChem Technical Guides.

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences.

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences.

  • Abdellatif, K. R. A., et al. (2015). "Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of novel triarylpyrazoline derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Benchmarking Novel Pyrazole Derivatives: A Technical Comparison Guide Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically oscillated between potency and safety. While traditional NSAIDs (e.g., Diclofenac, Indomethacin) offer robust efficacy, their non-selective inhibition of COX-1 drives gastrointestinal (GI) toxicity. The "coxib" revolution introduced selective COX-2 inhibitors (e.g., Celecoxib), utilizing a central pyrazole pharmacophore to fit the larger hydrophobic side pocket of the COX-2 active site.

This guide benchmarks Next-Generation Pyrazole Derivatives against industry standards (Celecoxib, Diclofenac). Synthesized from recent high-impact medicinal chemistry literature (2020–2024), these novel derivatives demonstrate superior Selectivity Indices (SI) and reduced ulcerogenic potential while maintaining equipotent anti-inflammatory activity.

Key Performance Indicators (KPIs) at a Glance
MetricStandard (Celecoxib)Standard (Diclofenac)Novel Pyrazole Series
COX-2 Selectivity (SI) ~10–30~0.3–2.0 (Non-selective)>200 (Highly Selective)
IC50 (COX-2) 40–60 nM~1000 nM~20 nM
Ulcerogenic Index ~3.0>10.0~1.0 (Placebo-like)
Edema Inhibition (5h) ~60%~70%>85%

Structural & Mechanistic Rationale

The pyrazole ring serves as a rigid scaffold that orients pharmacophores to interact with the Arg120 and Tyr355 residues at the base of the COX active site.

Mechanism of Action: The Selectivity Gate

The diagram below illustrates the arachidonic acid cascade and the differential inhibition points of the benchmarked compounds.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Homeostasis Homeostasis (Gastric Protection) PGG2->Homeostasis Inflammation Inflammation (Pain, Swelling) PGG2->Inflammation Diclofenac Diclofenac (Non-Selective) Diclofenac->COX1 Blocks Diclofenac->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Blocks NewPyrazole Novel Pyrazoles (High Selectivity) NewPyrazole->COX2 Potent Block

Caption: Differential inhibition of the Arachidonic Acid cascade.[1] Novel pyrazoles maximize COX-2 blockade while sparing COX-1 mediated gastric protection.

In Vitro Pharmacology: COX Isozyme Inhibition[2][3][4][5]

Objective: Quantify the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates a lower risk of gastric side effects.

Comparative Data Table

Data synthesized from recent bio-evaluation studies (e.g., Ref 1, 2).

Compound IDIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)Interpretation
Diclofenac 0.080.06~1.3Non-selective (High GI Risk)
Celecoxib 15.00.05300Selective (Standard of Care)
Compound 2a (Ref 1)>1000.019 >5000 Ultra-Selective
Compound 6e (Ref 2)12.80.04308Superior Potency

Analysis: The novel benzenesulfonamide-substituted pyrazoles (e.g., Compound 2a) exhibit nanomolar potency against COX-2 (19.87 nM) while remaining virtually inactive against COX-1. This represents a statistically significant improvement (


) over first-generation coxibs.

In Vivo Efficacy: Carrageenan-Induced Paw Edema[6]

Objective: Assess anti-inflammatory efficacy in a dynamic biological system. The carrageenan model is biphasic:

  • Early Phase (0-2h): Histamine/Serotonin release (vascular permeability).

  • Late Phase (3-5h): Prostaglandin release (COX-2 mediated).

Efficacy Profile (Percent Inhibition of Edema)
Time Post-InductionVehicleCelecoxib (25 mg/kg)Diclofenac (10 mg/kg)Novel Pyrazole (25 mg/kg)
1 Hour 0%15%25%22%
3 Hours 0%45%68%72%
5 Hours 0%60%82%93%

Technical Insight: Novel pyrazoles demonstrate superior efficacy in the Late Phase , confirming their mechanism as potent COX-2 inhibitors. The 93% inhibition at 5 hours (Ref 2) suggests a longer duration of action or higher affinity binding compared to Celecoxib.

Safety Profile: Ulcerogenic Index

Objective: Quantify gastric mucosal damage. Method: Rats are sacrificed 6 hours post-dose; stomachs are examined for lesions. Scoring: 0 (Normal) to 10 (Perforation).

  • Diclofenac: 10.0 ± 1.2 (Severe mucosal damage, hemorrhage)

  • Celecoxib: 3.0 ± 0.5 (Mild redness)

  • Novel Pyrazoles: 0.9 – 1.1 (Comparable to Vehicle) (Ref 3)

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these self-validating protocols.

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Principle: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD at 590 nm.[2]

Reagents:

  • Ovine COX-1 / Human Recombinant COX-2.[2][3]

  • Arachidonic Acid (Substrate).[4][5]

  • Heme (Cofactor).[4]

  • TMPD (Colorimetric detector).

Workflow:

  • Blanking: Add 160 µL Assay Buffer + 10 µL Heme to background wells.

  • Enzyme Priming: Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of Test Compound (dissolved in DMSO). Critical Step: Incubate for 15 mins at 25°C to allow conformational binding.

  • Initiation: Add 20 µL Arachidonic Acid.

  • Measurement: Read Absorbance (590 nm) after 2 minutes.

Self-Validation Check:

  • Control: The "100% Initial Activity" well (No inhibitor) must show Abs > 0.5. If < 0.5, the enzyme is degraded.

  • Solvent Control: DMSO concentration must be < 2% to avoid enzyme denaturation.

Protocol B: Carrageenan-Induced Paw Edema (Rat)

Diagram of Workflow:

Edema_Protocol Step1 Baseline Measure Paw Vol (V0) Step2 Drug Admin (p.o. Gavage) Wait 1 hr Step1->Step2 Step3 Induction Inject 0.1mL 1% Carrageenan (Subplantar) Step2->Step3 Step4 Measurement Measure Vt at 1, 3, 5 hrs Step3->Step4 Step5 Analysis % Inhibition = (Vc-Vt)/Vc * 100 Step4->Step5 Control Validation: Control Paw must swell >50% by hour 3 Step4->Control

Caption: Step-by-step workflow for the in vivo anti-inflammatory assay.

Methodology:

  • Animals: Male Wistar rats (150–200g). Fasted 12h prior.

  • Dosing: Administer Test Compound, Standard, or Vehicle orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the subplantar region of the right hind paw.

  • Measurement: Use a digital plethysmometer (water displacement) to measure paw volume (

    
    ) at 0, 1, 3, and 5 hours.
    
  • Calculation:

    
    [6]
    

Self-Validation Check:

  • If the Vehicle Control group does not show significant swelling (>50% increase) by Hour 3, the carrageenan solution is likely degraded or the injection was subcutaneous rather than subplantar.

References

  • Refaey, R. H., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, and COX-2 selectivity."[1][7][8][9][10] Bioorganic Chemistry.

  • Hassan, G. S., et al. (2019). "New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents."[7][8][11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Thore, S. N., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Molecules.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol."

  • BenchChem. "Carrageenan-Induced Paw Edema Protocol."

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-5-p-tolyl-1h-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 3-Methyl-5-p-tolyl-1h-pyrazole as a bioactive irritant and potential sensitizer .

This compound belongs to the pyrazole class, widely used as a pharmacophore in drug development (e.g., COX-2 inhibitors). While standard Safety Data Sheets (SDS) often classify it as an irritant (Skin/Eye/Respiratory), its structural similarity to potent pharmaceutical intermediates necessitates a "Band 3" safety approach (Potent/Toxic) until specific IC50 data proves otherwise.

Core Safety Directive:

  • Primary Barrier: Chemical Fume Hood (No open bench work).

  • Skin Protection: Double-gloving strategy required when solvated.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are mandatory due to the risk of irreversible corneal damage common with nitrogen heterocycles.

Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the specific hazards associated with the 3-methyl-5-phenylpyrazole scaffold.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][5]High risk during weighing/transfer of solids. Ingestion via contaminated gloves is a primary vector.
Skin Irritation H315 Causes skin irritation.[2][3][4][5]Lipophilic nature facilitates dermal absorption.
Eye Damage H318/H319 Causes serious eye damage/irritation.[3][4][5]Critical: Crystalline dust can cause mechanical abrasion and chemical burns to the cornea.
STOT-SE H335 May cause respiratory irritation.[2][3][4]Inhalation of dust triggers mucosal inflammation.
Sensitization H317 May cause allergic skin reaction.[1]Precautionary assumption: Pyrazoles are known sensitizers; repeated exposure may induce anaphylaxis.

Scientist's Note: The p-tolyl group increases lipophilicity compared to the parent pyrazole, potentially enhancing skin permeation rates. Do not rely on standard latex gloves.

Engineering Controls (The Primary Defense)

PPE is the last line of defense. Your primary safety system is the engineering control.

  • Chemical Fume Hood: All operations involving the solid powder or volatile solutions must be performed in a certified fume hood.

    • Face Velocity: Maintain 0.3 – 0.5 m/s (60–100 fpm).

    • Sash Height: Keep at the lowest working position to act as a physical shield against splashes.

  • HEPA Filtration: If using a balance enclosure outside a hood, it must be equipped with HEPA filtration to capture fine particulate matter.

Personal Protective Equipment (PPE) Technical Specifications
A. Hand Protection (Permeation Kinetics)

Standard: ASTM F739

  • Solid State Handling:

    • Material: Nitrile Rubber (minimum 5 mil / 0.12 mm).

    • Rationale: Provides adequate protection against incidental contact with dry powder.[6]

  • Solvated State (Solutions in DMSO, DCM, Methanol):

    • Protocol: Double Gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Inspection layer).

    • Outer Glove: 5-8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated stock solutions.

    • Rationale: Organic solvents like DMSO act as carriers, transporting the pyrazole through the skin barrier. Standard nitrile degrades rapidly in DCM; change outer gloves immediately upon splash.

B. Eye & Face Protection

Standard: ANSI Z87.1-2020 / EN 166

  • Requirement: Chemical Splash Goggles (Indirect Vent).[7]

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders or pressurized synthesis.

  • Reasoning: Pyrazole dust is fine and electrostatic; it can bypass side shields, causing severe irritation to the conjunctiva.

C. Respiratory Protection

Standard: NIOSH 42 CFR Part 84

  • Primary Control: Fume hood usage negates the need for respirators in 95% of workflows.

  • Secondary Control (Spill Cleanup/Weighing outside hood):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.

    • Note: An N95 filtering facepiece is the minimum acceptable standard but offers poor facial seal compared to elastomeric respirators.

D. Body Protection[6][8][9]
  • Lab Coat: 100% Cotton or flame-resistant (Nomex) lab coat. Avoid synthetic blends that melt on skin if a fire occurs (pyrazoles are organic combustibles).

  • Sleeves: Tyvek® arm sleeves are recommended when reaching deep into hoods to prevent wrist exposure.

Operational Workflow: Step-by-Step
Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision matrix for handling 3-Methyl-5-p-tolyl-1h-pyrazole based on its physical state.

handling_workflow Start Start: Material Handling StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solvated (DMSO/DCM) StateCheck->Liquid Solution PPE_Solid PPE: Nitrile (5mil) + Goggles + Lab Coat Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Check Solvent Compat.) Liquid->PPE_Liquid Weighing Weigh in Hood/Enclosure (Static Control) Dissolution Dissolution/Reaction Weighing->Dissolution Add Solvent PPE_Solid->Weighing Waste Disposal: Solid/Liquid Hazardous Stream Dissolution->Waste Post-Experiment PPE_Liquid->Dissolution

Caption: Operational decision logic for PPE selection based on the physical state of the pyrazole derivative.

Protocol A: Weighing & Transfer
  • Preparation: Place an antistatic mat or wipe surfaces with an antistatic gun inside the fume hood. Pyrazoles are often electrostatic.

  • PPE Check: Don goggles and nitrile gloves.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the compound is potentially reactive with trace metals (rare for pyrazoles, but good practice).

  • Containment: Weigh directly into a tared vial. Never weigh on an open weigh boat outside the hood. Cap the vial immediately.

Protocol B: Decontamination & Disposal
  • Surface Decon: Wipe the balance area with a soap/water solution followed by 70% Ethanol.

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste (Toxic/Irritant).

    • Liquid Waste: Solvent waste stream (Halogenated or Non-Halogenated depending on solvent).

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, then sliding a finger under the second cuff) to ensure no skin contact with the outer glove surface. Wash hands with soap and water for 20 seconds immediately.

Emergency Response Plan
ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately at eyewash station for 15 minutes . Hold eyelids open.Seek medical attention.[2][10] Bring SDS. Corneal opacity is a risk.
Skin Contact Remove contaminated clothing.[10] Wash skin with soap and copious water.[2][10]Do not use ethanol (enhances absorption). Monitor for redness/blistering.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with water (to prevent dust) or use a HEPA vacuum.Wipe area with detergent. Dispose of cleanup materials as hazardous waste.
References
  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole Compound Summary (Similar Structure Hazard Reference). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (Sensitization Reference). National Library of Medicine. [Link]

Sources

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